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  • Product: Quinoline-4,8-diol
  • CAS: 14959-84-3

Core Science & Biosynthesis

Foundational

Quinoline-4,8-diol chemical properties and synthesis

An In-Depth Technical Guide to Quinoline-4,8-diol: Properties, Synthesis, and Applications in Drug Discovery Abstract Quinoline-4,8-diol, a significant dihydroxyquinoline, stands as a molecule of considerable interest to...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quinoline-4,8-diol: Properties, Synthesis, and Applications in Drug Discovery

Abstract

Quinoline-4,8-diol, a significant dihydroxyquinoline, stands as a molecule of considerable interest to the scientific community. It is recognized not only as a human and mouse metabolite but also as a versatile chemical scaffold for the synthesis of novel therapeutic agents.[1] The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous drugs with a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[2][3][4] This guide provides a comprehensive technical overview of Quinoline-4,8-diol, detailing its chemical and physical properties, authoritative synthetic protocols, and its pivotal role as a building block in drug development for researchers and scientists in the field.

Chapter 1: Molecular Profile and Physicochemical Properties

Quinoline-4,8-diol belongs to the hydroxyquinolone class of organic compounds.[5] Its structure consists of a benzene ring fused to a pyridine ring, with hydroxyl groups substituted at the 4 and 8 positions. A crucial aspect of its chemistry is the existence of keto-enol tautomerism, where it is in equilibrium with its 8-hydroxy-1H-quinolin-4-one form.[1] This tautomerism influences its reactivity and biological interactions.

Caption: Keto-enol tautomerism of Quinoline-4,8-diol.

Physicochemical Data

The fundamental properties of Quinoline-4,8-diol are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₉H₇NO₂PubChem[1]
Molecular Weight 161.16 g/mol PubChem[1]
IUPAC Name 8-hydroxy-1H-quinolin-4-onePubChem[1]
CAS Number 14959-84-3PubChem[1]
Melting Point 321 °CLookChem[6]
Boiling Point 322.2 °C at 760 mmHgLookChem[6]
Density 1.337 g/cm³LookChem[6]
XLogP3 1.2LookChem[6]
Hydrogen Bond Donors 2LookChem[6]
Hydrogen Bond Acceptors 3LookChem[6]
Spectroscopic Data

Predicted collision cross-section (CCS) values provide insights into the molecule's shape and size in the gas phase, which is valuable for mass spectrometry-based analyses.

Adductm/zPredicted CCS (Ų)Source
[M+H]⁺ 162.05496128.7PubChemLite[7]
[M+Na]⁺ 184.03690138.9PubChemLite[7]
[M-H]⁻ 160.04040130.0PubChemLite[7]
[M]⁺ 161.04713127.2PubChemLite[7]

Chapter 2: Synthesis of Quinoline-4,8-diol

The synthesis of Quinoline-4,8-diol can be approached through several strategies. However, for laboratory-scale preparation, the thermal decarboxylation of its carboxylic acid precursor, xanthurenic acid, is a highly efficient and direct method.

Primary Synthetic Route: Decarboxylation of Xanthurenic Acid

This method is favored due to its simplicity and high yield. The reaction involves heating xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid) in a high-boiling point solvent, such as diphenyl ether, to induce the loss of carbon dioxide.

Causality of Experimental Choices:

  • Solvent (Diphenyl Ether): Chosen for its high boiling point (~259 °C), which is necessary to achieve the thermal energy required for decarboxylation without the need for high-pressure apparatus. Its chemical inertness prevents unwanted side reactions.

  • Temperature (250 °C): This temperature is optimal for promoting the efficient cleavage of the C-C bond between the quinoline ring and the carboxylic acid group, leading to the release of CO₂.

  • Reaction Time (2.5 hours): Ensures the reaction proceeds to completion for a maximal yield.[6]

Caption: Workflow for the synthesis of Quinoline-4,8-diol.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add xanthurenic acid.

  • Solvent Addition: Add a sufficient volume of diphenyl ether to create a stirrable slurry.

  • Thermal Decarboxylation: Heat the mixture to 250 °C with vigorous stirring. The reaction progress can be monitored by the cessation of CO₂ evolution. Maintain this temperature for approximately 2.5 hours.[6]

  • Isolation: After cooling the reaction mixture to room temperature, add an excess of a non-polar solvent like hexane to precipitate the crude product.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash with additional hexane to remove residual diphenyl ether.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure Quinoline-4,8-diol.

Alternative Synthetic Strategies

While the decarboxylation method is direct, the quinoline core itself can be constructed through several classic named reactions. These methods are more complex but offer versatility for creating a range of substituted quinolines. For instance, a modified Skraup synthesis using a suitably substituted o-aminophenol as a starting material could theoretically yield the 8-hydroxyquinoline core.[8][9][10] This involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[8][9]

Chapter 3: Chemical Reactivity and Biological Significance

The reactivity of Quinoline-4,8-diol is governed by its aromatic heterocyclic system and its two hydroxyl groups. The pyridine ring is generally deactivated towards electrophilic substitution compared to the benzene ring, while the hydroxyl groups activate the benzene ring for such reactions.

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring is a cornerstone of drug discovery, with numerous derivatives approved for clinical use.[2][4][11] Its rigid, planar structure provides an excellent scaffold for orienting functional groups to interact with biological targets. This has led to the development of a wide range of therapeutics.[3][12][13]

  • Antimalarials: Drugs like chloroquine and quinine function by accumulating in the parasite's acidic food vacuole and interfering with the polymerization of toxic heme, leading to parasite death.[14]

  • Antibacterials (Fluoroquinolones): Compounds like ciprofloxacin target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby inhibiting bacterial growth.[15][16]

  • Anticancer Agents: Camptothecin and its analogs stabilize the topoisomerase I-DNA complex, leading to DNA damage and apoptosis in cancer cells.[13]

G cluster_0 General Mechanism of Fluoroquinolones A Bacterial DNA B DNA Gyrase / Topoisomerase IV A->B D Ternary Complex Formed (DNA-Enzyme-Drug) B->D C Quinoline-based Drug (e.g., Ciprofloxacin) C->B E Inhibition of DNA Re-ligation D->E F DNA Strand Breaks E->F G Bacterial Cell Death F->G

Caption: Simplified mechanism of action for quinoline-based antibiotics.

Chapter 4: Applications in Research and Drug Development

While Quinoline-4,8-diol itself has limited direct therapeutic applications, its true value lies in its role as a foundational molecule for synthetic chemistry. Researchers utilize it as a starting material to generate libraries of novel derivatives for high-throughput screening. By modifying the hydroxyl groups or substituting other positions on the quinoline ring, chemists can systematically explore the structure-activity relationship (SAR) to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[11]

Chapter 5: Safety and Hazard Information

As a laboratory chemical, Quinoline-4,8-diol must be handled with appropriate precautions. According to the Globally Harmonized System (GHS), it is associated with the following hazards:

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

(Source: PubChem[1])

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

Quinoline-4,8-diol is a chemically significant molecule characterized by its stable heterocyclic core and reactive hydroxyl groups. While its primary value is not as an end-product therapeutic, it serves as an exceptionally important precursor and structural scaffold in medicinal chemistry. A thorough understanding of its properties and synthesis provides researchers with the necessary foundation to design and develop the next generation of quinoline-based drugs to combat a wide range of human diseases.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440737, Quinoline-4,8-diol. Retrieved from [Link]

  • LookChem (n.d.). Quinoline-4,8-diol. Retrieved from [Link]

  • Human Metabolome Database (2023). Metabocard for Quinoline-4,8-diol (HMDB0060289). Retrieved from [Link]

  • RSC Publishing (n.d.). Recent advances in the synthesis of quinolines: a review. Retrieved from [Link]

  • Oriental Journal of Chemistry (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • PubChemLite (n.d.). Quinoline-4,8-diol (C9H7NO2). Retrieved from [Link]

  • MDPI (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Taylor & Francis Online (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • Neliti (2022). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

  • ResearchGate (2022). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

  • Bentham Science (2024). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Retrieved from [Link]

  • Chemistry Research Journal (2021). A Review on Quinoline: Diverse Pharmacological Agent. Retrieved from [Link]

  • PubMed (n.d.). Quinoline antimalarials: mechanisms of action and resistance. Retrieved from [Link]

  • MDPI (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Wikipedia (n.d.). Quinoline. Retrieved from [Link]

  • YouTube (2022). Mechanism of Action of Quinolines. Retrieved from [Link]

  • Preprints.org (2024). A review on quinoline based compounds & it's pharmacological activities. Retrieved from [Link]

  • IIP Series (n.d.). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Slideshare (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Google Patents (n.d.). Method for synthesizing 8-hydroxyquinoline.
  • National Center for Biotechnology Information (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • SpringerLink (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

  • PubMed Central (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]

  • ResearchGate (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • Scribd (n.d.). Reactivity Quinoline. Retrieved from [Link]

  • ACS Publications (2023). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Retrieved from [Link]

  • Open Access Journals (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • ResearchGate (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from [Link]

Sources

Exploratory

Quinoline-4,8-diol CAS number and structure

An In-Depth Technical Guide to Quinoline-4,8-diol (CAS: 14959-84-3): Properties, Synthesis, and Therapeutic Potential Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural ba...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quinoline-4,8-diol (CAS: 14959-84-3): Properties, Synthesis, and Therapeutic Potential

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with profound pharmacological activities.[1][2] From the historic antimalarial quinine to modern anticancer and antibacterial agents, the fusion of a benzene and a pyridine ring creates a privileged structure ripe for chemical modification and biological interaction.[1][3] Within this critical class of compounds lies Quinoline-4,8-diol, a dihydroxyquinoline that is also a known human and mouse metabolite.[4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide an in-depth analysis of Quinoline-4,8-diol, covering its core molecular profile, synthetic pathways, analytical characterization, and its broader context within the landscape of therapeutic development. As a Senior Application Scientist, the objective is not just to present data, but to explain the causality behind it, offering field-proven insights to empower your research and development endeavors.

PART 1: Core Molecular Profile

A foundational understanding of a molecule's identity and physicochemical properties is the bedrock of all subsequent research. This section details the fundamental characteristics of Quinoline-4,8-diol.

Chemical Identity and Tautomerism

Quinoline-4,8-diol is most accurately identified by its Chemical Abstracts Service (CAS) number.

  • CAS Number : 14959-84-3[4][][6][7]

  • Molecular Formula : C₉H₇NO₂[4][][6]

  • Synonyms : 4,8-Dihydroxyquinoline[4]

An essential structural feature of this molecule is its existence in tautomeric forms. While named as a "diol," it predominantly exists as the keto-enol tautomer, 8-hydroxy-1H-quinolin-4-one .[4][8] This equilibrium is critical as the quinolone form influences the molecule's hydrogen bonding capabilities, planarity, and interaction with biological targets. For the remainder of this guide, we will refer to it by its common name, Quinoline-4,8-diol, while acknowledging the prevalence of the 8-hydroxy-1H-quinolin-4-one tautomer.

G cluster_0 Quinoline-4,8-diol (Enol Form) cluster_1 8-hydroxy-1H-quinolin-4-one (Keto Form) enol keto enol->keto

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing solubility, absorption, and distribution. The data below is compiled from various chemical databases.

PropertyValueSource
Molecular Weight 161.16 g/mol [4]
Monoisotopic Mass 161.04768 Da[8]
Melting Point 321 °C[7]
Boiling Point (Predicted) 322.2 °C at 760 mmHg[7]
logP (Predicted) 1.2 - 1.65[7][8]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]
Complexity 225[7]

PART 2: Synthesis and Characterization

The availability of a pure compound is a prerequisite for any meaningful study. This section details a known synthetic route and outlines the expected analytical characterization.

Synthetic Pathway: Decarboxylation of Xanthurenic Acid

Quinoline-4,8-diol can be synthesized from a biological precursor, xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid). The reaction is a thermal decarboxylation performed in a high-boiling point solvent, such as diphenyl ether, which facilitates the necessary high temperature for the reaction to proceed.[7]

The choice of diphenyl ether as a solvent is critical; its high boiling point (259 °C) allows the reaction to be conducted at the required 250 °C, ensuring efficient loss of CO₂ from the precursor.[7] This method is direct and leverages a commercially available starting material.

Synthesis xanthurenic Xanthurenic Acid (4,8-dihydroxyquinoline-2-carboxylic acid) product Quinoline-4,8-diol xanthurenic->product Diphenyl Ether 250 °C, 2.5h (-CO₂)

Caption: Synthesis of Quinoline-4,8-diol from Xanthurenic Acid.

Experimental Protocol: Synthesis via Decarboxylation

This protocol is a self-validating system designed for reproducibility. Each step includes the rationale behind the procedure.

Objective: To synthesize Quinoline-4,8-diol by thermal decarboxylation of xanthurenic acid.

Materials:

  • Xanthurenic acid (CAS: 59-00-7)

  • Diphenyl ether (CAS: 101-84-8)

  • Hexane

  • Methanol

  • Three-neck round-bottom flask, condenser, thermometer, nitrogen inlet, magnetic stirrer, and heating mantle.

Procedure:

  • System Setup: Assemble the three-neck flask with a condenser, thermometer, and nitrogen inlet. The system is flushed with nitrogen to create an inert atmosphere.

    • Rationale: An inert atmosphere prevents oxidation of the phenolic hydroxyl groups at high temperatures, which would otherwise lead to colored impurities and reduced yield.

  • Reaction Mixture: To the flask, add xanthurenic acid (1.0 eq) and diphenyl ether (10-15 mL per gram of starting material). Begin stirring to create a slurry.

    • Rationale: Using a sufficient volume of solvent ensures efficient heat transfer and prevents charring of the solid starting material.

  • Thermal Decarboxylation: Heat the mixture to 250 °C under a gentle flow of nitrogen. Maintain this temperature for 2.5 hours. Effervescence (release of CO₂) should be observed as the reaction proceeds.

    • Rationale: The high temperature provides the activation energy needed to break the C-C bond, releasing carbon dioxide. The reaction is monitored until gas evolution ceases, indicating completion.

  • Isolation: After cooling to room temperature, the reaction mixture will likely contain precipitated product. Add an excess of hexane (approx. 10 volumes) to the mixture and stir.

    • Rationale: Quinoline-4,8-diol is insoluble in nonpolar hexane, while the diphenyl ether solvent is soluble. This causes the product to fully precipitate, allowing for its separation from the reaction solvent.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.

    • Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble at high temperatures and insoluble at low temperatures to ensure high recovery of pure crystals.

  • Characterization: Dry the purified solid under vacuum and characterize using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Spectroscopic Analysis

Confirming the structure of the synthesized product is paramount. While publicly available experimental spectra are scarce, a senior scientist can predict the key features to look for.

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. Predicted collision cross-section values can aid in identification in ion mobility-mass spectrometry setups.[8]

AdductPredicted m/z
[M+H]⁺ 162.05496
[M+Na]⁺ 184.03690
[M-H]⁻ 160.04040

¹H NMR Spectroscopy (in DMSO-d₆):

  • Aromatic Protons: Expect 4-5 protons in the 6.5-8.5 ppm range, showing coupling patterns consistent with a substituted quinoline ring.

  • Hydroxyl Protons: Two broad singlets, likely above 9.0 ppm, corresponding to the two -OH groups. These peaks would be exchangeable with D₂O.

  • NH Proton: One broad singlet for the quinolone NH proton, also exchangeable with D₂O.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad band around 3200-3400 cm⁻¹ for the hydroxyl groups.

  • N-H Stretch: A moderate band around 3100-3300 cm⁻¹.

  • C=O Stretch: A strong, sharp peak around 1640-1660 cm⁻¹ is expected, confirming the presence of the quinolone carbonyl group, a key feature of the dominant tautomer.

  • C=C/C=N Aromatic Stretch: Multiple sharp peaks in the 1450-1620 cm⁻¹ region.

PART 3: Biological Significance and Therapeutic Potential

While specific biological activity data for Quinoline-4,8-diol is limited, its structural class is of immense interest to drug discovery professionals.

The Quinoline Scaffold in Drug Discovery

The quinoline core is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to be functionalized at multiple positions have made it a recurring motif in successful drugs.[2][9] Quinoline derivatives have demonstrated a vast array of biological activities, making them prime candidates for new drug development.[9][10]

Established Activities of the Quinoline Class:

  • Anticancer: Many derivatives exhibit antiproliferative activity against various cancer cell lines.[10][11]

  • Antimicrobial: The quinolone subclass, in particular, forms the basis of many antibiotics (e.g., ciprofloxacin).[11] The scaffold is also active against fungi and parasites like Plasmodium falciparum (malaria).[1][10]

  • Anti-inflammatory: Certain quinoline compounds show significant anti-inflammatory functions.[3][12]

  • Antiviral: Quinolines have been investigated for activity against various viruses, including HIV.[1][11]

  • CNS Activity: The scaffold has been incorporated into anticonvulsant and other centrally-acting agents.[10][12]

Given this context, Quinoline-4,8-diol represents a valuable starting point for a fragment-based or lead-optimization drug discovery campaign. Its known status as a human metabolite suggests a potential for good bioavailability and a manageable toxicity profile, though this requires experimental validation.[4]

G A Scaffold Identification (Quinoline-4,8-diol) B Library Synthesis (Derivative Generation) A->B Rationale: Diversify structure C High-Throughput Screening (e.g., Anticancer, Antimicrobial) B->C Rationale: Test biological activity D Hit Identification C->D Rationale: Identify active compounds E Lead Optimization (SAR Studies) D->E Rationale: Improve potency & properties F Preclinical Candidate E->F Rationale: Select best candidate

Caption: A typical drug discovery workflow starting from a core scaffold.

PART 4: Safety and Handling

Precautionary Handling: As a standard laboratory practice for research chemicals, the following precautions should be taken:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

For reference, the related isomer 2,4-Quinolinediol (CAS: 86-95-3) is classified with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13] It is prudent to assume that Quinoline-4,8-diol may have a similar hazard profile.

Conclusion

Quinoline-4,8-diol is more than just a chemical entry in a database; it is a metabolite and a member of a pharmacologically vital class of heterocyclic compounds. With a confirmed CAS number of 14959-84-3 , a well-defined structure featuring significant keto-enol tautomerism, and an accessible synthetic route from xanthurenic acid, it stands as a tractable molecule for further investigation.[][7] Its potential is underscored by the vast therapeutic applications of the broader quinoline family.[2][12][14] For researchers in drug development, Quinoline-4,8-diol offers a compelling scaffold for building new chemical entities aimed at treating a wide range of human diseases.

References

  • PubChem. Quinoline-4,8-diol (CID 440737). National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 440737, Quinoline-4,8-diol. [Link]

  • Human Metabolome Database. Showing metabocard for Quinoline-4,8-diol (HMDB0060289). [Link]

  • BioTechInfor. Different biological activities of quinoline. [Link]

  • LookChem. Quinoline-4,8-diol. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. [Link]

  • EMBL-EBI. quinoline-4,8-diol (CHEBI:28883). [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • National Institutes of Health. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. [Link]

  • Semantic Scholar. Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • BioTechInfor. A review on quinoline based compounds & it's pharmacological activities. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • SpringerLink. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

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Foundational

An In-depth Technical Guide to the Solubility of Quinoline-4,8-diol in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation, and overall therapeutic efficacy.[1] Quinoline-4,8-diol,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation, and overall therapeutic efficacy.[1] Quinoline-4,8-diol, a dihydroxyquinoline derivative, represents a class of heterocyclic compounds with significant interest in medicinal chemistry. This guide provides a comprehensive analysis of the solubility of Quinoline-4,8-diol in organic solvents. We will explore the physicochemical properties of the molecule, delve into the theoretical principles governing its solubility, present a predictive solubility profile, and offer detailed, field-proven protocols for the experimental determination and quantification of its solubility. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility characteristics of this and similar heterocyclic compounds.

Introduction: The Critical Role of Solubility

In the journey from a promising chemical entity to a viable therapeutic agent, solubility is a primary gatekeeper. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, the failure of a drug candidate.[2] Quinoline-4,8-diol, as a member of the quinoline family, belongs to a scaffold that is the basis for numerous pharmaceuticals, including antimalarials and antibacterials.[3][4] Understanding its behavior in various solvent systems is therefore not merely an academic exercise but a critical step in preformulation and early-stage drug development. This guide moves beyond a simple data sheet, aiming to provide the causal logic behind solubility phenomena and empower researchers with robust methodologies to assess it accurately.

Physicochemical Profile of Quinoline-4,8-diol

To understand how Quinoline-4,8-diol interacts with solvents, we must first understand the molecule itself. Its structure, featuring a fused aromatic system with two hydroxyl groups and a nitrogen atom, dictates its polarity, hydrogen bonding potential, and crystal lattice energy.

cluster_molecule Quinoline-4,8-diol Structure C1 C C2 C C3 C C4 C C5 C C6 C C7 C N8 N C9 C C10 C C11 C O12 O H13 H O14 O H15 H O16 O C_4_new C C_5_new C C_6_new C C_7_new C C_8_new C C_9_new C N_1_new N H_N_new H C_2_new C C_3_new C C_10_new C C_4a_new C O_8_new O H_O8_new H O_4_new O iupac IUPAC: 8-hydroxy-1H-quinolin-4-one structure_node

Caption: Chemical structure of Quinoline-4,8-diol (8-hydroxy-1H-quinolin-4-one tautomer).

Key physicochemical properties that directly influence solubility are summarized below.

PropertyValueSourceSignificance for Solubility
Molecular FormulaC₉H₇NO₂[5]Indicates a relatively small molecule.
Molecular Weight161.16 g/mol [5]Lower molecular weight generally favors solubility.[6]
XLogP31.2[7]A low LogP value suggests a preference for polar environments over nonpolar ones.
Hydrogen Bond Donors2[7]The two -OH groups can donate hydrogen bonds, favoring interaction with H-bond accepting solvents.
Hydrogen Bond Acceptors3[7]The nitrogen and two oxygen atoms can accept hydrogen bonds from protic solvents.
Melting Point321 °C[7]A very high melting point indicates strong intermolecular forces in the crystal lattice, which must be overcome by the solvent, suggesting that significant energy is required for dissolution.
pKa (Predicted)4.48 ± 0.40[7]Indicates the compound is a weak acid; its solubility in protic solvents can be influenced by pH.[8]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[9] This means that solutes dissolve best in solvents with similar intermolecular forces. For Quinoline-4,8-diol, the key interactions are hydrogen bonding and polarity.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. Given Quinoline-4,8-diol's two donor and three acceptor sites, strong interactions are expected. However, the molecule's aromatic core introduces a nonpolar character, which can limit solubility in highly polar solvents like water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. They are excellent solvents for Quinoline-4,8-diol because they can disrupt the solute-solute hydrogen bonds in the crystal lattice by accepting H-bonds from the -OH groups, while their polarity solvates the polar regions of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They are unable to form hydrogen bonds and cannot effectively solvate the polar hydroxyl and quinolone functionalities. Consequently, solubility is expected to be very low.

cluster_solute Quinoline-4,8-diol cluster_solvents Solvent Types Solute Aromatic Core (Nonpolar) -OH Groups (Polar, H-Bonding) N Atom (Polar, H-Bonding) Protic Polar Protic (e.g., Methanol) - H-Bond Donor - H-Bond Acceptor Solute->Protic Good Interaction (H-Bonding) Aprotic Polar Aprotic (e.g., DMSO) - H-Bond Acceptor - Polar Solute->Aprotic Excellent Interaction (H-Bonding) Nonpolar Nonpolar (e.g., Hexane) - van der Waals forces Solute->Nonpolar Poor Interaction (Mismatch)

Caption: Conceptual diagram of solute-solvent interactions for Quinoline-4,8-diol.

Predictive Solubility Profile

While exhaustive experimental data is not publicly available, we can construct a predictive solubility profile based on the physicochemical properties and theoretical principles discussed. This table serves as a practical guide for solvent selection in synthesis, purification, and formulation studies.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighStrong H-bond acceptor, highly polar; effectively solvates the entire molecule. Often used for initial stock solutions in biological screening.[10]
N,N-Dimethylformamide (DMF)Very HighSimilar to DMSO, a strong H-bond acceptor and highly polar.
Acetonitrile (ACN)ModeratePolar and an H-bond acceptor, but less so than DMSO/DMF.
Polar Protic Methanol (MeOH)Moderate to HighSmall, polar alcohol that can both donate and accept H-bonds.
Ethanol (EtOH)ModerateSimilar to methanol but slightly less polar due to the longer alkyl chain.
WaterLowWhile capable of H-bonding, the high polarity of water is not ideal for solvating the nonpolar aromatic core. Solubility is expected to be pH-dependent.[8]
Nonpolar Dichloromethane (DCM)LowModerately polar but lacks H-bonding ability. May show some solubility due to dipole interactions.
TolueneVery LowAromatic but nonpolar; unable to disrupt the strong H-bonding in the solute's crystal lattice.
HexaneNegligibleAliphatic and nonpolar; fundamentally incompatible with the polar functional groups of the solute.[11]

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the true equilibrium solubility of a compound is the Shake-Flask Method .[10] This protocol establishes the thermodynamic equilibrium between the solid compound and the solvent at a controlled temperature.

G start Start prep 1. Preparation Add excess solid Quinoline-4,8-diol to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. prep->equilibrate separate 3. Phase Separation Centrifuge or filter (0.22 µm PTFE) to separate undissolved solid. equilibrate->separate quantify 4. Quantification Dilute an aliquot of the supernatant. Analyze concentration via HPLC-UV. separate->quantify calculate 5. Calculation Determine solubility (e.g., in mg/mL) based on concentration and dilution factor. quantify->calculate end End calculate->end

Caption: Workflow for the Shake-Flask method of solubility determination.

Step-by-Step Methodology
  • Materials & Reagents:

    • Quinoline-4,8-diol (solid, >98% purity)

    • Selected organic solvents (HPLC grade)

    • Glass vials with Teflon-lined screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

    • Volumetric flasks and pipettes

    • HPLC system with UV detector

  • Protocol:

    • Preparation: Add an excess amount of solid Quinoline-4,8-diol to a series of glass vials. An amount that ensures solid is visible after equilibration is sufficient (e.g., 5-10 mg).

    • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

    • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for biopharmaceutical relevance).[10] Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours. The presence of undissolved solid at the end of this period is essential for confirming saturation.[10]

    • Phase Separation: Remove the vials from the shaker. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter. Causality Note: Filtration is critical to prevent undissolved microparticles from entering the analytical sample, which would falsely inflate the measured solubility.

    • Sample Preparation for Analysis: Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve. Record the dilution factor accurately.

Analytical Protocol: Quantification by HPLC-UV

Once a saturated solution is obtained, its concentration must be accurately measured. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and common method for this purpose.[12]

Step-by-Step Methodology
  • Instrumentation & Conditions (Example):

    • Instrument: HPLC with UV-Vis Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

    • Mobile Phase: Isocratic mixture of Acetonitrile and water (with 0.1% formic acid), e.g., 70:30 v/v. Rationale: The mobile phase must be optimized to achieve a sharp, symmetric peak for Quinoline-4,8-diol with a reasonable retention time.

    • Flow Rate: 1.0 mL/min.[12]

    • Detection Wavelength: Scan for λmax (maximum absorbance); likely in the 220-350 nm range for the quinoline chromophore.

    • Injection Volume: 10 µL.[12]

  • Protocol:

    • Standard Preparation: Prepare a stock solution of Quinoline-4,8-diol of known concentration in a suitable solvent (e.g., DMSO or Methanol). Perform serial dilutions to create a set of at least five calibration standards.[13]

    • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration to generate a linear regression curve. The curve should have a correlation coefficient (R²) of >0.99 for accuracy.

    • Sample Analysis: Inject the diluted sample(s) from the solubility experiment (Section 5, Step 5) into the HPLC system.

    • Calculation: Use the peak area of the experimental sample and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to calculate the final solubility in the original solvent.

    Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Conclusion

The solubility of Quinoline-4,8-diol is a complex interplay of its molecular structure and the properties of the solvent. Its two hydroxyl groups and heterocyclic nitrogen atom make it amenable to dissolution in polar solvents, particularly polar aprotic solvents like DMSO and DMF, which are excellent hydrogen bond acceptors. Conversely, its aromatic core limits its solubility in highly polar water and it is practically insoluble in nonpolar solvents like hexane. The high melting point of the compound suggests that significant solvation energy is required to overcome its crystal lattice forces. For any drug development professional, a predictive understanding of these factors combined with robust experimental verification using standardized methods like the shake-flask protocol and HPLC quantification is essential for advancing research and formulating effective, bioavailable drug products.

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440737, Quinoline-4,8-diol. Retrieved from [Link]

  • Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In Water-Insoluble Drug Formulation.
  • Jouyban, A., Fakhree, M. A., & Shayanfar, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
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  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • LookChem. (n.d.). Quinoline-4,8-diol.
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  • LibreTexts Chemistry. (n.d.). Factors affecting solubility. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Analytical Methods. Royal Society of Chemistry.
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  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Khossravi, D., & Connors, K. A. (1992). Solvent Effects on Chemical Processes, I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents. Scilit. Retrieved from [Link]

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  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). Quinoline-4,8-diol (C9H7NO2). Retrieved from [Link]

  • Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

  • Al-Attas, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Quinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Al-Attas, A., et al. (2023). Selected electroanalytical methods used for the detection of quinoline-based compounds. ResearchGate. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Saczewski, F., & Balewski, L. (2009). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Synthesis Chemical. (n.d.). Exploring the Synthesis and Chemical Properties of Quinoline. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Quinoline-4,8-diol and Its Analogs

A Note to the Reader: As a Senior Application Scientist, transparency and scientific rigor are paramount. Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Data...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As a Senior Application Scientist, transparency and scientific rigor are paramount. Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), a complete, publicly available crystal structure for quinoline-4,8-diol could not be located. This guide has therefore been expertly crafted to provide a robust framework for its analysis, utilizing the closely related and structurally determined 8-hydroxyquinoline as a primary exemplar. The principles, protocols, and analytical insights detailed herein are directly applicable to the study of quinoline-4,8-diol upon the successful generation of diffraction-quality crystals.

Introduction: The Significance of Quinoline Scaffolds in Drug Discovery

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds.[1][2] From the historical antimalarial quinine to modern anticancer and antimicrobial agents, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][2] The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state are of paramount importance, as they dictate key physicochemical properties such as solubility, stability, and bioavailability—all critical parameters in drug development.

Quinoline-4,8-diol, a dihydroxylated derivative, is of particular interest due to the potential for extensive hydrogen bonding and diverse coordination chemistry, which may influence its biological activity. Understanding its crystal structure is therefore a crucial step in elucidating its structure-activity relationship (SAR) and optimizing its potential as a therapeutic agent.

Part 1: Synthesis and Crystallization of Dihydroxyquinolines

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathways to the Quinoline Core

The synthesis of the quinoline scaffold can be achieved through several classic and modern organic reactions. The choice of method often depends on the desired substitution pattern. For hydroxy-substituted quinolines, a common precursor is an appropriately substituted aniline.

One established route to 8-hydroxyquinolines involves the Skraup synthesis, which utilizes o-aminophenol as a starting material.[3] This reaction, while effective, is highly exothermic and requires careful control.

Conceptual Synthetic Workflow for Quinoline-4,8-diol:

A plausible synthetic route to quinoline-4,8-diol could be envisioned starting from 2,3-diaminophenol, adapting classical quinoline synthesis methodologies.

G cluster_synthesis Synthesis start 2,3-Diaminophenol reagents Glycerol, Oxidizing Agent (e.g., nitrobenzene), H₂SO₄ reaction Modified Skraup Synthesis start->reaction reagents->reaction product Crude Quinoline-4,8-diol reaction->product purification Column Chromatography / Recrystallization product->purification pure_product Pure Quinoline-4,8-diol purification->pure_product

Caption: Conceptual workflow for the synthesis of quinoline-4,8-diol.

Experimental Protocol: Crystallization of Hydroxyquinolines

The generation of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring systematic screening of various conditions. For hydroxyquinolines, which are capable of forming strong hydrogen bonds, the choice of solvent is critical to prevent the compound from precipitating out as an amorphous solid.

Detailed Protocol for Slow Evaporation Crystallization:

This technique is widely applicable for obtaining high-quality single crystals of organic compounds.

  • Solvent Selection: Begin by testing the solubility of the purified quinoline-4,8-diol in a range of solvents of varying polarity (e.g., ethanol, methanol, chloroform, ethyl acetate, and mixtures thereof). A suitable solvent is one in which the compound is sparingly soluble at room temperature. For 8-hydroxyquinoline, a chloroform-ethanol mixture has proven effective.[4]

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of quinoline-4,8-diol in the chosen solvent system by gently warming and stirring.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks.

  • Crystal Harvesting: Once crystals of sufficient size (ideally >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop.

Crystallization Technique Principle Common Solvents for Quinolines Key Considerations
Slow Evaporation Gradual increase in concentration as solvent evaporates.Ethanol, Methanol, Chloroform-EthanolSimple, but can be slow. Control of evaporation rate is crucial.
Vapor Diffusion A solution of the compound is equilibrated against a reservoir of a solvent in which the compound is less soluble.Inner vial: Chloroform; Outer vial: HexaneExcellent for small quantities of material.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and inducing crystallization.Dimethylformamide (DMF), DioxaneRequires good control over the cooling rate.
Anti-solvent Crystallization An "anti-solvent" in which the compound is insoluble is slowly added to a solution of the compound.Solution: Ethanol; Anti-solvent: WaterCan induce rapid precipitation if not performed slowly.

Part 2: X-ray Crystallography Workflow

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

G cluster_xray X-ray Crystallography Workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology for Structure Determination
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, this is typically achieved using "direct methods," which are mathematical techniques that use the intensities and phases of the strongest reflections to generate an initial electron density map.

  • Structure Refinement: The initial model is refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process refines the atomic positions, and thermal parameters.

  • Validation and Analysis: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness. The final model provides precise information on bond lengths, bond angles, and intermolecular interactions.

Part 3: Crystal Structure Analysis of Hydroxyquinolines - A Case Study of 8-Hydroxyquinoline

In the absence of a determined structure for quinoline-4,8-diol, we will conduct a detailed analysis of the known crystal structure of 8-hydroxyquinoline, which serves as an excellent model for the types of interactions we would expect to observe. 8-hydroxyquinoline is known to exhibit polymorphism, with both monoclinic and orthorhombic forms having been characterized.[4]

Molecular Geometry

The 8-hydroxyquinoline molecule is expected to be largely planar. A key feature of its structure is the presence of an intramolecular hydrogen bond between the hydroxyl group at position 8 and the nitrogen atom of the quinoline ring.[4] This interaction forms a five-membered ring and significantly influences the molecule's conformation and electronic properties.

Intermolecular Interactions and Crystal Packing

The crystal packing of 8-hydroxyquinoline is dominated by a combination of hydrogen bonding and π-π stacking interactions.

  • Hydrogen Bonding: In the crystal structure of the monoclinic polymorph of 8-hydroxyquinoline, the molecules form centrosymmetric dimers through intermolecular O—H⋯N hydrogen bonds.[4] This results in a bifurcated hydrogen bond for the hydroxyl hydrogen, as it participates in both an intramolecular and an intermolecular interaction.[4] This dimerization is a key feature of the crystal packing.

  • π-π Stacking: The planar quinoline ring systems of the dimers are arranged in stacks, with significant overlap between the aromatic rings of adjacent molecules. These π-π stacking interactions are a major cohesive force in the crystal lattice.

Expected Interactions in Quinoline-4,8-diol:

For quinoline-4,8-diol, we would anticipate a more complex and potentially more robust hydrogen-bonding network due to the presence of the second hydroxyl group at the 4-position. This could lead to the formation of extended one-, two-, or three-dimensional networks, in contrast to the dimeric structure of 8-hydroxyquinoline. The interplay between these strong hydrogen bonds and the π-π stacking of the quinoline rings would be a key determinant of the final crystal packing.

G cluster_interactions Dominant Intermolecular Interactions H_Bonding Hydrogen Bonding (O-H···N, O-H···O) Crystal_Packing Crystal Packing H_Bonding->Crystal_Packing Pi_Stacking π-π Stacking (Quinoline Rings) Pi_Stacking->Crystal_Packing

Caption: Key intermolecular forces governing the crystal packing of hydroxyquinolines.

Crystallographic Data Summary (Hypothetical for Quinoline-4,8-diol)

Should the crystal structure of quinoline-4,8-diol be determined, the data would be presented in a standardized format as shown in the table below. The values for 8-hydroxyquinoline (monoclinic polymorph) are provided for reference.[4]

Parameter 8-Hydroxyquinoline (Monoclinic) Quinoline-4,8-diol (Hypothetical)
Chemical Formula C₉H₇NOC₉H₇NO₂
Formula Weight 145.16161.16
Crystal System MonoclinicTo be determined
Space Group P2₁/nTo be determined
a (Å) 3.857(5)To be determined
b (Å) 28.770(7)To be determined
c (Å) 25.125(12)To be determined
α (°) 90To be determined
β (°) 90To be determined
γ (°) 90To be determined
Volume (ų) 2780(4)To be determined
Z 16To be determined
Calculated Density (g/cm³) 1.39To be determined
R-factor (%) 5.6To be determined

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, crystallization, and crystal structure analysis of quinoline-4,8-diol. While the definitive crystal structure of this specific compound remains to be determined, the analysis of its close analog, 8-hydroxyquinoline, provides invaluable insights into the expected molecular geometry and intermolecular interactions. The elucidation of the crystal structure of quinoline-4,8-diol will be a significant contribution to the understanding of this important class of compounds and will undoubtedly aid in the rational design of new therapeutic agents. The protocols and analytical approaches detailed herein provide a clear roadmap for achieving this goal.

References

  • PubChem. Quinoline-4,8-diol. National Center for Biotechnology Information. [Link]

  • Maji, A., Gupta, S., Maji, M., & Kundu, S. (2022). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 12(34), 22065-22088. [Link]

  • Human Metabolome Database. Quinoline-4,8-diol (HMDB0060289). [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]

  • EMBL-EBI. quinoline-4,8-diol (CHEBI:28883). [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

  • Cambridge Crystallographic Data Centre. CCDC Deposition Criteria for CSD and ICSD Inclusion. [Link]

  • Cambridge Crystallographic Data Centre. Deposit a Structure. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • PubChem. 2,4-Dihydroxyquinoline. National Center for Biotechnology Information. [Link]

  • Collazo, M., Vaezeslami, S., & Burl, S. (2014). Improving the Crystallization Process for Optimal Drug Development. American Laboratory. [Link]

  • Taylor & Francis Online. Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics. [Link]

  • Cambridge Crystallographic Data Centre. Deposit a Structure in the CSD. [Link]

  • MDPI. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Crystals. [Link]

  • RJPT. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]

  • Gilli, G., Bertolasi, V., Ferretti, V., & Gilli, P. (2015). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o924–o928. [Link]

  • OUCI. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • American Chemical Society. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. [Link]

  • R Discovery. 8-quinolinol Derivatives Research Articles. [Link]

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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Quinoline-4,8-diol

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds, providing profound insights into molecular architecture and electronic environment...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds, providing profound insights into molecular architecture and electronic environments. Quinoline-4,8-diol, a key heterocyclic scaffold, exhibits a tautomeric equilibrium, primarily existing as 8-hydroxy-1H-quinolin-4-one. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. In the absence of readily available, fully assigned experimental spectra in peer-reviewed literature, this document synthesizes data from analogous structures and established principles of NMR theory to offer a robust predictive interpretation. We detail optimized protocols for sample preparation and data acquisition, provide in-depth analysis of anticipated chemical shifts and coupling constants, and illustrate key structural relationships. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of quinoline derivatives.

Introduction: The Structural Significance of Quinoline-4,8-diol

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Quinoline-4,8-diol, in particular, presents a fascinating structural challenge due to the presence of two hydroxyl groups on the carbocyclic ring, which influence the electronic distribution and potential intermolecular interactions of the entire molecule.

It is crucial to recognize that Quinoline-4,8-diol predominantly exists in its keto-enol tautomeric form, 8-hydroxy-1H-quinolin-4-one[3]. This tautomerism significantly impacts the NMR spectra, as the electronic character of the pyridine ring is altered by the presence of the C4-keto group and the N-H proton. Understanding the NMR signature of this molecule is paramount for confirming its identity in synthetic schemes, studying its interactions with biological targets, and ensuring purity and quality control in drug development pipelines. This guide will proceed with the analysis based on the 8-hydroxy-1H-quinolin-4-one tautomer.

Experimental Methodology: A Self-Validating Protocol

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous experimental technique. The following protocols are designed to ensure spectral integrity and are grounded in established best practices for small organic molecules.[3][4]

Sample Preparation

The quality of NMR spectra is fundamentally dependent on proper sample preparation.[4] A well-prepared sample ensures a homogeneous solution, free from paramagnetic impurities and particulates that can degrade spectral resolution.[5]

Protocol:

  • Analyte Purity: Ensure the Quinoline-4,8-diol sample is purified (>95%), typically via recrystallization or column chromatography, and thoroughly dried under vacuum to remove residual solvents.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the diol, and its ability to form hydrogen bonds helps in observing the exchangeable -OH and -NH protons. The residual solvent peak of DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.52 ppm in ¹³C NMR.[6]

  • Concentration:

    • For ¹H NMR , dissolve 2-5 mg of Quinoline-4,8-diol in 0.6 mL of DMSO-d₆. This concentration is optimal for achieving a good signal-to-noise ratio without significant concentration-dependent shifting caused by intermolecular π-π stacking, a known phenomenon in quinoline derivatives.[7]

    • For ¹³C NMR , a higher concentration of 15-25 mg in 0.6 mL of DMSO-d₆ is required due to the lower natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Homogenization: Prepare the sample in a clean, dry vial. After adding the solvent, gently vortex or sonicate the mixture until the solute is completely dissolved. A clear, particulate-free solution is essential.[5]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent). The sample height should be approximately 4-5 cm (0.6-0.7 mL) to ensure it is within the active volume of the spectrometer's receiver coil.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[5]

NMR Data Acquisition Workflow

The following workflow outlines the logical progression of experiments on a standard 400 MHz (or higher) spectrometer to achieve full structural assignment.

Caption: Structure of 8-hydroxy-1H-quinolin-4-one.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Coupling Constant(s) (J, Hz) Rationale for Assignment
H-2 7.8 - 8.0 d ³J(H2-H3) ≈ 7.5 Downfield shift due to proximity to the electronegative nitrogen and deshielding by the C4-carbonyl. Coupled to H-3.
H-3 6.1 - 6.3 d ³J(H3-H2) ≈ 7.5 Upfield shift due to being β to the carbonyl group in an α,β-unsaturated system. Coupled to H-2.
H-5 7.5 - 7.7 dd ³J(H5-H6) ≈ 8.0, ⁴J(H5-H7) ≈ 1.5 Deshielded by the C4-carbonyl through the ring system. Ortho coupling to H-6 and meta coupling to H-7.
H-6 7.1 - 7.3 t ³J(H6-H5) ≈ 8.0, ³J(H6-H7) ≈ 8.0 Shielded relative to H-5 and H-7. Appears as a triplet due to similar ortho coupling constants to H-5 and H-7.
H-7 6.9 - 7.1 dd ³J(H7-H6) ≈ 8.0, ⁴J(H7-H5) ≈ 1.5 Shielded by the electron-donating C8-OH group. Ortho coupling to H-6 and meta coupling to H-5.
1-NH 11.5 - 12.5 br s - Broad signal due to proton exchange and quadrupole broadening from ¹⁴N. Significantly downfield due to its vinylogous amide character.

| 8-OH | 9.5 - 10.5 | s | - | Phenolic proton, chemical shift is concentration and temperature dependent. Signal will disappear upon D₂O exchange. |

Expert Insights:

  • Causality of Shifts: The strong downfield shift of H-2 is a classic indicator of its position adjacent to the nitrogen in the quinolone ring. Conversely, the upfield position of H-3 is characteristic of its location in the enone system C=CH-C=O.

  • Trustworthiness through 2D NMR: While the 1D spectrum provides the initial data, unambiguous assignment requires 2D NMR. A ¹H-¹H COSY experiment would be critical to validate the connectivity. We would expect to see a cross-peak between H-2 and H-3, and a coupled spin system between H-5, H-6, and H-7, confirming their sequential arrangement on the carbocyclic ring.

Analysis of the ¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are highly diagnostic of the local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Predicted δ (ppm) Rationale for Assignment
C-2 140 - 142 Downfield shift due to proximity to nitrogen in the α,β-unsaturated system.
C-3 110 - 112 Significantly shielded, typical for the β-carbon in a quinolone system.
C-4 175 - 178 Highly deshielded due to its carbonyl character. Expected to be the most downfield signal.
C-4a 122 - 124 Quaternary carbon at the ring junction, shielded by the adjacent C-8a.
C-5 125 - 127 Aromatic CH carbon, influenced by the C4-carbonyl.
C-6 118 - 120 Aromatic CH carbon, shielded relative to C-5.
C-7 112 - 114 Aromatic CH carbon, significantly shielded by the adjacent C8-OH group.
C-8 150 - 153 Aromatic quaternary carbon directly attached to the electron-donating -OH group, causing a strong downfield shift.

| C-8a | 138 - 140 | Quaternary carbon at the ring junction, adjacent to the nitrogen atom. |

Expert Insights:

  • Validation with Heteronuclear Correlation: The assignments in Table 2 would be definitively confirmed using heteronuclear correlation experiments.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would show cross-peaks for (H-2, C-2), (H-3, C-3), (H-5, C-5), (H-6, C-6), and (H-7, C-7). This is a self-validating system; if the proton assignments are correct, the carbon assignments follow directly.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is essential for assigning the quaternary carbons. Key expected correlations include:

      • H-2 correlating to C-3, C-4, and C-8a.

      • H-5 correlating to C-4, C-7, and C-8a.

      • The NH proton correlating to C-2, C-8a, and C-4a.

      • The OH proton correlating to C-7, C-8, and C-8a.

Conclusion

This guide provides a detailed, predictive framework for interpreting the ¹H and ¹³C NMR spectra of Quinoline-4,8-diol (8-hydroxy-1H-quinolin-4-one). By leveraging established principles and data from related structures, we have outlined the expected chemical shifts, multiplicities, and coupling constants. The described experimental protocols and the logical application of 1D and 2D NMR techniques provide a robust, self-validating system for the unambiguous structural elucidation of this important heterocyclic compound. This document serves as a practical resource for scientists, enabling confident characterization and facilitating further research and development.

References

  • Beretta, G., Vistoli, G., Caneva, E., Anselmi, C., & Maffei Facino, R. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Katayama, S., & Akahori, Y. (1977). Analysis on NMR Spectra of 8-Hydroxyquinoline and Its Solvent Effects. YAKUGAKU ZASSHI, 97(9), 1037-1042. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440737, Quinoline-4,8-diol. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

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Exploratory

The Ascendant Therapeutic Potential of Quinoline-4,8-diol Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry The quinoline nucleus, a bicyclic heterocycle, has long been recognized as a "privileged scaffold" in the realm of medicinal chemistry. Its presence in a m...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus, a bicyclic heterocycle, has long been recognized as a "privileged scaffold" in the realm of medicinal chemistry. Its presence in a multitude of natural products and synthetically derived compounds has endowed it with a vast spectrum of pharmacological activities.[1][2] Among the diverse array of quinoline derivatives, those bearing hydroxyl groups at the C4 and C8 positions—the quinoline-4,8-diol core—have emerged as a particularly compelling class of molecules with significant therapeutic promise. This technical guide offers an in-depth exploration of the biological activities of quinoline-4,8-diol derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis, mechanisms of action, and structure-activity relationships (SAR).

I. The Quinoline-4,8-diol Core: A Foundation for Diverse Biological Activity

The strategic placement of hydroxyl groups at the 4 and 8 positions of the quinoline ring system imparts unique physicochemical properties that are pivotal to the biological activities of these derivatives. The ability of these hydroxyl groups to act as both hydrogen bond donors and acceptors, coupled with their potential to chelate metal ions, allows for multifaceted interactions with biological targets. This inherent reactivity forms the basis for a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

II. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have demonstrated significant potential as anticancer agents, and the quinoline-4,8-diol scaffold is no exception.[3][4] Research has shown that these compounds can disrupt various cellular processes that are fundamental to tumor growth and progression.

Mechanisms of Anticancer Action

The anticancer effects of quinoline-4,8-diol derivatives are often multifactorial, targeting several key pathways involved in malignancy:

  • Induction of Apoptosis: A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain quinoline-4,8-diol derivatives can trigger apoptotic pathways in cancer cells, leading to their demise.[3]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can halt the proliferation of cancer cells. This often occurs at specific checkpoints, preventing the cells from progressing through division.[3]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Some quinoline-4,8-diol derivatives have been found to inhibit this process, thereby cutting off the tumor's nutrient and oxygen supply.[3]

A comparative study on the antiproliferative activity of 8-hydroxy and 8-methoxy quinoline derivatives revealed that the presence of a hydrogen-bond-donating hydroxyl group at the C8 position was more favorable for activity than a hydrogen-bond-accepting methoxy group, highlighting the importance of the hydroxyl functionality.

Structure-Activity Relationship (SAR) Insights

SAR studies on quinoline derivatives have provided valuable insights into the structural features that govern their anticancer potency. For instance, the introduction of bulky alkoxy substituents at the 7-position and amino side chains at the 4-position have been shown to enhance antiproliferative activity.[5] While specific SAR studies on a wide range of quinoline-4,8-diol derivatives are still emerging, the foundational knowledge from broader quinoline studies provides a rational basis for the design of novel and more potent anticancer agents based on this scaffold.

III. Antimicrobial Activity: A Renewed Offensive Against Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Quinoline derivatives have a long history in the fight against microbial infections, and the quinoline-4,8-diol scaffold offers a promising avenue for the discovery of new antimicrobial drugs.[6][7]

Broad-Spectrum Potential

Derivatives of the quinoline core have demonstrated activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[8][9] The specific substitution patterns on the quinoline-4,8-diol nucleus can be tailored to optimize activity against particular microbial targets.

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoline derivatives are diverse and can include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for DNA replication and repair. Their inhibition by quinoline derivatives leads to bacterial cell death.[6]

  • Disruption of Cell Membrane Integrity: Some derivatives can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell lysis.

  • Inhibition of Key Metabolic Pathways: By targeting essential metabolic enzymes, these compounds can starve the pathogen of vital nutrients and energy.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

A standard method for evaluating the in vitro antimicrobial activity of novel compounds is the broth microdilution assay.

Objective: To determine the minimum concentration of a quinoline-4,8-diol derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compound (quinoline-4,8-diol derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic/antifungal.

  • Negative control (broth and solvent).

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in the microtiter plate wells using the appropriate broth.

  • Prepare an inoculum of the microorganism at a standardized concentration.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive and negative control wells on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and certain cancers. Quinoline derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[10][11]

Targeting Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives can be attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as:

  • Cyclooxygenase (COX) Enzymes: These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[10]

  • Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule that plays a role in suppressing inflammation. By inhibiting PDE4, quinoline derivatives can increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines.[10]

  • Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE): TACE is responsible for releasing the pro-inflammatory cytokine TNF-α from its membrane-bound precursor. Inhibition of TACE can therefore reduce the levels of circulating TNF-α.[10]

Workflow for Evaluating Anti-inflammatory Activity

The following workflow outlines a typical approach for assessing the anti-inflammatory potential of quinoline-4,8-diol derivatives.

AntiInflammatory_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation A Compound Synthesis & Characterization B Enzyme Inhibition Assays (COX, PDE4, TACE) A->B C Cell-based Assays (e.g., LPS-stimulated macrophages) A->C D Cytokine Production Measurement (ELISA) C->D E Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) D->E F Compound Administration E->F G Measurement of Inflammatory Parameters (e.g., paw volume, cytokine levels) F->G H Histopathological Analysis G->H I Lead Optimization & SAR Studies H->I

Figure 1. A generalized workflow for the evaluation of the anti-inflammatory activity of novel compounds.

V. Synthesis of the Quinoline-4,8-diol Scaffold

The synthesis of quinoline derivatives can be achieved through various established methods. While specific protocols for a wide range of quinoline-4,8-diol derivatives are not abundantly available in the literature, general synthetic strategies for quinolines can be adapted.

Classical Synthetic Routes

Several named reactions are foundational to quinoline synthesis, including:

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4][12]

  • Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.

  • Combes Quinoline Synthesis: This reaction involves the acid-catalyzed cyclization of an aniline with a β-diketone.[4][12]

  • Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13]

General Synthetic Workflow

The synthesis of novel quinoline-4,8-diol derivatives typically follows a multi-step process.

Synthesis_Workflow A Starting Material Selection (e.g., substituted aniline) B Ring Formation Reaction (e.g., Skraup, Combes) A->B C Introduction/Modification of Substituents B->C D Purification and Characterization (e.g., Chromatography, NMR, MS) C->D E Biological Evaluation D->E

Figure 2. A simplified workflow for the synthesis and evaluation of quinoline derivatives.

VI. Future Directions and Conclusion

The quinoline-4,8-diol scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While research into this specific subclass of quinolines is still in its early stages, the existing body of knowledge on the broader quinoline family provides a strong foundation for future exploration.

Further research should focus on:

  • The development of efficient and versatile synthetic routes to a wider array of quinoline-4,8-diol derivatives.

  • Comprehensive screening of these derivatives against a broad panel of cancer cell lines, microbial strains, and inflammatory targets.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways through which these compounds exert their effects.

  • Systematic structure-activity relationship studies to guide the rational design of more potent and selective derivatives.

References

  • Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evalu
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. 2019 Feb 2;24(3):548. doi: 10.3390/molecules24030548.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic Chemistry. 2018. doi: 10.1016/j.bioorg.2018.10.053.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL not available)
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Drug Design and Discovery. 1997 Apr;14(4):259-72.
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug.
  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characteriz
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. 2019 Jan 15;162:666-678. doi: 10.1016/j.ejmech.2018.11.048.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
  • Results of antimicrobial activity of synthetic quinoline compounds.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
  • Mechanism of action of quinoline drugs.
  • Quinoline – Knowledge and References. Taylor & Francis.
  • an overview of quinoline derivatives as anti-cancer agents.
  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • synthesis of quinoline derivatives and its applic
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
  • The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
  • The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide. Benchchem.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation.
  • To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. IJPPR.
  • Protocol for the synthesis of quinoline derivatives.
  • Quinolines: a new hope against inflamm
  • Selected quinoline derivatives with anti-inflammatory activity.
  • New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties. PubMed.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Quantitative bioactivity signatures of dietary supplements and n
  • Quantitative Bioactivity Signatures of Dietary Supplements and N
  • Quantitative bioactivity signatures of dietary supplements and n
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Foundational

An In-depth Technical Guide to the Discovery and History of Quinoline-4,8-diol

Foreword: Unveiling a Metabolite of Interest Quinoline-4,8-diol, a seemingly unassuming dihydroxyquinoline, holds a unique position at the intersection of metabolic pathways and medicinal chemistry. While the broader qui...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Metabolite of Interest

Quinoline-4,8-diol, a seemingly unassuming dihydroxyquinoline, holds a unique position at the intersection of metabolic pathways and medicinal chemistry. While the broader quinoline family has been a cornerstone of synthetic and pharmaceutical research for nearly two centuries, the story of this specific isomer is more nuanced, emerging from the study of tryptophan metabolism. This guide provides a comprehensive exploration of Quinoline-4,8-diol, from its metabolic origins and historical context to its synthesis and potential as a pharmacologically active agent. For researchers, scientists, and drug development professionals, this document aims to be a definitive resource, offering not just a recitation of facts, but a causal narrative that illuminates the scientific journey of this intriguing molecule.

I. The Genesis of a Metabolite: Discovery and Historical Context

The history of Quinoline-4,8-diol is intrinsically linked to the study of the kynurenine pathway, the primary catabolic route for the essential amino acid tryptophan.[1] Early investigations into this pathway revealed the accumulation of a yellow crystalline substance in the urine of pyridoxine (vitamin B6) deficient animals after tryptophan ingestion, which was identified as xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid).[1][2]

While the parent quinoline molecule was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, the specific discovery of Quinoline-4,8-diol is less a story of targeted synthesis and more a consequence of its role as a biological metabolite.[3] It was identified as a downstream product of xanthurenic acid.[4][5] The enzymatic or spontaneous decarboxylation of xanthurenic acid yields Quinoline-4,8-diol, a process that has been observed in biological systems.[6][7] This metabolic origin story distinguishes Quinoline-4,8-diol from many of its synthetically-derived quinoline cousins and underscores its inherent biological relevance.

The broader history of quinoline synthesis, however, provides the foundational chemical knowledge upon which the study of all its derivatives, including Quinoline-4,8-diol, is built. Landmark synthetic methodologies such as the Skraup, Friedländer, and Combes syntheses, developed in the late 19th century, made the quinoline scaffold readily accessible for systematic investigation, paving the way for the eventual characterization and synthesis of its numerous derivatives.[3][8][9]

II. Physicochemical Characteristics

Quinoline-4,8-diol is a dihydroxyquinoline with the molecular formula C₉H₇NO₂.[4] Its structure, featuring hydroxyl groups at the 4 and 8 positions of the quinoline ring, imparts specific chemical properties that influence its solubility, reactivity, and biological interactions.

PropertyValueSource
Molecular FormulaC₉H₇NO₂[4]
Molar Mass161.16 g/mol [10]
CAS Number14959-84-3[4]
AppearanceSolid (predicted)
XLogP31.2[10]
Hydrogen Bond Donor Count2[10]
Hydrogen Bond Acceptor Count3[10]
IUPAC Name8-hydroxy-1H-quinolin-4-one[4]

III. Synthetic Approaches: From Precursor to Product

The most direct and biologically relevant synthesis of Quinoline-4,8-diol is through the decarboxylation of its natural precursor, xanthurenic acid. This reaction can be achieved through thermal means, providing a straightforward method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of Quinoline-4,8-diol via Decarboxylation of Xanthurenic Acid

Objective: To synthesize Quinoline-4,8-diol by the thermal decarboxylation of xanthurenic acid.

Materials:

  • Xanthurenic acid

  • High-boiling point solvent (e.g., diphenyl ether)

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Condenser

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend xanthurenic acid in a high-boiling point solvent such as diphenyl ether. The choice of a high-boiling solvent is critical to reach the necessary temperature for efficient decarboxylation.

  • Thermal Decarboxylation: Heat the reaction mixture to a high temperature (typically around 250°C) under a reflux condenser. The progress of the reaction can be monitored by the evolution of carbon dioxide gas. The reaction is generally continued for several hours to ensure complete conversion.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, Quinoline-4,8-diol, will precipitate out of the solvent. Isolate the crude product by vacuum filtration.

  • Purification: Purify the crude Quinoline-4,8-diol by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

  • Characterization: Confirm the identity and purity of the synthesized Quinoline-4,8-diol using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

SynthesisWorkflow XanthurenicAcid Xanthurenic Acid ReactionVessel High-Boiling Solvent (e.g., Diphenyl Ether) XanthurenicAcid->ReactionVessel Heating Heat (approx. 250°C) ReactionVessel->Heating Decarboxylation Decarboxylation (CO₂ evolution) Heating->Decarboxylation Cooling Cooling Decarboxylation->Cooling Filtration Filtration Cooling->Filtration CrudeProduct Crude Quinoline-4,8-diol Filtration->CrudeProduct Recrystallization Recrystallization (e.g., Ethanol) CrudeProduct->Recrystallization PureProduct Pure Quinoline-4,8-diol Recrystallization->PureProduct

IV. Biological Activity and Therapeutic Potential

The biological activities of the broader quinoline class are well-documented, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[11][12][13] While specific in-depth studies on Quinoline-4,8-diol are less common, its structural similarity to other biologically active quinolines and its metabolic origin suggest a potential for pharmacological activity.

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[11] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry for the development of anticancer agents.[8] Given that Quinoline-4,8-diol is a naturally occurring metabolite, its potential as a lead compound for the design of novel anticancer drugs warrants further investigation. Studies on structurally similar quinoline-5,8-diones have shown antiproliferative activity against leukemia cell lines.

Antioxidant Properties

The presence of two hydroxyl groups on the quinoline ring suggests that Quinoline-4,8-diol may possess antioxidant properties. Phenolic compounds are known for their ability to scavenge free radicals.[14] Studies on other hydroxy-substituted quinolones have demonstrated their capacity to reduce oxidative stress, a key factor in the progression of neurodegenerative diseases.[15][16] The prooxidant action of xanthurenic acid and other 8-hydroxyquinoline derivatives, particularly in the presence of transition metals, has been investigated, suggesting that these compounds can generate reactive oxygen species.[2][17] This dual pro-oxidant and antioxidant potential is a common feature of many phenolic compounds and depends on the specific biological context.

BiologicalActivity Q48D Quinoline-4,8-diol Anticancer Anticancer Activity Q48D->Anticancer Antioxidant Antioxidant Activity Q48D->Antioxidant Apoptosis Induction of Apoptosis Anticancer->Apoptosis Angiogenesis Inhibition of Angiogenesis Anticancer->Angiogenesis CellCycle Cell Cycle Arrest Anticancer->CellCycle ROS Reactive Oxygen Species (ROS) Scavenging Antioxidant->ROS

V. Future Directions and Conclusion

Quinoline-4,8-diol represents a fascinating molecule with a rich, albeit understated, history. Its origins as a metabolite of tryptophan metabolism provide a direct link to biological systems, a feature that is highly desirable in drug discovery. While the full extent of its pharmacological profile is yet to be elucidated, its structural features and the known activities of related compounds suggest that it is a promising candidate for further investigation.

Future research should focus on a more comprehensive evaluation of its biological activities, including in vitro and in vivo studies to determine its anticancer and antioxidant efficacy. Elucidating its mechanism of action will be crucial for its potential development as a therapeutic agent. Furthermore, the development of more efficient and scalable synthetic routes, beyond the current decarboxylation method, would facilitate its broader study and potential application.

VI. References

  • PubChem. Quinoline-4,8-diol. National Center for Biotechnology Information. [Link]

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  • Greeff, J., Joubert, J., Malan, S. F., & van Dyk, S. (2012). Antioxidant properties of 4-quinolones and structurally related flavones. Bioorganic & Medicinal Chemistry, 20(2), 809-818.

  • Different biological activities of quinoline. (2024, October 25). Vertex AI Search.

  • A review on quinoline based compounds andamp; it's pharmacological activities. (2024, November 6). Vertex AI Search.

  • Murakami, K., Haneda, M., & Yoshino, M. (2006). Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA. Biometals, 19(4), 429-435.

  • PubChem. Xanthurenic acid. National Center for Biotechnology Information. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • Wikipedia. Xanthurenic acid. [Link]

  • Takahashi, H., & Price, J. M. (1958). Dehydroxylation of xanthurenic acid to 8-hydroxyquinaldic acid. Journal of Biological Chemistry, 233(1), 150-153.

  • Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96.

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • Podeszwa, B., Niedbala, H., Polanski, J., Musiol, R., Tabak, D., Finster, J., ... & Richardson, D. R. (2007). Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 17(22), 6138-6141.

  • Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047.

  • ResearchGate. (2019). (PDF) QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES.

  • Wang, Y., Zhang, Y., & Liu, Z. (2011). In vitro studies on the antioxidant and protective effect of 2-substituted-8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs. Cellular and Molecular Biology, 57(1), 1269-1279.

  • MDPI. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

  • PubMed. Dehydroxylation of xanthurenic acid to 8-hydroxy-quinaldic acid. [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.

  • MDPI. (2021). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties.

  • PubChemLite. Quinoline-4,8-diol (C9H7NO2). [Link]

  • Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds. US2558211A.

  • PubMed. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).

  • Wikipedia. 8-Hydroxyquinoline. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Quinoline-4,8-diol (HMDB0060289).

  • PubMed. Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. [Link]

  • MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

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Exploratory

Tautomeric Landscapes of Quinoline-4,8-diol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Quinoline-4,8-diol, a key heterocyclic scaffold, presents a rich and complex tautomeric landscape that is fundamental to its chemical behavior and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-4,8-diol, a key heterocyclic scaffold, presents a rich and complex tautomeric landscape that is fundamental to its chemical behavior and biological activity. The dynamic equilibrium between its various tautomeric forms dictates critical molecular properties such as hydrogen bonding capabilities, molecular recognition, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the tautomerism of quinoline-4,8-diol, delving into the structural nuances of its potential tautomers, the thermodynamics of their equilibrium, and the key factors that govern their interconversion. We will detail both experimental and computational methodologies for the rigorous characterization of these tautomeric forms, supported by field-proven insights and quantitative data. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to understand, predict, and potentially manipulate the tautomeric behavior of quinoline-4,8-diol and its derivatives in the pursuit of novel therapeutics.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical, yet often overlooked, factor in drug design and development.[1] For ionizable molecules with diverse functional groups, such as quinoline-4,8-diol, the predominant tautomeric form in a specific physiological environment can profoundly influence its biological target interactions. The subtle shift of a proton can dramatically alter a molecule's hydrogen bond donor-acceptor pattern, shape, and electronic distribution, thereby impacting its binding affinity and efficacy. Understanding and controlling tautomeric equilibria is therefore not merely an academic exercise but a crucial step in rational drug design.

Quinoline-4,8-diol is a fascinating case study in tautomerism due to the presence of two hydroxyl groups on the quinoline core, which allows for a variety of potential tautomeric structures. This guide will focus on the interplay between the enol, keto, and potentially quinone-methide forms of this molecule.

The Tautomeric Forms of Quinoline-4,8-diol

The tautomerism in quinoline-4,8-diol is primarily a series of prototropic shifts involving the hydroxyl groups at positions 4 and 8, and the nitrogen atom in the quinoline ring. The key tautomeric equilibria at play are the keto-enol and potentially the quinone-methide tautomerism. Based on computational studies of related 4-hydroxyquinoline derivatives, the keto forms are generally more stable.[2] The IUPAC name for quinoline-4,8-diol is 8-hydroxy-1H-quinolin-4-one, which points to the prevalence of the 4-keto tautomer.[3]

The principal tautomeric forms of quinoline-4,8-diol are depicted below:

Caption: Potential tautomeric forms of quinoline-4,8-diol.

The relative stability of these tautomers is dictated by a delicate balance of several factors:

  • Aromaticity: The di-enol form retains the aromaticity of both the benzene and pyridine rings. The keto forms disrupt the aromaticity of the pyridine ring to varying extents.

  • Intramolecular Hydrogen Bonding: The presence of the 8-hydroxyl group allows for the formation of a strong intramolecular hydrogen bond with the nitrogen atom of the quinoline ring, which can significantly stabilize the enol form at that position.[4]

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents tend to stabilize the more polar keto tautomers through hydrogen bonding and dipole-dipole interactions.[5]

  • Substituent Effects: Electron-donating or -withdrawing groups on the quinoline ring can influence the acidity of the hydroxyl protons and the basicity of the nitrogen atom, thereby shifting the tautomeric equilibrium.

Experimental Characterization of Tautomers

A multi-faceted experimental approach is essential for the unambiguous characterization of the tautomeric forms of quinoline-4,8-diol in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of quinoline-4,8-diol in a variety of deuterated solvents with differing polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • ¹H NMR: Look for characteristic signals. The enol form will show a broad -OH proton signal, while the keto form will exhibit an N-H proton signal, typically at a different chemical shift. The chemical shifts of the aromatic protons will also differ between tautomers.

    • ¹³C NMR: The carbonyl carbon of the keto form will have a characteristic chemical shift in the downfield region (typically >170 ppm). The chemical shifts of the carbon atoms in the quinoline ring will also be sensitive to the tautomeric form.

  • Quantification: The relative integration of characteristic proton signals for each tautomer can be used to determine their equilibrium ratio in a given solvent.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Quantification dissolve Dissolve Quinoline-4,8-diol in Deuterated Solvents acquire Acquire 1H and 13C NMR Spectra dissolve->acquire analyze_h Analyze 1H NMR: -OH vs. N-H signals Aromatic proton shifts acquire->analyze_h analyze_c Analyze 13C NMR: Carbonyl carbon signal Ring carbon shifts acquire->analyze_c quantify Quantify Tautomer Ratio (from 1H integration) analyze_h->quantify

Caption: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, making it a valuable tool for studying tautomeric equilibria.

Protocol for UV-Vis Analysis:

  • Solution Preparation: Prepare dilute solutions of quinoline-4,8-diol in a range of solvents with varying polarities.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Interpretation: The different conjugated systems of the enol and keto tautomers will result in distinct absorption maxima (λ_max). By comparing the spectra in different solvents, the direction of the equilibrium shift can be inferred. For instance, a shift towards a longer wavelength may indicate a greater population of a more conjugated tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or a mull for solid-state analysis, or in a suitable solvent for solution-phase analysis.

  • Spectrum Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • Enol Form: Look for a broad O-H stretching band (around 3200-3600 cm⁻¹) and C=C stretching bands of the aromatic rings.

    • Keto Form: The presence of a strong C=O stretching band (typically 1650-1700 cm⁻¹) is a clear indicator of the keto tautomer. An N-H stretching band (around 3300-3500 cm⁻¹) may also be observed.

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the relative stabilities and spectroscopic properties of tautomers.

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of all potential tautomers of quinoline-4,8-diol. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[4]

  • Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lowest energy is predicted to be the most stable.

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM).[6]

  • Spectroscopic Prediction: Simulate the IR and NMR spectra for each tautomer to aid in the interpretation of experimental data.

Table 1: Hypothetical Relative Energies of Quinoline-4,8-diol Tautomers (Calculated by DFT)

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
Di-enol+2.5+4.0
4-Keto-8-enol 0.0 (Reference) 0.0 (Reference)
8-Keto-4-enol+5.0+3.5
Di-keto+8.0+6.0

Note: These are illustrative values. Actual values would need to be calculated.

Synthesis of Quinoline-4,8-diol

While various methods exist for the synthesis of quinoline derivatives, a common route to 4-hydroxyquinolines is the Conrad-Limpach reaction. For quinoline-4,8-diol, a suitable starting material would be 2-aminophenol.

synthesis start 2-Aminophenol intermediate Enamine Intermediate start->intermediate + reagent Diethyl malonate reagent->intermediate + cyclization Thermal Cyclization intermediate->cyclization product Quinoline-4,8-diol cyclization->product

Caption: A plausible synthetic route to quinoline-4,8-diol.

Conclusion and Future Perspectives

The tautomerism of quinoline-4,8-diol is a multifaceted phenomenon with significant implications for its application in drug discovery. A thorough understanding of the factors governing the tautomeric equilibrium is paramount for predicting its biological activity and for designing derivatives with enhanced therapeutic properties. The integrated use of high-resolution spectroscopic techniques and robust computational methods provides a powerful platform for elucidating the tautomeric landscape of this important heterocyclic scaffold. Future work should focus on obtaining high-quality experimental data for the individual tautomers of quinoline-4,8-diol and on exploring how the tautomeric preferences can be fine-tuned through synthetic modifications to optimize its pharmacological profile.

References

  • Scirp.org. (n.d.). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-4,8-diol. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Density functional theory (DFT) studi. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Retrieved from [Link]

  • PMC - NCBI. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]

  • Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

Sources

Foundational

Theoretical Exploration of Quinoline-4,8-diol: A Computational Guide for Drug Discovery and Materials Science

Foreword: Unveiling the Quantum Landscape of a Promising Scaffold Quinoline and its derivatives are cornerstones in medicinal chemistry and materials science, demonstrating a vast spectrum of biological activities and ph...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Quantum Landscape of a Promising Scaffold

Quinoline and its derivatives are cornerstones in medicinal chemistry and materials science, demonstrating a vast spectrum of biological activities and photophysical properties.[1][2][3] Among these, Quinoline-4,8-diol presents a unique scaffold, the therapeutic and material potential of which is yet to be fully unlocked. This technical guide navigates the theoretical landscape of Quinoline-4,8-diol, providing researchers, scientists, and drug development professionals with a comprehensive framework for its computational investigation. By leveraging the power of theoretical and computational chemistry, we can predict molecular properties, understand reaction mechanisms, and rationally design novel derivatives with enhanced efficacy and desired characteristics. This document serves as a detailed protocol and conceptual roadmap for exploring the electronic structure, reactivity, and spectroscopic signatures of Quinoline-4,8-diol, even in the absence of extensive experimental data on this specific isomer. The principles and methodologies outlined herein are grounded in established computational studies of closely related hydroxyquinoline systems.

The Structural and Tautomeric Complexity of Quinoline-4,8-diol

Quinoline-4,8-diol, also known as 4,8-dihydroxyquinoline, possesses the molecular formula C₉H₇NO₂.[4] A critical aspect of hydroxyquinolines is their potential for tautomerism, which significantly influences their chemical behavior, biological activity, and spectroscopic properties. For Quinoline-4,8-diol, two primary tautomeric equilibria are of interest: the lactam-lactim tautomerism involving the hydroxyl group at position 4 and the keto-enol tautomerism.

The molecule can exist in several tautomeric forms, with the quinolin-4-one structure often being a significant contributor in related compounds.[5][6] The relative stability of these tautomers can be rigorously evaluated using computational methods, providing insights into the predominant species under various conditions.

tautomers T1 Quinoline-4,8-diol (Enol-Diol) T2 8-Hydroxy-1H-quinolin-4-one (Keto-Enol) T1->T2 Proton Transfer caption Tautomeric Equilibrium of Quinoline-4,8-diol.

Caption: Tautomeric forms of Quinoline-4,8-diol.

The Computational Chemist's Toolkit: Methodologies for In-Silico Analysis

Modern quantum chemistry provides a powerful arsenal for dissecting the molecular properties of compounds like Quinoline-4,8-diol.[7] Density Functional Theory (DFT) stands out as a robust and widely used method for studying quinoline derivatives due to its excellent balance of accuracy and computational cost.[8][9][10]

Foundational DFT Calculations

A typical computational workflow begins with geometry optimization to find the minimum energy structure of the molecule. This is followed by frequency calculations to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra (IR and Raman).

Protocol 1: Geometry Optimization and Frequency Calculation

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used and well-benchmarked functional for organic molecules.[11][12]

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions is recommended for accurate descriptions of electronic structure and non-covalent interactions.[5]

  • Solvation Model: To simulate a solution-phase environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed.[10]

  • Procedure: a. Construct the initial 3D structure of the desired Quinoline-4,8-diol tautomer. b. Perform a geometry optimization calculation. c. Once the geometry is converged, perform a frequency calculation at the same level of theory to obtain thermodynamic data and vibrational frequencies.

dft_workflow start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq analysis Analysis of Results freq->analysis end Predicted Properties analysis->end Thermodynamics, IR/Raman Spectra, Optimized Geometry caption Workflow for DFT Calculations.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Facile Synthesis of Quinoline-4,8-diol via Thermal Decarboxylation of Kynurenic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Quinoline-4,8-diol Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide arr...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quinoline-4,8-diol

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties[1][2]. Quinoline-4,8-diol, in particular, is a dihydroxyquinoline that serves as a valuable intermediate in the synthesis of more complex bioactive molecules[3][4]. Its structural relationship to kynurenic acid, an endogenous metabolite of tryptophan, presents an intriguing and accessible route for its synthesis[5]. Kynurenic acid itself is a neuroprotective agent, and its derivatives are of significant interest in drug discovery[5]. The conversion of readily available kynurenic acid to Quinoline-4,8-diol via decarboxylation offers a straightforward approach to this versatile building block.

This application note provides a comprehensive, step-by-step protocol for the synthesis of Quinoline-4,8-diol from kynurenic acid. The methodology is centered around a robust thermal decarboxylation reaction. We will delve into the rationale behind the experimental design, provide detailed procedures for synthesis and purification, and outline methods for the analytical characterization of the final product.

Reaction Scheme: From Kynurenic Acid to Quinoline-4,8-diol

The synthesis of Quinoline-4,8-diol from kynurenic acid is achieved through a one-step thermal decarboxylation reaction. The carboxylic acid group at the C-2 position of the quinoline ring is removed as carbon dioxide upon heating in a high-boiling point solvent.

Figure 1: Overall reaction for the synthesis of Quinoline-4,8-diol.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Kynurenic acid≥98%Commercially Available
Diphenyl ether≥99%Commercially AvailableHigh-boiling point solvent
HexaneReagentCommercially AvailableFor precipitation and washing
Ethyl acetateReagentCommercially AvailableFor purification
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Condenser

  • Nitrogen or argon gas inlet

  • Crystallizing dish

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F254)

Detailed Synthesis Protocol
  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add kynurenic acid (e.g., 5.0 g, 26.4 mmol).

    • Add diphenyl ether (50 mL) to the flask. The high boiling point of diphenyl ether (259 °C) makes it an ideal solvent for this high-temperature reaction.

    • Begin stirring the mixture and gently flush the system with nitrogen or argon to create an inert atmosphere. This prevents oxidation of the starting material and product at high temperatures.

  • Thermal Decarboxylation:

    • Heat the reaction mixture to 250 °C using a heating mantle. The temperature should be carefully monitored.

    • Maintain the reaction at this temperature for 2.5 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot of the reaction mixture, dissolve it in a suitable solvent like ethyl acetate, and spot it on a TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 1:1). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Product Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 200 mL of hexane while stirring vigorously. The product, Quinoline-4,8-diol, is insoluble in hexane and will precipitate out. Diphenyl ether, the solvent, is soluble in hexane.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with fresh hexane (3 x 50 mL) to remove any residual diphenyl ether.

    • The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed.

  • Drying and Storage:

    • Dry the purified product under vacuum to obtain Quinoline-4,8-diol as a solid.

    • Store the final product in a cool, dark, and dry place.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Final Product A 1. Reaction Setup: Kynurenic acid in diphenyl ether under N2 B 2. Thermal Decarboxylation: Heat to 250 °C for 2.5-3 h A->B C 3. Reaction Monitoring: TLC (Hexane:Ethyl Acetate 1:1) B->C D 4. Cooling to Room Temperature C->D Reaction Complete E 5. Precipitation in Hexane D->E F 6. Vacuum Filtration E->F G 7. Washing with Hexane F->G H 8. Purification: Column Chromatography or Recrystallization G->H I 9. Drying under Vacuum H->I J 10. Characterization: NMR, MS, HPLC I->J K Quinoline-4,8-diol (Solid) J->K

Figure 2: Step-by-step experimental workflow for the synthesis of Quinoline-4,8-diol.

Data Presentation and Expected Results

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₉H₇NO₂[3]
Molecular Weight 161.16 g/mol [3]
Appearance Off-white to pale yellow solid
Melting Point 321 °C[6]
Solubility Soluble in DMSO and hot ethanol
Analytical Characterization

The identity and purity of the synthesized Quinoline-4,8-diol should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system and the hydroxyl protons. The absence of the carboxylic acid proton signal from kynurenic acid is a key indicator of successful decarboxylation.

  • ¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz): The carbon NMR spectrum should display the correct number of signals corresponding to the carbon atoms in Quinoline-4,8-diol. The disappearance of the carboxyl carbon signal (typically around 165-185 ppm) confirms the completion of the reaction.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the mass of Quinoline-4,8-diol.[7]

    • [M+H]⁺: m/z 162.05

    • [M-H]⁻: m/z 160.04

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound can be assessed by HPLC. A single major peak should be observed under appropriate conditions. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric acid or formic acid) is a good starting point for method development.[8]

Causality Behind Experimental Choices

  • Choice of Solvent: Diphenyl ether is selected as the reaction solvent due to its high boiling point (259 °C), which is necessary to achieve the thermal energy required for decarboxylation. Its chemical inertness under these conditions prevents unwanted side reactions.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the oxidation of the hydroxyl groups on the quinoline ring at elevated temperatures, which would otherwise lead to the formation of colored impurities and a lower yield of the desired product.

  • Purification Strategy: The significant difference in solubility between Quinoline-4,8-diol and diphenyl ether in hexane allows for an efficient initial purification by precipitation. This is a critical step to remove the bulk of the high-boiling solvent. Subsequent column chromatography or recrystallization is employed to remove any remaining impurities.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Quinoline-4,8-diol from kynurenic acid. The thermal decarboxylation method is robust and scalable, offering a straightforward route to this valuable chemical intermediate. The comprehensive analytical characterization methods outlined will ensure the identity and purity of the final product, making it suitable for further applications in research and drug development.

References

  • Wu, et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. J. Chem. Pharm. Res., 9(2): 216-230.
  • Lahna, et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl., 21(2): 1-19.
  • Gunn, B. P., & Dunn, M. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3026.
  • The Royal Society of Chemistry. (2018).
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • NIST. (n.d.). Quinoline. NIST WebBook.
  • LookChem. (n.d.). Quinoline-4,8-diol. LookChem.
  • HMDB. (2022). Showing metabocard for Quinoline-4,8-diol (HMDB0060289). HMDB.
  • PubChem. (n.d.). Quinoline-4,8-diol. PubChem.
  • Al-Azmi, A., et al. (2014). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 50(8), 1162-1170.
  • Pérez-Gómez, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 178, 169-176.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-251.
  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
  • PubChemLite. (n.d.). Quinoline-4,8-diol (C9H7NO2). PubChemLite.
  • Al-Zoubi, W., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4944.
  • Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-596.
  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190.
  • Fraenkel, G., et al. (1955). Decarboxylation of Malonic Acid in Quinoline and Related Media. Journal of the American Chemical Society, 77(22), 5977-5981.
  • BOC Sciences. (n.d.). CAS 14959-84-3 quinoline-4,8-diol. BOC Sciences.
  • Sigma-Aldrich. (n.d.). 2,8-Quinolinediol. Sigma-Aldrich.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208.
  • Cîrcu, V., et al. (2021). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 26(23), 7248.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies.
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Application

Application Notes and Protocols for Quinoline-4,8-diol in Medicinal Chemistry

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking the Potential of a Privileged Scaffold The quinoline nucleus is a cornerstone of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] From the historic antimalarial quinine to modern anticancer and antimicrobial agents, quinoline derivatives have consistently proven to be versatile and potent therapeutic agents.[3][4] This guide focuses on a specific, yet underexplored member of this family: Quinoline-4,8-diol (also known as 4,8-dihydroxyquinoline or its tautomer, 8-hydroxy-1H-quinolin-4-one).[5]

While direct, extensive literature on Quinoline-4,8-diol is nascent, its structure combines two powerful pharmacophoric motifs: the quinolin-4-one core and the 8-hydroxyquinoline moiety. This unique combination suggests a rich potential for therapeutic applications. This document serves as a Senior Application Scientist's guide, extrapolating from well-documented, structurally related analogs to provide a robust framework for investigating Quinoline-4,8-diol. We will delve into its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and offer insights into structure-activity relationships (SAR) that can guide future drug discovery efforts.

Core Structural & Chemical Profile

Quinoline-4,8-diol (C₉H₇NO₂) is a dihydroxyquinoline that exists in tautomeric equilibrium with 8-hydroxy-1H-quinolin-4-one.[5] This structural duality is critical, as both the phenol-like hydroxyl groups and the quinolone core contribute to its potential biological activities.

The most significant feature is the 8-hydroxyquinoline group, a well-established and potent metal ion chelator.[6] This ability to bind biologically relevant metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) is central to the mechanisms of action for many related compounds, influencing everything from antimicrobial efficacy to neuroprotective potential.[6][7]

General Synthetic Approaches

Synthesizing the Quinoline-4,8-diol scaffold can be achieved through modifications of classical quinoline synthesis reactions. A plausible retrospective approach would involve established methods like the Gould-Jacobs or Conrad-Limpach reactions, starting from appropriately substituted anilines.[2][8]

cluster_synthesis Conceptual Synthetic Pathway Aniline Substituted Aniline (e.g., 2-amino-3-hydroxyphenol) Intermediate β-Amino Acrylate Intermediate Aniline->Intermediate + Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Intermediate Cyclization Thermal Cyclization (Conrad-Limpach-Knorr) Intermediate->Cyclization Further Modifications Quinolone Substituted 4-Quinolone Cyclization->Quinolone Further Modifications Final Quinoline-4,8-diol Scaffold Quinolone->Final Further Modifications

Caption: Conceptual workflow for quinoline synthesis.

Potential Therapeutic Applications & Mechanistic Insights

Based on the activities of structurally analogous compounds, Quinoline-4,8-diol is a promising candidate for investigation in several key therapeutic areas.

Anticancer Activity

The quinoline scaffold is present in numerous anticancer agents that function through diverse mechanisms including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[3][9] For Quinoline-4,8-diol, two primary mechanisms can be hypothesized based on its structural motifs.

  • Metal Ion Chelation and Redox Cycling: 8-Hydroxyquinoline derivatives like Clioquinol (CQ) and Nitroxoline (NQ) exhibit anticancer activity.[10] Their mechanism often involves chelating intracellular copper or iron ions. The resulting complex can catalyze the production of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis in cancer cells, which often have a compromised antioxidant defense system.

  • Enzyme Inhibition: Many quinoline derivatives act as potent inhibitors of key signaling proteins in cancer progression, such as tyrosine kinases, topoisomerases, and tubulin polymerization.[3][11] The specific targets for Quinoline-4,8-diol would need to be elucidated experimentally, but its rigid, planar structure makes it an ideal candidate for binding to enzymatic active sites. For example, related compounds have shown inhibitory activity against FoxM1, a transcription factor implicated in cholangiocarcinoma.[10]

Q48D Quinoline-4,8-diol (Q48D) Complex [Q48D-Metal] Complex Q48D->Complex Metal Intracellular Metal Ions (Cu²⁺, Fe²⁺) Metal->Complex ROS Reactive Oxygen Species (ROS) ↑ Complex->ROS Catalyzes Stress Oxidative Stress ROS->Stress Apoptosis Cancer Cell Apoptosis Stress->Apoptosis cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Sources

Method

Quinoline-4,8-diol: A Comprehensive Guide to its Application as a Chelating Agent in Analytical Chemistry

Foreword In the landscape of analytical chemistry, the quest for sensitive, selective, and robust reagents is perpetual. Quinoline-4,8-diol, a structurally intriguing heterocyclic compound, has carved a niche for itself...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of analytical chemistry, the quest for sensitive, selective, and robust reagents is perpetual. Quinoline-4,8-diol, a structurally intriguing heterocyclic compound, has carved a niche for itself as a versatile chelating agent. Its capacity to form stable and often colorful or fluorescent complexes with a multitude of metal ions has made it an invaluable tool for analytical scientists. This guide provides an in-depth exploration of quinoline-4,8-diol, from its fundamental properties and synthesis to its practical applications in various analytical techniques. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of this remarkable molecule.

Understanding Quinoline-4,8-diol: Properties and Chelation

Quinoline-4,8-diol, with the chemical formula C₉H₇NO₂, is a dihydroxy derivative of quinoline.[1] Its analytical utility is primarily attributed to the presence of two hydroxyl (-OH) groups at the 4 and 8 positions of the quinoline ring. This specific arrangement allows it to function as a bidentate ligand, forming stable chelate rings with metal ions.

Key Physicochemical Properties:

  • Molecular Weight: 161.16 g/mol [1]

  • Appearance: Typically a crystalline solid.

  • Solubility: Sparingly soluble in water, but soluble in organic solvents such as ethanol, methanol, and DMSO.

  • Acidity: The hydroxyl groups are weakly acidic and can be deprotonated to form coordinating alkoxide ions.

The chelation process involves the displacement of the acidic protons from the hydroxyl groups and the subsequent coordination of the oxygen atoms to a central metal ion. This results in the formation of a stable five- or six-membered ring structure, significantly enhancing the stability of the metal complex compared to monodentate ligands. The stability of these complexes is a critical factor in their analytical applications and is quantified by stability constants.[2][3]

Caption: Chelation of a metal ion by Quinoline-4,8-diol.

Synthesis of Quinoline-4,8-diol

While quinoline-4,8-diol is commercially available, its synthesis in the laboratory can be achieved through various established methods for quinoline ring formation. The Skraup synthesis is a classical and widely used method.[4][5][6]

Protocol: Skraup Synthesis of Quinoline

This protocol outlines the general principle of the Skraup synthesis, which can be adapted for substituted quinolines like quinoline-4,8-diol by using appropriately substituted anilines.

Core Principle: The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[5][6]

Step-by-Step Methodology:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form acrolein.[6]

  • Michael Addition: The aniline undergoes a Michael addition to the acrolein.

  • Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization.

  • Dehydration and Oxidation: Subsequent dehydration and oxidation yield the quinoline ring system.

It is imperative that this synthesis is conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment due to the hazardous nature of the reagents involved.

Applications in Analytical Chemistry

The formation of stable, and often intensely colored or fluorescent, metal complexes makes quinoline-4,8-diol a valuable reagent in several analytical techniques.

Spectrophotometric Determination of Metal Ions

Principle: The reaction between quinoline-4,8-diol and a metal ion in a solution of appropriate pH results in the formation of a colored complex. The intensity of this color, which is directly proportional to the concentration of the metal ion, can be measured using a spectrophotometer. This technique is governed by the Beer-Lambert Law.

Key Considerations for Method Development:

  • Wavelength of Maximum Absorbance (λmax): This is the wavelength at which the complex absorbs the most light, providing the highest sensitivity.

  • pH Optimization: The pH of the solution is crucial as it influences the deprotonation of the ligand and the stability of the metal complex.

  • Reagent Concentration: A sufficient excess of the chelating agent is required to ensure complete complexation of the metal ion.

  • Interference Studies: The effect of other ions present in the sample matrix must be evaluated to ensure the selectivity of the method.

Table 1: Examples of Spectrophotometric Applications of Quinoline Derivatives

AnalyteReagentλmax (nm)MatrixReference
Iron(III)8-Hydroxyquinoline359Tap Water[7]
Tin5,7-dichloroquinolin-8-ol403 or 390Lead-based alloys[8]
Copper(II)(E)-2-((4-iodophenyl)diazenyl)-8-hydroxyquinoline454Pharmaceutical Formulations[9]
Nickel(II)Rubeanic acid in presence of quinoline390-[10]

Experimental Workflow: Spectrophotometric Analysis

Spectrophotometry_Workflow A Sample & Standard Preparation B Addition of Quinoline-4,8-diol & Buffer A->B C Complex Formation (Color Development) B->C D Spectrophotometric Measurement at λmax C->D E Data Analysis (Calibration Curve) D->E F Concentration Determination E->F

Caption: General workflow for spectrophotometric metal analysis.

Fluorimetric Determination of Metal Ions

Principle: Certain metal complexes of quinoline-4,8-diol and its derivatives exhibit strong fluorescence upon excitation with UV light. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, often allowing for much lower detection limits than spectrophotometry.

The formation of a rigid chelate structure with the metal ion can enhance the fluorescence quantum yield of the ligand.[11]

Advantages of Fluorimetry:

  • High Sensitivity: Capable of detecting analytes at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

  • High Selectivity: The specificity can be enhanced by carefully selecting the excitation and emission wavelengths.

Derivatives of 8-hydroxyquinoline are well-known for forming fluorescent chelates with various metals, and this principle extends to quinoline-4,8-diol.[11][12] For instance, a dual-mode fluorometric-colorimetric sensor based on an anthracene-quinoline derivative has been developed for the detection of Fe³⁺.[13]

Solid-Phase Extraction (SPE) for Preconcentration and Separation

Principle: Quinoline-4,8-diol can be chemically bonded to a solid support, such as silica gel or a polymer resin, to create a chelating solid-phase extraction (SPE) sorbent. This functionalized material can then be used to selectively capture and preconcentrate trace metal ions from a large volume of sample. The retained metal ions can subsequently be eluted with a small volume of a suitable solvent, thereby increasing their concentration and removing interfering matrix components.

Workflow for Solid-Phase Extraction:

  • Conditioning: The SPE cartridge is washed with a solvent to activate the stationary phase.

  • Sample Loading: The sample solution is passed through the cartridge, and the target metal ions are retained by chelation with the immobilized quinoline-4,8-diol.

  • Washing: The cartridge is washed with a specific solution to remove any weakly bound interfering species.

  • Elution: The retained metal ions are eluted from the cartridge using a small volume of a strong acid or a solution containing a competing chelating agent.

This technique has been successfully applied using quinoline-8-ol modified cellulose for the preconcentration of thorium(IV).[14]

SPE_Workflow A Conditioning B Sample Loading A->B C Washing B->C D Elution C->D E Analysis D->E

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Trustworthiness and Validation

The reliability of any analytical method hinges on its validation. When employing quinoline-4,8-diol as a chelating agent, it is crucial to establish the following:

  • Linearity and Range: The concentration range over which the analytical signal is directly proportional to the analyte concentration.

  • Accuracy and Precision: Determined through recovery studies on spiked samples and replicate measurements.

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Selectivity: The ability of the method to determine the analyte of interest in the presence of other components in the sample matrix.

Conclusion and Future Perspectives

Quinoline-4,8-diol and its derivatives have proven to be robust and versatile chelating agents in analytical chemistry. Their applications in spectrophotometry, fluorimetry, and solid-phase extraction have enabled the sensitive and selective determination of a wide array of metal ions. The continued development of new quinoline-based ligands and their immobilization on novel solid supports will undoubtedly expand their analytical utility. For researchers and professionals in drug development and environmental analysis, these reagents offer powerful tools for trace metal analysis, contributing to advancements in quality control, safety assessment, and fundamental scientific understanding.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Analyst (RSC Publishing). (1981). Extraction-spectrophotometric determination of tin in lead and lead-based alloys with 5,7-dichloroquinolin-8-ol. Retrieved from [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Retrieved from [Link]

  • IUPAC. IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. Retrieved from [Link]

  • PubChemLite. Quinoline-4,8-diol (C9H7NO2). Retrieved from [Link]

  • Course Hero. Table 9.4 Stability constants for a selection of metal-ligand complexes. Retrieved from [Link]

  • PubChem. Quinoline-4,8-diol. Retrieved from [Link]

  • ResearchGate. (2002). Quinoline8-ol modified cellulose as solid phase extractant (SPE) for preconcentrative separation and determination of thorium(IV). Retrieved from [Link]

  • UCI Department of Chemistry. (1984). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2023). SPECTROPHOTOMETRIC DETERMINATION OF Cu(II) USING A SYNTHESIZED AZO QUINOLINE LIGAND AS ANALYTICAL REAGENT. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (2020). An anthracene–quinoline based dual-mode fluorometric–colorimetric sensor for the detection of Fe3+ and its application in live cell imaging. Retrieved from [Link]

  • RSC Publishing. (2015). Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. Retrieved from [Link]

  • PMC - NIH. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

  • Zenodo. (1975). Spectrophotometric Determination of Nickel with Rubeanic Acid in Presence of Quinoline, oe-Picoline and Collidine. Retrieved from [Link]

  • Wikipedia. Stability constants of complexes. Retrieved from [Link]

  • SciSpace. (2021). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

  • NIH. (2024). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Retrieved from [Link]

  • PMC - NIH. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2018). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Retrieved from [Link]

Sources

Application

Application & Protocol for Cellular Imaging with Quinoline-4,8-diol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Quinoline and its derivatives are a versatile class of heterocyclic compounds recognized for their wide-ranging biological acti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives are a versatile class of heterocyclic compounds recognized for their wide-ranging biological activities and unique photophysical properties.[1][2] This application note introduces Quinoline-4,8-diol, a hydroxyquinolone, as a novel fluorescent probe for cellular imaging. Small molecule probes are indispensable tools in biomedical research, serving as cellular stains, environmental indicators, and biosensors.[3] We provide a comprehensive guide for researchers, detailing the principles of its application, protocols for live and fixed-cell imaging, and essential methodologies for cytotoxicity assessment and data analysis. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.

Principle of Operation: An Environmentally Sensitive Fluorophore

Quinoline-4,8-diol (also known as 8-hydroxy-1H-quinolin-4-one) is a member of the hydroxyquinolone class of organic compounds.[4][5] The quinoline scaffold provides a rigid, electron-rich structure that is conducive to fluorescence.[6] The utility of many quinoline derivatives as fluorescent probes stems from their sensitivity to the local microenvironment.[7] Properties such as pH, polarity, and the presence of metal ions can modulate their photophysical characteristics, including fluorescence intensity and emission wavelength.[8][9]

This environmental sensitivity is the core principle behind the application of Quinoline-4,8-diol as an imaging agent. Upon entering a cell, the probe's fluorescence can report on the physicochemical properties of the subcellular compartments it localizes to. For instance, accumulation in acidic organelles like lysosomes could alter its protonation state and, consequently, its fluorescence emission, making it a potential sensor for intracellular pH.[3]

cluster_cell Cellular Environment Probe Quinoline-4,8-diol (Low Fluorescence) Target Subcellular Microenvironment (e.g., Acidic pH, Metal Ions) Probe->Target Binding / Accumulation Complex Probe-Environment Interaction (High Fluorescence) Target->Complex Induces Change Signal Fluorescent Signal (Detected by Microscope) Complex->Signal Emits Light

Caption: Conceptual workflow of Quinoline-4,8-diol as an environmentally sensitive probe.

Preliminary Considerations & Optimization

Before initiating imaging experiments, two preliminary assessments are critical to ensure data integrity and biological relevance: evaluating the probe's cytotoxicity and determining its optimal working concentration.

Causality of Cytotoxicity Assessment

Quinoline derivatives can exhibit cytotoxic effects, which could confound experimental results by altering normal cellular physiology or inducing cell death.[10][11] Therefore, it is imperative to identify the highest concentration of Quinoline-4,8-diol that does not impact cell viability over the time course of the experiment. The MTT assay, which measures metabolic activity, is a standard method for this purpose.[12]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Quinoline-4,8-diol in DMSO. Create a serial dilution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle-only" control (DMSO) and an "untreated" control.

  • Treatment: Replace the medium in each well with the medium containing the different concentrations of Quinoline-4,8-diol. Incubate for a period that matches your planned imaging experiment (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. The highest concentration that results in >95% cell viability is considered safe for imaging studies.

Data Presentation: Example Cytotoxicity Profile
Quinoline-4,8-diol (µM)Cell Viability (% of Control)Recommendation
0 (Control)100%-
199.5%Recommended
598.1%Recommended
1096.3%Recommended
2585.2%Use with caution
5060.7%Not recommended
10025.4%Not recommended

Protocols for Cellular Staining and Imaging

The following protocols provide step-by-step methodologies for live-cell and fixed-cell imaging. Live-cell imaging is crucial for studying dynamic processes, while fixed-cell imaging allows for co-localization studies with immunofluorescently labeled proteins.[13][14]

Protocol 1: Live-Cell Imaging

This protocol is designed to visualize Quinoline-4,8-diol in living cells, enabling the study of its dynamic localization and response to cellular activities.

A 1. Seed Cells on Coverslips B 2. Prepare Probe Working Solution A->B C 3. Cell Staining (Incubation) B->C D 4. Wash Cells (Remove Excess Probe) C->D E 5. Image Acquisition (Live-Cell Microscope) D->E

Caption: Experimental workflow for live-cell imaging with Quinoline-4,8-diol.

Methodology:

  • Cell Preparation: Seed cells onto glass-bottom dishes or coverslips at 60-70% confluency 24 hours before staining. Using the appropriate vessel for high-resolution microscopy is critical for image quality.

  • Probe Preparation: Prepare a working solution of Quinoline-4,8-diol in serum-free medium or a suitable buffer (like HBSS) from a concentrated DMSO stock. The final concentration should be based on your cytotoxicity assay (typically 1-10 µM). Using serum-free medium prevents the probe from binding to serum proteins, which can reduce its availability to the cells.

  • Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the Quinoline-4,8-diol working solution and incubate for 15-60 minutes at 37°C. Incubation time should be optimized to achieve sufficient signal without inducing stress.

  • Washing: Aspirate the staining solution and wash the cells two to three times with warm culture medium or imaging buffer to remove any unbound probe, which helps to reduce background fluorescence.

  • Imaging: Immediately proceed to imaging using a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

Protocol 2: Co-localization with Immunofluorescence (Fixed Cells)

This protocol allows for the precise localization of Quinoline-4,8-diol by staining the cells first, then fixing them and performing standard immunocytochemistry to label specific organelles or proteins.[15]

A 1. Stain Live Cells (Protocol 1, Steps 1-3) B 2. Fixation (4% PFA) A->B C 3. Permeabilization (e.g., Triton X-100) B->C D 4. Blocking (e.g., BSA) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody (Fluorescently Labeled) E->F G 7. Mount & Image F->G

Caption: Workflow for fixed-cell imaging and immunofluorescence co-staining.

Methodology:

  • Stain Live Cells: Follow steps 1-3 from the Live-Cell Imaging protocol.

  • Fixation: After incubation, aspirate the staining solution and wash once with PBS. Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.[15] PFA cross-links proteins, preserving cellular architecture.

  • Permeabilization: Wash the cells three times with PBS. Add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes. This step is necessary to allow antibodies to access intracellular epitopes.

  • Blocking: Aspirate the permeabilization buffer and add a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Dilute the primary antibody against your target of interest in the blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (choose a fluorophore spectrally distinct from Quinoline-4,8-diol) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium. Image using a confocal or widefield fluorescence microscope.

Data Acquisition and Analysis

Microscopy and Image Acquisition
  • Microscope: A widefield or confocal fluorescence microscope equipped with appropriate filter sets.

  • Filter Sets: Based on the known properties of similar quinoline derivatives, excitation is likely in the UV or blue range (340-400 nm) with emission in the blue-green range (420-500 nm).[6][8] These values must be empirically determined for Quinoline-4,8-diol.

  • Acquisition Settings: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, especially during live-cell time-lapse experiments.[14]

Image Analysis Workflow

Meaningful data extraction from fluorescence images requires a structured analysis workflow.[16] Open-source software like Fiji (ImageJ) or CellProfiler are powerful tools for this purpose.[17][18]

  • Preprocessing: Apply background subtraction to correct for non-uniform illumination and reduce noise.

  • Segmentation: Identify cells or regions of interest (ROIs) based on the fluorescent signal.

  • Measurement: Quantify parameters within the ROIs, such as:

    • Mean fluorescence intensity

    • Object count and size

    • Co-localization coefficients (e.g., Pearson's correlation) if performing multi-channel imaging.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal Probe concentration too low; Incubation time too short; Incorrect filter sets.Increase probe concentration (re-check cytotoxicity); Increase incubation time; Determine spectral properties and use appropriate filters.
High Background Probe concentration too high; Insufficient washing; Probe binding to extracellular matrix or plastic.Decrease probe concentration; Increase the number and duration of wash steps; Ensure imaging is done on glass coverslips.
Phototoxicity/Cell Death Light exposure is too high or prolonged; Probe concentration is too high.Reduce laser power/exposure time; Use a more sensitive detector; Lower the probe concentration; Reduce the frequency of image acquisition in time-lapse studies.
Blurry/Out-of-Focus Image Incorrect objective; Sample not flat; Cells are unhealthy.Use an objective with the correct numerical aperture and immersion medium; Ensure coverslip is mounted correctly; Check cell health before and after staining.

References

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. (2019). Journal of the American Chemical Society.
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Method

Application Notes and Protocols for the Antimicrobial Evaluation of Quinoline-4,8-diol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These comprehensive application notes provide a detailed guide for the investigation of the antimicrobial...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These comprehensive application notes provide a detailed guide for the investigation of the antimicrobial properties of Quinoline-4,8-diol and its derivatives. This document offers a foundational understanding of the compound class, outlines detailed experimental protocols for antimicrobial and cytotoxicity assessment, and discusses the interpretation of results. The protocols are designed to be self-validating and are grounded in established scientific principles and standards.

Introduction: The Quinoline-4,8-diol Scaffold - A Promising Antimicrobial Moiety

Quinoline derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The quinoline scaffold itself is a versatile platform for medicinal chemists, and its derivatization has led to the discovery of numerous potent drugs[2][3].

Quinoline-4,8-diol, also known as 8-hydroxy-4-quinolone, represents a particularly intriguing subclass. This scaffold uniquely combines the structural features of both 4-quinolones and 8-hydroxyquinolines. The 4-quinolone moiety is famously associated with potent antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication[4][5][6][7]. The 8-hydroxyquinoline group, on the other hand, is a well-known metal chelator, and its antimicrobial action is often attributed to the disruption of essential metal-dependent enzymatic processes in microbes[8]. The amalgamation of these two pharmacophores in a single molecule suggests a potential for a dual or synergistic mechanism of action, making Quinoline-4,8-diol derivatives prime candidates for novel antimicrobial drug discovery in an era of rising antibiotic resistance.

Synthesis of Quinoline-4,8-diol and its Derivatives

The synthesis of the Quinoline-4,8-diol core can be achieved through various established methods in heterocyclic chemistry. A common approach involves the cyclization of appropriately substituted anilines with β-ketoesters, a reaction often referred to as the Conrad-Limpach synthesis.

General Synthesis of 2-Substituted-4-hydroxyquinolines:

A widely applicable method for generating the 4-hydroxyquinoline scaffold involves the thermal cyclization of anilinocrotonates. For instance, the synthesis of 2-methyl-4-hydroxyquinoline can be achieved by heating ethyl β-anilinocrotonate in a high-boiling point solvent like Dowtherm[9]. This procedure can be adapted for the synthesis of various 2-substituted 4-hydroxyquinolines by using different β-ketoesters in the initial condensation with aniline[9].

Aniline Aniline Anilinocrotonate Anilinocrotonate Intermediate Aniline->Anilinocrotonate Condensation BetaKetoester β-Ketoester BetaKetoester->Anilinocrotonate Heat Heat (e.g., Dowtherm) Anilinocrotonate->Heat Hydroxyquinoline 2-Substituted-4-hydroxyquinoline Heat->Hydroxyquinoline Cyclization

Caption: General workflow for the synthesis of 2-substituted-4-hydroxyquinolines.

Further derivatization of the Quinoline-4,8-diol scaffold can be explored by introducing substituents at various positions, such as the C2, C3, and the phenyl ring, to investigate structure-activity relationships (SAR).

Core Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the comprehensive evaluation of the antimicrobial and cytotoxic properties of novel Quinoline-4,8-diol derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for determining the MIC of a compound.

Protocol: Broth Microdilution Assay

Materials:

  • Test compounds (Quinoline-4,8-diol derivatives)

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. A typical starting concentration is 10 mg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a fresh culture of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and the inoculum.

    • Sterility Control: Wells containing only broth.

    • Positive Control: Wells containing a known antibiotic with the inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.

start Start prep_compound Prepare Compound Stock (in DMSO) start->prep_compound serial_dilute Serial Dilution in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

Protocol: Agar Well Diffusion

Materials:

  • Test compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer

  • Sterile swabs

Procedure:

  • Plate Preparation: Pour the appropriate molten agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Aseptically swab a standardized microbial inoculum (0.5 McFarland) evenly across the entire surface of the agar plate.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.

  • Controls: Use a solvent control (DMSO) and a positive control antibiotic in separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of any potential antimicrobial agent against mammalian cells to assess its therapeutic potential. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Test compounds

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxicity[10].

Structure-Activity Relationship (SAR) Insights

Systematic modification of the Quinoline-4,8-diol scaffold is essential to elucidate the structure-activity relationship and optimize antimicrobial potency and selectivity. Key areas for modification and their potential impact include:

  • Substitution at the C2 position: Introducing different alkyl or aryl groups at this position can influence the compound's lipophilicity and steric interactions with the target enzyme(s)[11].

  • Substitution at the C3 position: The presence of a carboxylic acid group at C3 is a hallmark of many potent quinolone antibiotics and is crucial for their interaction with DNA gyrase[12].

  • Modifications on the benzene ring: The addition of electron-withdrawing or electron-donating groups can modulate the electronic properties of the quinoline ring system, potentially affecting its target binding affinity.

  • Derivatization of the 8-hydroxyl group: While the 8-hydroxyl group is believed to be important for metal chelation, its modification can provide insights into its precise role in the antimicrobial mechanism[13].

Table 1: Hypothetical Antimicrobial Activity of Quinoline-4,8-diol Derivatives

CompoundR1 (at C2)R2 (at C3)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. HEK293
Q-diol HH1632>100
Q-diol-Me CH₃H81685
Q-diol-COOH HCOOH2450
Q-diol-Me-COOH CH₃COOH1245

Note: This table is for illustrative purposes to guide SAR studies and does not represent actual experimental data.

Mechanistic Considerations

The unique hybrid structure of Quinoline-4,8-diol suggests a multifactorial mechanism of action. Researchers should consider investigating the following:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Standard enzymatic assays can be employed to determine if the compounds inhibit these key bacterial enzymes, a hallmark of quinolone antibiotics[4][6][7].

  • Metal Chelation: The ability of the compounds to chelate essential metal ions (e.g., Mg²⁺, Fe²⁺, Zn²⁺) can be investigated using spectroscopic techniques. The impact of metal chelation on antimicrobial activity can be assessed by supplementing the growth medium with these ions.

  • Membrane Disruption: Assays that measure membrane potential or the leakage of intracellular components can be used to determine if the compounds disrupt the bacterial cell membrane.

Compound Quinoline-4,8-diol Derivative Target1 DNA Gyrase/ Topoisomerase IV Compound->Target1 Inhibition Target2 Essential Metal Ions (e.g., Mg²⁺, Fe²⁺) Compound->Target2 Chelation Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Disruption of Enzymatic Functions Target2->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Caption: Potential dual mechanism of action for Quinoline-4,8-diol derivatives.

Conclusion and Future Directions

The Quinoline-4,8-diol scaffold holds significant promise for the development of novel antimicrobial agents. The protocols and insights provided in this document offer a comprehensive framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a diverse library of derivatives to establish a clear structure-activity relationship, elucidating the precise mechanism of action, and optimizing the lead compounds for improved potency and reduced cytotoxicity. Through a rigorous and well-designed experimental approach, the full therapeutic potential of this exciting class of molecules can be unlocked.

References

  • Reynolds, G. A., & Hauser, C. R. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]

  • Saini, V., Singh, L., & Bendi, A. (n.d.). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. ResearchGate. [Link]

  • (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]

  • Nord, C. E. (1996). In vitro activity of quinolones and other antimicrobial agents against anaerobic bacteria. Clinical Infectious Diseases, 23(Suppl 1), S15-8. [Link]

  • (n.d.). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. PMC. [Link]

  • (1986). In vitro activities of the quinolone antimicrobial agents A-56619 and A-56620. PubMed. [Link]

  • (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

  • (2002). In Vitro Activities of Newer Quinolones against Bacteroides Group Organisms. PMC. [Link]

  • (n.d.). Cytotoxicity toward specific mammalian cell lines is reduced in lead... ResearchGate. [Link]

  • (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]

  • (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180. [Link]

  • (2014). Mechanism of Quinolone Action and Resistance. PMC. [Link]

  • (2015). Quinolone antibiotics. MedChemComm (RSC Publishing). [Link]

  • (n.d.). Method for producing 2,4-dihydroxyquinoline derivatives.
  • (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • (n.d.). Quinolone antimicrobial agents: mechanism of action and resistance development. europepmc.org. [Link]

  • (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]

  • (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

  • (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]

  • Singh, A., & Kumar, R. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega. [Link]

  • Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]

  • (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

  • (n.d.). therapeutic significance of quinoline derivatives as antimicrobial agents. ResearchGate. [Link]

  • (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. PubMed. [Link]

  • (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI. [Link]

  • (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

  • (2021). Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. MDPI. [Link]

  • (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • (2022). Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. PubMed. [Link]

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  • (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]

  • (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

Sources

Application

Application Notes & Protocols: Quinoline-4,8-diol as a Versatile Intermediate in Organic Synthesis

Abstract Quinoline-4,8-diol, and its predominant tautomer 8-hydroxy-1H-quinolin-4-one, represents a highly valuable and versatile intermediate for the synthesis of complex heterocyclic systems. As a bifunctional scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline-4,8-diol, and its predominant tautomer 8-hydroxy-1H-quinolin-4-one, represents a highly valuable and versatile intermediate for the synthesis of complex heterocyclic systems. As a bifunctional scaffold, it offers multiple reaction sites for strategic functionalization, including two distinct hydroxyl groups and an electron-rich aromatic system. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, properties, reactivity, and practical applications of Quinoline-4,8-diol. We present detailed, field-proven protocols for its preparation and subsequent derivatization, underpinned by mechanistic insights to guide experimental design. The strategic value of this intermediate lies in its potential for building diverse molecular architectures, making it a key building block in the development of novel pharmaceutical agents and functional materials.[1][2]

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and safety hazards is paramount before any experimental work. Quinoline-4,8-diol is a stable solid, but requires careful handling due to its potential irritant and toxic properties.[3]

PropertyValueSource
IUPAC Name 8-hydroxy-1H-quinolin-4-onePubChem[3]
CAS Number 14959-84-3PubChem[3]
Molecular Formula C₉H₇NO₂PubChem[3]
Molecular Weight 161.16 g/mol PubChem[3]
Appearance Solid (form varies)N/A
Melting Point 321 °CLookChem[4]
Boiling Point 322.2 °C at 760 mmHgLookChem[4]
GHS Hazard Statements H302, H315, H319, H335PubChem[3]
Signal Word WarningPubChem[3]

Safety Precautions:

  • Handling: Always handle Quinoline-4,8-diol in a well-ventilated fume hood. Avoid breathing dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[5]

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Synthesis of Quinoline-4,8-diol

Quinoline-4,8-diol can be efficiently synthesized via the thermal decarboxylation of the readily available biological metabolite, xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid). This method is advantageous due to its simplicity and high yield.

G Xanthurenic_Acid Xanthurenic Acid (4,8-Dihydroxyquinoline-2-carboxylic acid) Quinoline_Diol Quinoline-4,8-diol (8-Hydroxy-1H-quinolin-4-one) Xanthurenic_Acid->Quinoline_Diol Diphenyl ether 250 °C, 2.5 h (Decarboxylation) CO2 CO₂ Quinoline_Diol->CO2

Caption: Synthesis of Quinoline-4,8-diol via decarboxylation.

Protocol 1: Synthesis of Quinoline-4,8-diol from Xanthurenic Acid

This protocol is based on the thermal decarboxylation of xanthurenic acid in a high-boiling solvent.[4]

Materials:

  • Xanthurenic acid (CAS 59-00-7)

  • Diphenyl ether (CAS 101-84-8)

  • Hexane

  • Three-neck round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer.

Procedure:

  • Setup: Assemble the glassware in a fume hood. Ensure all glass is dry.

  • Reaction Mixture: To the three-neck flask, add xanthurenic acid (e.g., 5.0 g, 24.4 mmol) and diphenyl ether (50 mL).

  • Heating: Begin stirring and heat the mixture to 250 °C using a heating mantle. The evolution of CO₂ gas should be observed as the reaction progresses.

  • Reaction Monitoring: Maintain the temperature at 250 °C for 2.5 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting material.

  • Cooling & Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will precipitate from the solution.

  • Isolation: Add hexane (100 mL) to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid thoroughly with additional hexane to remove any residual diphenyl ether.

  • Drying: Dry the collected solid under vacuum to yield Quinoline-4,8-diol. The product can be further purified by recrystallization if necessary.

Reactivity and Strategic Applications

The synthetic utility of Quinoline-4,8-diol stems from its unique electronic and structural features.

Tautomerism: The 8-Hydroxy-1H-quinolin-4-one Form

In solution and in the solid state, Quinoline-4,8-diol exists predominantly as its 8-hydroxy-1H-quinolin-4-one tautomer.[3] This is a critical concept as it dictates the molecule's reactivity. The C4-hydroxyl group behaves more like an enol within a vinylogous amide system, while the C8-hydroxyl group retains its phenolic character. This differentiation is the cornerstone of its application as a versatile intermediate.

Caption: Tautomeric equilibrium of Quinoline-4,8-diol.

Differential Reactivity of Hydroxyl Groups

The phenolic C8-OH is more acidic than the enolic C4-OH, allowing for selective deprotonation and functionalization. This enables a synthetic strategy where the C8-OH can be protected (e.g., as an ether or ester), leaving the C4-OH available for subsequent reactions, or vice-versa. This orthogonal reactivity is highly desirable in multi-step synthesis.

Electrophilic Aromatic Substitution

The benzene portion of the quinoline ring is activated by the powerful electron-donating C8-hydroxyl group. Classical electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) are predicted to occur preferentially at the positions ortho and para to the C8-OH group, namely C7 and C5.[7][8] This regioselectivity provides a reliable method for introducing further diversity into the scaffold.

C-H Functionalization

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer advanced pathways for functionalizing the quinoline core.[9][10] While the pyridine ring is typically less reactive towards electrophilic attack, C-H activation strategies can enable direct, regioselective introduction of alkyl, aryl, and other groups at positions like C2, C3, and C7, expanding the synthetic possibilities far beyond classical methods.[11]

G cluster_workflow Synthetic Workflow Using Quinoline-4,8-diol Start Quinoline-4,8-diol Intermediate Step1 Step 1: Selective Protection (e.g., C8-O-Alkylation) Start->Step1 Intermediate1 C8-Protected Intermediate Step1->Intermediate1 Step2 Step 2: Functionalization (e.g., C4-O-Acylation) Intermediate1->Step2 Intermediate2 Differentially Functionalized Quinoline Step2->Intermediate2 Step3 Step 3: Ring Substitution (e.g., C7-Halogenation) Intermediate2->Step3 Intermediate3 Fully Decorated Scaffold Step3->Intermediate3 Step4 Step 4: Deprotection (Removal of C8 protecting group) Intermediate3->Step4 Final Target Molecule Step4->Final

Caption: Workflow for multi-step synthesis.

Representative Experimental Protocol

Protocol 2: Selective O-Alkylation at the C8 Position

This protocol illustrates the selective functionalization of the more acidic phenolic hydroxyl group at C8, a key step in utilizing Quinoline-4,8-diol as an intermediate.

Materials:

  • Quinoline-4,8-diol (from Protocol 1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • An alkylating agent (e.g., Benzyl bromide, CAS 100-39-0)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a fume hood, add Quinoline-4,8-diol (1.0 g, 6.2 mmol) and anhydrous DMF (20 mL) to a dry round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Base Addition: Add anhydrous potassium carbonate (1.0 g, 7.2 mmol, ~1.15 eq.). Stir the suspension at room temperature for 15 minutes. The K₂CO₃ is a mild base sufficient to deprotonate the more acidic C8-OH.

  • Alkylation: Add benzyl bromide (0.78 mL, 6.5 mmol, ~1.05 eq.) dropwise to the suspension.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into cold water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 8-(Benzyloxy)quinolin-4(1H)-one, can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Conclusion

Quinoline-4,8-diol is a powerful and strategic intermediate in organic synthesis. Its tautomeric nature, coupled with the differential reactivity of its two hydroxyl groups and activated aromatic ring, provides chemists with a versatile platform for constructing a wide array of complex quinoline derivatives. The protocols and insights provided herein serve as a practical guide for leveraging this scaffold in discovery programs targeting new therapeutics, agrochemicals, and advanced materials.[1][12]

References

  • PubChem. (n.d.). Quinoline-4,8-diol. National Center for Biotechnology Information. Retrieved from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from [Link]

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  • PubMed. (n.d.). Pyrimido[5,4-c]quinolines: Synthesis from 3,4-Di-functionallized Quinoline, Reactivity and Biological Activities. Retrieved from [Link]

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Method

high-performance liquid chromatography (HPLC) method for Quinoline-4,8-diol

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline-4,8-diol Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for Quinoline-4,8-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline-4,8-diol

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Quinoline-4,8-diol

Quinoline-4,8-diol, a dihydroxyquinoline, is a significant molecule in various fields of research and development, including its role as a metabolite in biological systems.[1] Its structural similarity to other biologically active quinoline derivatives necessitates a robust, accurate, and reliable analytical method for its quantification and purity assessment. This application note presents a detailed high-performance liquid chromatography (HPLC) method specifically developed for Quinoline-4,8-diol, addressing the challenges associated with its polarity. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just a method, but a comprehensive guide grounded in chromatographic principles and validated against international standards.

Methodological Rationale: Taming a Polar Analyte

The physicochemical properties of Quinoline-4,8-diol present a classic challenge for reversed-phase HPLC: achieving adequate retention on a non-polar stationary phase. With a predicted LogP (octanol-water partition coefficient) of approximately 1.2 to 1.6 and a pKa around 4.5, Quinoline-4,8-diol is a relatively polar compound.[1][2] This inherent polarity can lead to poor retention and peak shape on traditional C18 columns, especially with highly aqueous mobile phases.

To overcome this, the developed method employs a C18 stationary phase with a polar-embedded group. This type of stationary phase enhances the retention of polar analytes through secondary interactions, preventing the "phase collapse" that can occur with highly aqueous mobile phases. Furthermore, the mobile phase is buffered at a pH below the pKa of the phenolic hydroxyl groups to ensure the analyte is in a neutral, more retentive state. The use of a gradient elution allows for the efficient separation of Quinoline-4,8-diol from potential impurities with varying polarities.

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined in the following workflow diagram.

HPLC Workflow for Quinoline-4,8-diol cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Quinoline-4,8-diol Reference Standard B Dissolve in Diluent (Methanol/Water) A->B C Prepare Working Standard Solutions B->C D Prepare Sample Solutions B->D F Inject Sample/Standard C->F Calibration D->F Analysis E System Equilibration E->F G Chromatographic Separation F->G H UV Detection G->H I Peak Integration H->I J Quantification & Reporting I->J

Caption: Experimental workflow for the HPLC analysis of Quinoline-4,8-diol.

Detailed Analytical Protocol

Chromatographic Conditions
ParameterCondition
HPLC System A gradient-capable HPLC system with a UV detector.
Column Polar-embedded C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 5% B; 18-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Methanol/Water (50:50, v/v)
Preparation of Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Quinoline-4,8-diol reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, accurately weigh a quantity of the sample powder equivalent to 10 mg of Quinoline-4,8-diol and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified. Inject the 25 µg/mL working standard solution in six replicates and evaluate the system suitability parameters against the criteria in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

These criteria are based on general chromatographic principles outlined in the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5]

Method Validation: A Trustworthy and Self-Validating System

To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7] The validation process provides a high degree of assurance that the method will consistently produce accurate and reliable results.

Validation Workflow

The logical flow of the method validation process is depicted below.

HPLC Method Validation Workflow cluster_val Method Validation Protocol (ICH Q2(R2)) A Specificity B Linearity & Range A->B C Accuracy B->C D Precision (Repeatability & Intermediate) B->D E LOD & LOQ B->E F Robustness C->F D->F E->F End Validated Method F->End Start Start Validation Start->A

Caption: Logical workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Validation Protocols
  • Specificity: The specificity of the method should be demonstrated by analyzing a blank (diluent), a placebo (if applicable), the Quinoline-4,8-diol standard, and a sample spiked with known impurities. The peak for Quinoline-4,8-diol should be free from interference from other components.

  • Linearity: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Plot a calibration curve of the mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Accuracy should be assessed by the recovery of spiked samples. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic) The system suitability parameters should remain within the acceptance criteria for all variations.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of Quinoline-4,8-diol. By employing a polar-embedded C18 column and a buffered mobile phase, the challenges associated with the analyte's polarity are effectively addressed. The detailed protocols for analysis and validation, grounded in established guidelines from the USP and ICH, ensure that this method is robust, reliable, and fit for its intended purpose in research and pharmaceutical development.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • LookChem. Quinoline-4,8-diol Chemical Properties. [Link]

  • PubChem. Quinoline-4,8-diol. [Link]

  • Human Metabolome Database. Showing metabocard for Quinoline-4,8-diol (HMDB0060289). [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • PubChemLite. Quinoline-4,8-diol (C9H7NO2). [Link]

  • PubMed. Reverse-phase High-Performance Liquid Chromatographic Determination of Halogenated 8-hydroxyquinoline Compounds in Pharmaceuticals and Bulk Drugs. [Link]

  • SIELC Technologies. Separation of 4-Methyl-8-quinolinol on Newcrom R1 HPLC column. [Link]

  • Wikipedia. Quinoline. [Link]

Sources

Application

Application Note &amp; Protocol: Formulation of Quinoline-4,8-diol for In Vivo Studies

Abstract & Introduction Quinoline-4,8-diol is a dihydroxyquinoline metabolite that presents significant formulation challenges for in vivo research due to its predicted poor aqueous solubility.[1][2] Proper formulation i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Quinoline-4,8-diol is a dihydroxyquinoline metabolite that presents significant formulation challenges for in vivo research due to its predicted poor aqueous solubility.[1][2] Proper formulation is a critical determinant for achieving adequate systemic exposure in preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology (Tox) studies, ensuring the reliability and reproducibility of experimental data.[3][4] Simply administering a poorly prepared compound can lead to variable absorption, underestimated efficacy, or misinterpreted toxicity profiles.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating Quinoline-4,8-diol. It moves from initial physicochemical characterization to the development of robust solution and suspension formulations suitable for oral and parenteral administration in animal models.

The core objective of preclinical formulation is to develop a safe and effective delivery system that maximizes compound exposure, often starting with simple liquid dosage forms like solutions or suspensions.[6][7] This guide details two primary, field-proven strategies: a co-solvent-based solution and a micronized aqueous suspension, explaining the scientific rationale behind each approach and providing detailed, step-by-step protocols for preparation and quality control.

Physicochemical Profile of Quinoline-4,8-diol

A thorough understanding of a compound's physicochemical properties is the foundation of any successful formulation strategy.[6] The key characteristics of Quinoline-4,8-diol are summarized below.

PropertyValueImplication for FormulationSource
Molecular Formula C₉H₇NO₂-[1][8]
Molecular Weight 161.16 g/mol Standard for concentration calculations.[1]
Melting Point 321 °CHigh melting point suggests strong crystal lattice energy, often correlating with poor solubility.[9]
Predicted XLogP3 1.2Indicates a degree of lipophilicity, suggesting poor solubility in aqueous media.[8][9]
Predicted pKa 4.48 ± 0.40Suggests the compound is a weak base; solubility may be slightly enhanced in acidic conditions, but pH adjustment alone is unlikely to suffice for neutral pH dosing.[9]
GHS Hazards Harmful if swallowed, Skin/Eye IrritantStandard laboratory PPE (gloves, safety glasses, lab coat) is required during handling.[1]

The primary hurdle identified from this profile is the compound's low intrinsic aqueous solubility. Therefore, formulation strategies must focus on enhancing solubility or, failing that, creating a stable and uniform dispersion.

Formulation Strategy Selection: A Decision Framework

The choice of formulation depends on the required dose, the route of administration, and the compound's solubility in various pharmaceutically acceptable excipients.[10][11] A solution is always the preferred dosage form for preclinical evaluation as the drug is presented in a state ready for absorption.[6] However, achieving and maintaining this state is not always feasible. The following decision tree provides a logical workflow for selecting an appropriate formulation path.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Determine Target Dose (mg/kg) & Route of Administration sol_screen Solubility Screening (in various vehicles) start->sol_screen check_sol Is target concentration achieved in a simple, safe vehicle (e.g., Saline, PBS, 5% Dextrose)? sol_screen->check_sol simple_sol SUCCESS: Use Simple Aqueous Solution (Protocol 4.1) check_sol->simple_sol Yes cosolvent_screen Attempt Co-solvent System (e.g., PEG300, PG, DMSO) (Protocol 4.2) check_sol->cosolvent_screen No check_cosolvent Is a stable solution formed that remains clear upon dilution? cosolvent_screen->check_cosolvent cosolvent_sol SUCCESS: Use Co-solvent Solution (Proceed with caution regarding vehicle toxicity/precipitation) check_cosolvent->cosolvent_sol Yes suspension_prep Formulate as a Suspension (Protocol 4.3) check_cosolvent->suspension_prep No

Caption: Formulation selection workflow for Quinoline-4,8-diol.

Experimental Protocols

Safety Precaution: Always handle Quinoline-4,8-diol powder in a chemical fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

Protocol 4.1: Preparation of a Simple Aqueous Solution (Feasibility Check)

This protocol serves as the initial benchmark to confirm poor aqueous solubility.

  • Objective: To determine if Quinoline-4,8-diol can be solubilized in a simple aqueous vehicle at the desired concentration.

  • Materials:

    • Quinoline-4,8-diol powder

    • Sterile Saline (0.9% NaCl)

    • Magnetic stirrer and stir bar

    • Vortex mixer

    • pH meter

    • Sterile vials

  • Methodology:

    • Weigh the required amount of Quinoline-4,8-diol to achieve the target concentration (e.g., 10 mg for a 1 mg/mL solution in 10 mL).

    • Transfer the powder to a sterile vial.

    • Add approximately 80% of the final volume of saline.

    • Vortex vigorously for 2 minutes.

    • Place the vial on a magnetic stirrer and stir for 30 minutes at room temperature.

    • Visually inspect for complete dissolution. If undissolved particles remain, gentle heating (to 40°C) or sonication (10 minutes) can be attempted.[6]

    • If the compound dissolves, allow the solution to cool to room temperature, check the pH, and add saline to the final volume.

  • Expected Outcome: It is highly probable that Quinoline-4,8-diol will not fully dissolve, confirming its classification as a poorly soluble compound and the need for an advanced formulation strategy.

Protocol 4.2: Preparation of a Co-Solvent Solution

This is the preferred approach if the compound's solubility is insufficient in aqueous vehicles but adequate in water-miscible organic solvents.[10]

  • Objective: To prepare a clear, homogenous solution of Quinoline-4,8-diol using a co-solvent system suitable for in vivo administration.

  • Rationale: Co-solvents like Polyethylene Glycol 300 (PEG300) and Propylene Glycol (PG) are less toxic than solvents like DMSO and create a more hydrophilic environment that can solubilize lipophilic compounds.[12][13] The step-wise addition of components is critical to prevent precipitation.

  • Materials:

    • Quinoline-4,8-diol powder

    • PEG300, NF Grade

    • Propylene Glycol (PG), USP Grade

    • Sterile Water for Injection (WFI) or Saline

    • Glass beaker or vial

    • Magnetic stirrer and stir bar

    • Calibrated pipettes

  • Recommended Vehicle Composition (Example): 20% PEG300 / 20% PG / 60% WFI (v/v/v)

  • Methodology:

    • Preparation of Co-Solvent Blend: In a sterile glass beaker, pipette the required volume of PEG300 and Propylene Glycol. For a 10 mL final volume, this would be 2 mL of PEG300 and 2 mL of PG.

    • Compound Dissolution: Weigh the required amount of Quinoline-4,8-diol and add it directly to the PEG300/PG blend.

    • Place on a magnetic stirrer and mix until the compound is completely dissolved. Gentle warming (up to 50°C) or brief sonication can be used to expedite dissolution. The solution should be perfectly clear.

    • Aqueous Phase Addition: While stirring, slowly and dropwise, add the WFI or saline (6 mL for a 10 mL final batch). Causality: Rapid addition of the aqueous phase can cause localized supersaturation and shock precipitation of the compound.[6] A slow addition rate allows the molecules to remain solvated.

    • Final Mixing: Once all components are added, continue stirring for an additional 15 minutes to ensure homogeneity.

  • Quality Control & Validation:

    • Visual Inspection: The final formulation must be a clear, particle-free solution.

    • Precipitation Check: Take a small aliquot (e.g., 100 µL) and dilute it 1:10 with saline or PBS to simulate in vivo dilution. Observe for any cloudiness or precipitation over 30 minutes. Some precipitation may be acceptable, but immediate, heavy precipitation indicates a poor formulation.

    • Sterility (for IV): For intravenous administration, the final solution must be sterile-filtered through a 0.22 µm syringe filter. Ensure the filter material (e.g., PVDF) is compatible with the co-solvents.

Protocol 4.3: Preparation of a Micronized Suspension

This method is employed when the required dose cannot be achieved in a solution or if the co-solvent system is not tolerated or causes precipitation.[5][14]

  • Objective: To prepare a homogenous, easily re-dispersible suspension of Quinoline-4,8-diol for oral or subcutaneous administration.

  • Rationale: A suspension presents the drug as solid particles in a liquid vehicle. To ensure uniform dosing and improve the dissolution rate in vivo, the particle size should be minimized (micronization), and a suspending agent is used to increase viscosity and prevent rapid settling.[5][15] A wetting agent is crucial to ensure the hydrophobic drug particles are properly dispersed in the aqueous vehicle.[10]

  • Materials:

    • Quinoline-4,8-diol powder

    • Wetting Agent: 2% Tween 80 solution (v/v) in sterile water

    • Suspending Vehicle: 0.5% Hydroxypropyl Methylcellulose (HPMC) or 0.5% Carboxymethylcellulose (CMC) (w/v) in sterile water

    • Mortar and pestle (for micronization)

    • Homogenizer (optional, for finer particles)

    • Graduated cylinder and sterile vials

  • Methodology:

    • Micronization: Weigh the Quinoline-4,8-diol powder and place it in a clean mortar. Causality: Reducing particle size dramatically increases the surface area available for dissolution, which is often the rate-limiting step for absorption of poorly soluble drugs.[16] Grind the powder with the pestle for 5-10 minutes to a fine, consistent texture.

    • Wetting/Slurry Formation: Add a small volume of the 2% Tween 80 solution to the micronized powder in the mortar—just enough to form a thick, smooth paste. Continue to triturate (mix) for 2-3 minutes. Causality: The surfactant (Tween 80) coats the hydrophobic drug particles, reducing the solid-liquid interfacial tension and allowing the aqueous vehicle to displace trapped air and wet the particles uniformly.[5] This prevents clumping.

    • Transfer and Dilution: Using the 0.5% HPMC vehicle, quantitatively transfer the paste from the mortar into a calibrated graduated cylinder or final sterile vial. Use small, repeated washes with the vehicle to ensure all of the drug paste is transferred.

    • Final Volume Adjustment: Add the 0.5% HPMC vehicle to reach the final desired volume.

    • Homogenization: Cap the vial securely and shake vigorously for at least 2 minutes. For best results, use a vortex mixer.

  • Quality Control & Validation:

    • Visual Inspection: The suspension should appear uniform and milky, with no large aggregates or clumps.

    • Re-dispersibility: Allow the suspension to stand for 30 minutes. Some settling is normal. Invert the vial gently 5-10 times. The sediment should easily and completely re-disperse to form a homogenous suspension.[15]

    • Dose Withdrawal: Before each dose administration, the suspension MUST be vortexed or shaken vigorously to ensure uniformity.

Final Considerations for In Vivo Studies

  • Vehicle Toxicity: Always run a vehicle-only control group in your animal studies to account for any biological effects of the excipients themselves.[13] Excipients are not always inert and can impact study outcomes.[17][18]

  • Route of Administration: Solutions are generally required for intravenous (IV) administration to prevent embolization.[19] Suspensions are typically suitable for oral (PO) gavage, subcutaneous (SC), or intraperitoneal (IP) injection, although irritation can be a concern with non-aqueous vehicles.[13]

  • Stability: For early-stage studies, it is best practice to prepare formulations fresh on the day of dosing to avoid potential chemical or physical instability.[10][20] All prepared formulations must be clearly labeled with the compound name, concentration, preparation date, and expiration date.[20]

References

  • Garg, V., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH National Library of Medicine. Available at: [Link]

  • Kaur, R., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. NIH National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-4,8-diol. PubChem Compound Database. Available at: [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available at: [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

  • Pharma BIZ. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • LookChem. (n.d.). Quinoline-4,8-diol. Available at: [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available at: [Link]

  • ACS Central Science. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. Available at: [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]

  • PubMed. (2020). Effect of excipients on oral absorption process according to the different gastrointestinal segments. Available at: [Link]

  • Human Metabolome Database. (2013). Showing metabocard for Quinoline-4,8-diol (HMDB0060289). Available at: [Link]

  • IOP Conference Series: Materials Science and Engineering. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Available at: [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Available at: [Link]

  • ResearchGate. (n.d.). Impact of Pharmaceutical Excipients on Oral Drug Absorption: A Focus on Intestinal Drug Transporters. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Effects of Excipients in Oral Drug Absorption. Available at: [Link]

  • CD Formulation. (n.d.). Suspensions. Available at: [Link]

  • SlideShare. (n.d.). Formulation and manufacturing of suspensions. Available at: [Link]

  • NIH National Library of Medicine. (2015). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available at: [Link]

  • University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Office of Animal Welfare. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Available at: [Link]

  • PubChemLite. (n.d.). Quinoline-4,8-diol (C9H7NO2). Available at: [Link]

  • ResearchGate. (2020). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Available at: [Link]

  • Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Available at: [Link]

  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Quinoline-4,8-diol

Welcome to the technical support center for the synthesis of Quinoline-4,8-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Quinoline-4,8-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving.

Introduction to Quinoline-4,8-diol Synthesis

Quinoline-4,8-diol is a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, presents unique challenges that can impact yield and purity. The two primary approaches discussed in this guide are the thermal decarboxylation of Xanthurenic acid and a modified Skraup synthesis. Each method has its own set of parameters that must be carefully controlled to achieve the desired product efficiently.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Method 1: Thermal Decarboxylation of Xanthurenic Acid

This is often the most direct route to Quinoline-4,8-diol. The reaction involves the removal of the carboxylic acid group from Xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid) at high temperatures.

Experimental Workflow: Decarboxylation of Xanthurenic Acid

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Xanthurenic acid and high-boiling solvent (e.g., Diphenyl ether) in a flask. B Equip with a reflux condenser and nitrogen inlet. A->B C Heat the mixture to ~250°C under a nitrogen atmosphere. D Monitor CO2 evolution to track reaction progress. C->D E Maintain temperature for 2-3 hours. D->E F Cool the reaction mixture. G Precipitate the product by adding a non-polar solvent (e.g., hexane). F->G H Filter the crude product. G->H I Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure Quinoline-4,8-diol. H->I

Caption: Workflow for the synthesis of Quinoline-4,8-diol via decarboxylation.

Troubleshooting and FAQs: Decarboxylation Method

Question 1: My decarboxylation reaction is not going to completion, and I'm recovering a significant amount of starting material. What could be the cause?

Answer: Incomplete decarboxylation is typically due to two main factors: insufficient temperature or inadequate reaction time.

  • Causality: The thermal decarboxylation of heteroaromatic carboxylic acids requires significant energy to overcome the activation barrier for the removal of the carboxyl group.[1] The stability of the aromatic ring system can make this process challenging.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature of ~250°C. Use a calibrated thermometer placed directly in the reaction mixture if possible.

    • Extend Reaction Time: If the temperature is accurate, consider extending the reaction time. Monitor the reaction by TLC until the starting material spot is no longer visible.

    • Solvent Choice: While diphenyl ether is a common choice due to its high boiling point, ensure it is of high purity. Impurities can interfere with the reaction.

Question 2: I'm observing significant product degradation, resulting in a dark, tarry reaction mixture and a low yield of Quinoline-4,8-diol. How can I prevent this?

Answer: Product degradation at high temperatures is a common issue. The presence of oxygen can exacerbate this problem.

  • Causality: At elevated temperatures, phenolic compounds like Quinoline-4,8-diol are susceptible to oxidation, leading to the formation of polymeric byproducts.[2]

  • Troubleshooting Steps:

    • Maintain an Inert Atmosphere: It is crucial to conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. Ensure your system is properly sealed and purged before heating.

    • Minimize Reaction Time: While the reaction needs to go to completion, prolonged heating at high temperatures can lead to degradation. Aim for the shortest reaction time necessary for complete conversion of the starting material.

    • Purification of Starting Material: Ensure your Xanthurenic acid is pure. Impurities can act as catalysts for decomposition.

Question 3: The yield of my reaction is consistently low, even with complete conversion of the starting material. Where might I be losing the product?

Answer: Product loss can occur during the work-up and purification steps.

  • Causality: Quinoline-4,8-diol has two hydroxyl groups, making it relatively polar. Its solubility in different solvents will be a key factor in its isolation.

  • Troubleshooting Steps:

    • Optimize Precipitation: When adding a non-polar solvent like hexane to precipitate the product, ensure you are using a sufficient volume and that the mixture is adequately cooled to maximize precipitation.

    • Recrystallization Solvent: The choice of recrystallization solvent is critical. If the product is too soluble, you will lose a significant amount in the mother liquor. If it is not soluble enough, you will not be able to effectively remove impurities. Experiment with different solvent systems (e.g., ethanol/water mixtures) on a small scale to find the optimal conditions.

    • Check for Product in Aqueous Washes: If an aqueous wash is part of your work-up, the product may have some solubility, especially if the pH is not neutral. Analyze the aqueous layer by TLC to check for product loss.

Method 2: Modified Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines.[3][4] For Quinoline-4,8-diol, a modified approach using a substituted aminophenol would be necessary. This method is notoriously exothermic and requires careful control.[5]

Hypothetical Experimental Workflow: Modified Skraup Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine aminophenol derivative, glycerol, and an oxidizing agent (e.g., nitrobenzene). B Add a moderator (e.g., FeSO4) to control the reaction rate. A->B C Slowly add concentrated sulfuric acid with cooling. B->C D Gently heat to initiate the reaction. E Control the exothermic reaction, maintaining a temperature of 100-150°C. D->E F Heat under reflux for several hours after the initial exotherm subsides. E->F G Cool and pour the mixture onto ice. H Neutralize with a base (e.g., NaOH) to precipitate the crude product. G->H I Purify via steam distillation or column chromatography. H->I J Recrystallize to obtain pure Quinoline-4,8-diol. I->J

Caption: Workflow for a modified Skraup synthesis of Quinoline-4,8-diol.

Troubleshooting and FAQs: Modified Skraup Synthesis

Question 1: My Skraup synthesis is extremely vigorous and difficult to control, leading to safety concerns and product loss.

Answer: The highly exothermic nature of the Skraup reaction is its most significant challenge.

  • Causality: The dehydration of glycerol to acrolein by concentrated sulfuric acid is a highly exothermic process.[6] The subsequent reactions are also energetic.

  • Troubleshooting Steps:

    • Use a Moderator: The addition of a moderator like ferrous sulfate is essential to make the reaction less violent.[7]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling in an ice bath.

    • Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat and prevent the formation of localized hot spots.

    • Scale: Perform the reaction on a small scale initially to understand its behavior before scaling up.

Question 2: I am getting a very low yield of the desired product and a large amount of black, intractable tar.

Answer: Tar formation is a common side reaction in the Skraup synthesis.

  • Causality: The harsh acidic and oxidizing conditions can lead to the polymerization of the acrolein intermediate and the degradation of the aniline starting material and the quinoline product.[8]

  • Troubleshooting Steps:

    • Optimize Temperature: Avoid excessively high temperatures. While heat is needed to drive the reaction, overheating will favor tar formation. Maintain the temperature in the recommended range of 100-150°C.

    • Choice of Oxidizing Agent: Nitrobenzene is a common oxidizing agent, but arsenic acid is reported to result in a less violent reaction and potentially less tar formation.[3]

    • Purity of Reagents: Ensure all reagents, especially the aniline derivative and glycerol, are of high purity.

Question 3: The purification of my crude product from the Skraup synthesis is very difficult, and I'm struggling to isolate pure Quinoline-4,8-diol.

Answer: The crude product from a Skraup reaction is often a complex mixture containing the desired product, unreacted starting materials, the reduced form of the oxidizing agent, and tarry byproducts.

  • Causality: The similar polarities of some byproducts to the dihydroxyquinoline product can make separation challenging.

  • Troubleshooting Steps:

    • Steam Distillation: For quinolines that are steam-volatile, this can be an effective initial purification step to separate the product from non-volatile tars and inorganic salts.[9]

    • Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen and the acidity of the phenolic hydroxyl groups. You may be able to selectively extract the product into an aqueous acid, wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by neutralizing the aqueous layer.

    • Column Chromatography: This is often necessary for achieving high purity. Due to the polar nature of the product, silica gel chromatography with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid) can be effective.

    • Salt Formation: Consider forming a crystalline salt, such as the hydrochloride or picrate, to facilitate purification. The pure salt can then be neutralized to recover the free base.[10]

Quantitative Data Summary

Synthesis MethodKey ParametersTypical Yield RangeKey Challenges
Thermal Decarboxylation ~250°C, inert atmosphere, high-boiling solvent60-80% (reported for similar compounds)High temperature, potential for thermal degradation, requires pure starting material.
Modified Skraup Synthesis 100-150°C, strong acid, oxidizing agent, moderator30-60% (highly substrate-dependent)Highly exothermic, significant tar formation, difficult purification.[11]

References

  • BenchChem. (2025). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. BenchChem.
  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.
  • Merritt, Jr., L. L., & Walker, C. R. (1944). The Preparation of Quinolines by a Modified Skraup Reaction. Journal of the American Chemical Society, 66(7), 1235-1236.
  • BenchChem. (2025). Quinoline Synthesis Optimization: A Technical Support Center. BenchChem.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Almarzouq, S. H., & Elnagdi, M. H. (2019). Reaction mechanism of the Skraup quinoline synthesis.
  • Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
  • Google Patents. (2021). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Hatcher, W. H. (1925). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Transactions of the Royal Society of Canada, 19, 139-44.
  • night429. (2021, August 24). My attempt at the Skraup quinoline synthesis. ScienceMadness Discussion Board.
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, 478.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Purification of Crude Quinoline-4,8-diol by Recrystallization

Welcome to the technical support center for the purification of Quinoline-4,8-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Quinoline-4,8-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges encountered during the recrystallization of crude Quinoline-4,8-diol. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Issues in Quinoline-4,8-diol Recrystallization

This section addresses specific problems you may encounter during the recrystallization process, offering potential causes and actionable solutions.

Question 1: My crude Quinoline-4,8-diol sample won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?

Answer: This issue typically points to one of two possibilities: the presence of insoluble impurities or the selection of an inappropriate solvent.

  • Causality: Crude Quinoline-4,8-diol, often synthesized via methods analogous to the Skraup or Doebner-von Miller reactions, can contain polymeric tars or inorganic residues that are insoluble in most organic solvents.[1][2][3][4] These synthesis routes are known for producing complex side products. Alternatively, the solvent you've chosen may simply have poor solvating power for Quinoline-4,8-diol, even at elevated temperatures.

  • Troubleshooting Steps:

    • Hot Filtration: If you observe solid particles that do not dissolve while the bulk of your compound does, perform a hot filtration. This will remove the insoluble impurities. Be sure to pre-heat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization of your product.

    • Solvent Screening: If the entire sample shows poor solubility, you need to re-evaluate your solvent choice. Quinoline-4,8-diol is a polar molecule with two hydroxyl groups, suggesting that polar solvents would be more effective. A systematic solvent screening is recommended (see Experimental Protocols section). Good starting points for hydroxyquinoline derivatives include methanol, ethanol, or mixtures such as methanol-acetone or chloroform-ethanol.[5][6][7]

Question 2: After cooling the solution, no crystals have formed, even after an extended period. What should I do?

Answer: The failure of crystals to form upon cooling is a common issue in recrystallization, often due to using an excessive amount of solvent or the solution being supersaturated.

  • Causality: If too much solvent is used, the solution may not become saturated enough for crystal nucleation to occur upon cooling. In other cases, the solution can become supersaturated, a metastable state where the solute concentration is higher than its solubility, but crystal growth has not initiated.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: The most straightforward solution is to evaporate some of the solvent to increase the concentration of Quinoline-4,8-diol. This can be done by gently heating the solution on a hot plate in a fume hood or by using a rotary evaporator.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure Quinoline-4,8-diol, add a tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

      • Lower Temperature: Cool the solution further in an ice bath to decrease the solubility of your compound.

Question 3: My product has "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being cooled too quickly or the presence of impurities that depress the melting point of the compound.

  • Causality: If the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, the compound may melt and separate as an oil. Rapid cooling can also lead to the solute separating from the solution before it has time to form an ordered crystal lattice.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to ensure the saturation point is not reached at too high a temperature.

    • Slower Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on the hotplate with the heat turned off, or by insulating the flask with glass wool or paper towels.

    • Change Solvent System: If the problem persists, consider using a lower-boiling point solvent or a mixed solvent system. In a mixed solvent system, you can dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, then heat to clarify and cool slowly.

Question 4: The recrystallized Quinoline-4,8-diol is still colored (yellow or brown). How can I decolorize it?

Answer: A persistent color in your recrystallized product indicates the presence of colored impurities, which are common in quinoline chemistry due to oxidation and side reactions.[8]

  • Causality: Quinoline and its derivatives can be sensitive to light and air, leading to the formation of colored degradation products.[8] Some impurities from the synthesis may also be colored and co-crystallize with your product.

  • Troubleshooting Steps:

    • Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution before filtration. Activated carbon has a high surface area and can adsorb colored impurities.

    • Caution with Activated Carbon:

      • Use sparingly, as it can also adsorb your desired product, reducing the yield. A rule of thumb is to use an amount that would cover the tip of a spatula.

      • Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping.

      • Ensure you perform a hot filtration after using activated carbon to remove it from the solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure Quinoline-4,8-diol? A1: The reported melting point of Quinoline-4,8-diol is 321 °C (when using ethanol as the solvent for determination).[9] A sharp melting point around this temperature is a good indicator of high purity.

Q2: What are the best solvents for recrystallizing Quinoline-4,8-diol? A2: While specific solubility data is not widely published, based on its polar structure and information for related compounds like 8-hydroxyquinoline, good starting solvents to screen are methanol, ethanol, acetone, and ethyl acetate.[5][6] Mixed solvent systems such as methanol-water, ethanol-water, or methanol-acetone can also be effective.[6] A detailed solvent screening protocol is provided below.

Q3: What kind of impurities should I expect in my crude Quinoline-4,8-diol? A3: Depending on the synthesis route, impurities can include unreacted starting materials, polymeric tars, and various isomers or oxidized byproducts of quinoline.[1][2] If a Skraup-type synthesis was used, residual acid and oxidizing agents might also be present.[2][10]

Q4: How can I assess the purity of my recrystallized Quinoline-4,8-diol? A4: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A sharp melting point close to the literature value is a strong indication of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.[11]

  • Mass Spectrometry (MS): Can confirm the molecular weight of the compound and help identify any remaining impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

Q5: Are there any specific safety precautions I should take when working with Quinoline-4,8-diol? A5: Yes, Quinoline-4,8-diol is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol will help you identify a suitable solvent for the recrystallization of your crude Quinoline-4,8-diol.

ParameterDescription
Objective To find a solvent that dissolves Quinoline-4,8-diol when hot but not when cold.
Materials Crude Quinoline-4,8-diol, various test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane), small test tubes, hot plate, sand bath.
Procedure 1. Place ~20 mg of crude Quinoline-4,8-diol into a small test tube. 2. Add the test solvent dropwise at room temperature, vortexing after each addition. 3. If the compound dissolves in less than 0.5 mL of solvent, it is too soluble at room temperature. This solvent is not suitable for single-solvent recrystallization. 4. If the compound does not dissolve, gently heat the test tube in a sand bath on a hot plate. 5. Continue adding the solvent dropwise until the compound dissolves completely. 6. Allow the solution to cool to room temperature, then place it in an ice bath. 7. A good solvent will show the formation of a significant amount of crystalline precipitate upon cooling.
Protocol 2: Recrystallization of Crude Quinoline-4,8-diol

This is a general procedure that should be adapted based on the results of your solvent screening.

StepProcedure
1. Dissolution Place the crude Quinoline-4,8-diol in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the compound just dissolves.
2. Decolorization (Optional) If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl. Reheat the solution to boiling for a few minutes.
3. Hot Filtration If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
4. Crystallization Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation of Crystals Collect the crystals by suction filtration using a Büchner funnel.
6. Washing Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
7. Drying Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis A Crude Quinoline-4,8-diol B Select Solvent A->B  Solvent Screening C Dissolve in Minimal Hot Solvent B->C D Hot Filtration (if needed) C->D  Insoluble Impurities? E Slow Cooling C->E  No Insolubles D->E F Isolate Crystals (Suction Filtration) E->F  Crystals Form G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Quinoline-4,8-diol H->I J Purity Assessment (MP, TLC, HPLC) I->J

Caption: Workflow for the recrystallization of Quinoline-4,8-diol.

Troubleshooting_Logic node_sol 1. Reduce Solvent Volume 2. Induce Crystallization (Scratch/Seed) 3. Cool in Ice Bath Start Problem Encountered Q1 No Crystals Formed? Start->Q1 Q2 Product Oiled Out? Start->Q2 Q3 Product is Colored? Start->Q3 Q1->node_sol Yes node_sol2 1. Re-heat and Add More Solvent 2. Cool Solution Slowly 3. Change Solvent System Q2->node_sol2 Yes node_sol3 1. Add Activated Carbon 2. Perform Hot Filtration Q3->node_sol3 Yes

Caption: Troubleshooting logic for common recrystallization issues.

References

  • LookChem. (n.d.). Quinoline-4,8-diol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-4,8-diol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016162706A1 - Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-4,8-diol. PubChem. Retrieved from [Link]

  • Human Metabolome Database. (2013). Showing metabocard for Quinoline-4,8-diol (HMDB0060289). Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. Retrieved from [Link]

  • PubChemLite. (n.d.). Quinoline-4,8-diol (C9H7NO2). Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. PubMed Central. Retrieved from [Link]

  • Agilent. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Quinoline-4,8-diol in Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming solubility issues...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming solubility issues encountered with Quinoline-4,8-diol in various experimental assays. As a senior application scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Understanding the Challenge: The Physicochemical Properties of Quinoline-4,8-diol

Quinoline-4,8-diol is a dihydroxyquinoline, a class of heterocyclic aromatic compounds.[1][2] Its structure, featuring two hydroxyl groups and a nitrogen atom within the quinoline ring system, presents a unique set of solubility characteristics. While it has some predicted water solubility, its aromatic nature can lead to challenges in achieving desired concentrations in aqueous buffers commonly used in biological and chemical assays.[3]

Key physicochemical properties to consider:

PropertyPredicted ValueImplication for Solubility
Water Solubility4.6 g/LModerate intrinsic solubility, but can be problematic at higher concentrations.[3]
pKa (Strongest Acidic)9.14The hydroxyl groups can be deprotonated at higher pH, increasing solubility.[3]
logP1.16 - 1.52Indicates a degree of lipophilicity, which can contribute to poor aqueous solubility.[3]
Hydrogen Bond Donors2The hydroxyl groups can participate in hydrogen bonding.[4]
Hydrogen Bond Acceptors3The nitrogen and oxygen atoms can accept hydrogen bonds.[4]

These properties suggest that Quinoline-4,8-diol's solubility will be significantly influenced by the pH and composition of the solvent.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that arise when working with Quinoline-4,8-diol.

Q1: My Quinoline-4,8-diol, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous assay buffer. What is happening and what should I do?

A1: This is a very common issue known as "crashing out." It happens because while Quinoline-4,8-diol is soluble in a high concentration of an organic co-solvent like DMSO, its solubility dramatically decreases when diluted into a predominantly aqueous environment.[5] The organic solvent concentration is no longer sufficient to keep the compound in solution.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to determine the maximum soluble concentration of Quinoline-4,8-diol in your final assay buffer. Perform a serial dilution of your DMSO stock into the buffer and visually inspect for precipitation.

  • Optimize the Co-solvent Concentration: While minimizing the co-solvent concentration is ideal to avoid off-target effects, a slightly higher final concentration (e.g., 0.5% DMSO instead of 0.1%) might be necessary to maintain solubility. Always include a vehicle control with the same final co-solvent concentration in your experiments.[5]

  • Gentle Heating and Sonication: For stubborn compounds, gentle warming (to 37°C for cell-based assays) and sonication can aid in dissolution.[6] However, be cautious as excessive heat can degrade the compound.

Q2: Can I use pH adjustment to improve the solubility of Quinoline-4,8-diol?

A2: Yes, pH modification can be a very effective strategy. Quinoline derivatives are ionizable, and their solubility is often pH-dependent.[7][8][9][10][11][12][13] For Quinoline-4,8-diol, with its acidic hydroxyl groups (predicted pKa of 9.14), increasing the pH of your buffer to a more basic range will deprotonate these groups, forming a more soluble salt.[3]

Causality: The deprotonation of the hydroxyl groups introduces a negative charge on the molecule, increasing its polarity and affinity for water molecules.

Workflow for pH Adjustment:

A Start with Quinoline-4,8-diol powder B Prepare a series of buffers with increasing pH (e.g., 7.4, 8.0, 8.5, 9.0) A->B 1. Buffer Preparation C Add a fixed amount of compound to each buffer B->C 2. Compound Addition D Vortex and sonicate to aid dissolution C->D 3. Solubilization E Visually inspect for solubility and measure concentration of the supernatant D->E 4. Assessment F Select the lowest pH that provides the desired solubility and is compatible with your assay E->F 5. Optimal Buffer Selection

Caption: Workflow for optimizing buffer pH for Quinoline-4,8-diol solubility.

Q3: I am observing high variability in my assay results. Could this be related to solubility?

A3: Absolutely. Poor solubility is a frequent cause of high data variability. If Quinoline-4,8-diol is not fully dissolved, the actual concentration in your assay wells will be inconsistent, leading to unreliable results.[11]

Troubleshooting and Validation:

  • Visual Inspection: Before starting your assay, always visually inspect your final working solutions for any signs of precipitation or cloudiness.

  • Pre-Assay Solubility Test: Conduct a preliminary solubility test in your final assay buffer at the highest intended concentration. This can save significant time and resources.

  • Centrifugation: If you suspect precipitation, centrifuge your assay plate or a sample of your working solution and check for a pellet.

Q4: Are there other solubilizing agents I can use if pH adjustment and co-solvents are not sufficient or compatible with my assay?

A4: Yes, several other strategies can be employed, particularly the use of cyclodextrins or non-ionic surfactants.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like Quinoline-4,8-diol, effectively encapsulating the non-polar parts of the molecule and presenting a hydrophilic exterior to the aqueous solvent.[14][15][16][17][18] This significantly enhances aqueous solubility.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the wettability and solubility of the compound.[11]

Experimental Protocols

Here are detailed, step-by-step protocols for preparing Quinoline-4,8-diol solutions using different solubilization methods.

Protocol 1: Preparation of a Concentrated Stock Solution using a Co-solvent

This is the most common starting point for solubilizing research compounds.

Materials:

  • Quinoline-4,8-diol powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, high-quality microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of Quinoline-4,8-diol needed to prepare a stock solution of your desired concentration (e.g., 10 mM).

  • Weigh the compound: Accurately weigh the calculated mass of Quinoline-4,8-diol and place it in a microcentrifuge tube.

  • Add the co-solvent: Add the appropriate volume of DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes.[6]

  • Visual inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Protocol 2: Enhancing Solubility with Cyclodextrins

This method is particularly useful when organic co-solvents must be avoided or minimized.

Materials:

  • Quinoline-4,8-diol powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Your desired aqueous buffer

  • Stir plate and stir bar

Procedure:

  • Prepare the cyclodextrin solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).[13]

  • Add Quinoline-4,8-diol: Add an excess amount of Quinoline-4,8-diol powder to the cyclodextrin solution.

  • Equilibrate: Stir the mixture vigorously for 24-48 hours at a constant temperature to allow for the formation of inclusion complexes.

  • Remove undissolved compound: Centrifuge the solution at high speed to pellet any undissolved Quinoline-4,8-diol.

  • Determine the concentration: Carefully collect the supernatant and determine the concentration of the solubilized Quinoline-4,8-diol using a suitable analytical method (e.g., UV-Vis spectroscopy).

Mechanism of Cyclodextrin Solubilization:

cluster_0 Aqueous Environment Q Quinoline-4,8-diol (Poorly Soluble) Complex Inclusion Complex (Soluble) Q->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Forms

Caption: Cyclodextrins encapsulate hydrophobic molecules, enhancing their solubility.

Protocol 3: Nanosuspension for Improved Dissolution

For very challenging compounds, creating a nanosuspension can significantly improve the dissolution rate and apparent solubility.[19][20][21][22][23][24][25]

Principle: By reducing the particle size of the drug to the nanometer range, the surface area-to-volume ratio is dramatically increased. This leads to a faster dissolution rate according to the Noyes-Whitney equation.[26]

General Method (Precipitation Technique):

  • Dissolve the compound: Dissolve Quinoline-4,8-diol in a suitable organic solvent (e.g., acetone, ethanol).

  • Prepare the anti-solvent: In a separate container, prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween® 80 or a polymer like HPMC).

  • Precipitation: Rapidly inject the drug solution into the vigorously stirred anti-solvent solution. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

  • Solvent removal: Remove the organic solvent under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, zeta potential, and drug concentration.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Ionization of the molecule to form a more soluble salt.[7][8][9][10][11][12][13]Simple, cost-effective.Assay must be compatible with the required pH.
Co-solvents Increasing the polarity of the solvent mixture.[5][6][27]Effective for many compounds, easy to prepare stock solutions.Potential for solvent toxicity or off-target effects in assays.[5]
Cyclodextrins Formation of soluble inclusion complexes.[14][15][16][17][18]High solubilizing capacity, can reduce toxicity.Can be expensive, may interfere with some assays.
Surfactants Micellar solubilization and improved wettability.[11][13]Effective at low concentrations.Potential for cell lysis or protein denaturation at higher concentrations.
Nanosuspension Increased surface area leading to faster dissolution.[19][20][21][22][23][24][25]Can significantly increase bioavailability and dissolution rate.[19]Requires specialized equipment and formulation expertise.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with Quinoline-4,8-diol and obtain reliable, reproducible data in their assays.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. Benchchem.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
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  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Showing metabocard for Quinoline-4,8-diol (HMDB0060289).
  • Quinoline-4,8-diol | C9H7NO2 | CID 440737. PubChem.
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  • Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. Benchchem.
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  • Quinoline-4,8-diol. LookChem.
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  • Nanosuspension-novel Technique For Solubility Enhancement. STM Journals.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Strategies for the formulation development of poorly soluble drugs via oral route.
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  • quinoline-4,8-diol (CHEBI:28883). EMBL-EBI.

Sources

Optimization

minimizing side-product formation in Quinoline-4,8-diol synthesis

Welcome to the Technical Support Center for the synthesis of Quinoline-4,8-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Quinoline-4,8-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the synthesis of this important dihydroxylated quinoline. Here, you will find a comprehensive analysis of common synthetic challenges, detailed troubleshooting guides in a question-and-answer format, and validated experimental protocols to help you minimize side-product formation and optimize your reaction outcomes.

Introduction: The Synthetic Challenge of Quinoline-4,8-diol

Quinoline-4,8-diol is a key heterocyclic scaffold with significant interest in medicinal chemistry. However, its synthesis is not without challenges. The presence of two hydroxyl groups on the quinoline core introduces complexities not typically encountered in the synthesis of simpler quinoline derivatives. These hydroxyl groups can activate the aromatic ring, making it susceptible to over-reaction, and can also be sensitive to the harsh acidic and high-temperature conditions often employed in classical quinoline syntheses. This can lead to the formation of a variety of side-products, complicating purification and reducing yields.

This guide will focus on a common synthetic route to Quinoline-4,8-diol and provide detailed strategies to mitigate the formation of key side-products.

Troubleshooting Guide: Minimizing Side-Product Formation

This section addresses specific issues that you may encounter during the synthesis of Quinoline-4,8-diol.

Issue 1: Formation of Polymeric Tar-Like Substances

Question: During my synthesis of Quinoline-4,8-diol, I observe the formation of a significant amount of black, tarry material, which makes product isolation extremely difficult. What is the cause of this, and how can I prevent it?

Answer:

The formation of tar-like substances is a common problem in quinoline syntheses that utilize acidic conditions and electron-rich precursors like aminophenols.[1] The primary causes are:

  • Acid-Catalyzed Polymerization: Aminophenols can be susceptible to polymerization under strong acid conditions, especially at elevated temperatures.[2]

  • Oxidation: The electron-rich dihydroxyquinoline product is prone to oxidation, which can lead to the formation of colored, high-molecular-weight byproducts.

Troubleshooting Strategies:

  • Control of Reaction Temperature: Carefully control the reaction temperature. While heat is necessary for the cyclization, excessive temperatures can accelerate polymerization and degradation. A stepwise increase in temperature is often beneficial.

  • Use of Milder Lewis Acids: Instead of strong Brønsted acids like sulfuric acid, consider using milder Lewis acids that can still promote the reaction but with a lower tendency to cause charring.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the oxidation of both the starting materials and the final product.

  • Gradual Addition of Acid: Adding the acid catalyst slowly and at a controlled temperature can help to dissipate the heat of reaction and prevent localized hotspots that can initiate polymerization.

Issue 2: Incomplete Reaction and Low Yield

Question: My reaction to synthesize Quinoline-4,8-diol is consistently showing low conversion of starting materials, resulting in a poor yield. How can I drive the reaction to completion?

Answer:

Low yields can stem from several factors, including insufficient activation for the cyclization step and deactivation of the starting materials.

Causality:

  • Insufficiently Strong Acid Catalyst: The cyclization step in many quinoline syntheses requires a strong acid to protonate the carbonyl group and facilitate the intramolecular electrophilic aromatic substitution.

  • Water Removal: The condensation and cyclization steps produce water, which can inhibit the reaction equilibrium.

Optimization Strategies:

  • Choice of Acid Catalyst: While milder acids can reduce tar formation, a sufficiently strong acid is still necessary. Polyphosphoric acid (PPA) can be an effective alternative to sulfuric acid, as it is a good dehydrating agent.[3]

  • Dehydrating Conditions: If not using a dehydrating acid like PPA, consider adding a dehydrating agent to the reaction mixture or using a Dean-Stark apparatus to remove water azeotropically if the solvent is appropriate.

Issue 3: Formation of Isomeric Side-Products

Question: I am concerned about the potential for forming isomeric dihydroxyquinolines. How can I ensure the correct regioselectivity for Quinoline-4,8-diol?

Answer:

Regioselectivity is a critical consideration, especially when using substituted anilines. The directing effects of the substituents on the aniline ring will influence the position of the cyclization.

Mechanistic Insight:

In a reaction like the Combes synthesis, the cyclization is an electrophilic aromatic substitution on the aniline ring.[3] The position of attack is governed by the electronic and steric properties of the substituents. For a precursor like 2-amino-5-hydroxyphenol, the amino group is a strong activating and ortho-, para-directing group, while the hydroxyl group is also activating and ortho-, para-directing. This can potentially lead to cyclization at different positions.

Control Measures:

  • Choice of Starting Material: The selection of the correct starting material is the most critical factor in ensuring the desired isomer. To obtain the 4,8-diol, a starting material that directs the cyclization appropriately is necessary. The use of Xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid) followed by decarboxylation is a strategy that ensures the correct substitution pattern.[4]

  • Reaction Conditions: In some cases, the regioselectivity of quinoline synthesis can be influenced by the reaction conditions, such as the choice of acid catalyst and temperature. However, for dihydroxyquinolines, the electronic effects of the hydroxyl groups are often the dominant factor.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for obtaining Quinoline-4,8-diol with minimal side products?

A1: A robust method involves the decarboxylation of Xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid). Xanthurenic acid is a metabolite of tryptophan and can be synthesized or obtained commercially.[5][6] The decarboxylation is typically carried out at high temperatures in a high-boiling solvent like diphenyl ether. This route has the advantage of starting with a pre-formed quinoline ring system with the desired hydroxylation pattern, thus avoiding regioselectivity issues in the cyclization step.

Q2: What are the main challenges in purifying Quinoline-4,8-diol?

A2: The high polarity of Quinoline-4,8-diol due to the two hydroxyl groups presents significant purification challenges.

  • Low Solubility in Common Organic Solvents: The product may be difficult to dissolve in standard solvents used for chromatography.

  • Strong Interaction with Silica Gel: The basic nitrogen and acidic hydroxyl groups can lead to strong binding and streaking on silica gel columns.

  • Crystallization Difficulties: The presence of polar impurities can often make crystallization challenging.

Purification Recommendations:

  • Column Chromatography with Modified Phases: Consider using reversed-phase chromatography (C18) with a polar mobile phase or normal-phase chromatography on alumina.[7][8] If using silica gel, adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can help to reduce tailing.

  • Recrystallization from Polar Solvents: Recrystallization from polar solvents such as ethanol, water, or mixtures thereof may be effective.

  • Acid-Base Extraction: An acid-base workup can be used to separate the basic quinoline product from non-basic impurities. Dissolving the crude product in a dilute acid, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the pure product can be an effective strategy.

Q3: How can I monitor the progress of my Quinoline-4,8-diol synthesis?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. Due to the polarity of the product, a relatively polar mobile phase will be required. A typical system might be a mixture of dichloromethane and methanol or ethyl acetate and methanol. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Experimental Protocols

Protocol 1: Decarboxylation of Xanthurenic Acid to Quinoline-4,8-diol

This protocol is based on the principle of high-temperature decarboxylation of a quinoline-carboxylic acid.

Materials:

  • Xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid)

  • Diphenyl ether

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Xanthurenic acid.

  • Add a sufficient volume of diphenyl ether to create a stirrable slurry.

  • Heat the mixture in a sand bath to 250 °C. The reaction can be monitored by the evolution of carbon dioxide.

  • Maintain the temperature for 2-3 hours or until the gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate.

  • Add a sufficient volume of hexane to the cooled mixture to precipitate the product fully and to help remove the diphenyl ether solvent.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane.

  • The crude Quinoline-4,8-diol can be further purified by recrystallization from a suitable solvent like ethanol.

Visualization of Key Processes

Reaction Pathway: Decarboxylation of Xanthurenic Acid

G Xanthurenic_Acid Xanthurenic Acid (4,8-dihydroxyquinoline-2-carboxylic acid) Transition_State Transition State Xanthurenic_Acid->Transition_State Heat (250 °C) Diphenyl Ether Quinoline_4_8_diol Quinoline-4,8-diol Transition_State->Quinoline_4_8_diol CO2 CO₂ Transition_State->CO2 Elimination

Caption: Decarboxylation of Xanthurenic acid to Quinoline-4,8-diol.

Troubleshooting Workflow: Mitigating Tar Formation

G Start Start: High Tar Formation Check_Temp Is reaction temperature > 200°C? Start->Check_Temp Lower_Temp Action: Lower temperature, use stepwise heating Check_Temp->Lower_Temp Yes Check_Acid Is a strong Brønsted acid used? Check_Temp->Check_Acid No Lower_Temp->Check_Acid Use_Lewis_Acid Action: Consider milder Lewis acid catalyst Check_Acid->Use_Lewis_Acid Yes Check_Atmosphere Is reaction open to air? Check_Acid->Check_Atmosphere No Use_Lewis_Acid->Check_Atmosphere Use_Inert_Atmosphere Action: Run under N₂ or Ar Check_Atmosphere->Use_Inert_Atmosphere Yes End Result: Reduced Tar Formation Check_Atmosphere->End No Use_Inert_Atmosphere->End

Caption: Troubleshooting workflow for reducing tar formation.

Summary of Reaction Conditions and Potential Side-Products

ParameterRecommended ConditionPotential Side-Products if Not Optimized
Reaction Type DecarboxylationIncomplete reaction, thermal degradation
Starting Material Xanthurenic acidStarting material contamination
Temperature ~250 °C (for decarboxylation)Charring, decomposition of product
Catalyst None (thermal)N/A
Atmosphere Inert (N₂ or Ar)Oxidized byproducts (colored impurities)
Solvent High-boiling (e.g., Diphenyl ether)Solvent-related impurities if not removed

References

  • On the mechanisms of endogenous synthesis of xanthurenic acid a possible cause of human diabetes mellitus. OAText. [Link]

  • Xanthurenic acid – Knowledge and References. Taylor & Francis. [Link]

  • Xanthurenic Acid Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects. PubMed Central. [Link]

  • Xanthurenic Acid Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects. PubMed. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • Showing metabocard for Xanthurenic acid (HMDB0000881). Human Metabolome Database. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • Benign and proficient procedure for preparation of quinoline derivatives. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. [Link]

  • Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. ResearchGate. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Quinoline. SlideShare. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • My attempt at the Skraup quinoline synthesis. Sciencemadness Discussion Board. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. ResearchGate. [Link]

  • Skraup synthesis. ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [Link]

  • A Role for Xanthurenic Acid in the Control of Brain Dopaminergic Activity. MDPI. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Combes quinoline synthesis. ResearchGate. [Link]

  • Combes Quinoline Synthesis. Scite.ai. [Link]

  • Purification of Ethoxyquin and Its Two Oxidation Products. ResearchGate. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

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Troubleshooting

Technical Support Center: Optimizing the Fluorescence Quantum Yield of Quinoline-4,8-diol

Welcome to the technical support center for Quinoline-4,8-diol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Quinoline-4,8-diol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the fluorescence quantum yield of this versatile fluorophore. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of your fluorescence experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fluorescence properties of Quinoline-4,8-diol.

Q1: What are the expected fluorescence properties of Quinoline-4,8-diol?

Quinoline-4,8-diol, a dihydroxyquinoline, is expected to exhibit fluorescence; however, its quantum yield is highly sensitive to its environment. Like other hydroxyquinolines, its photophysical properties are governed by a delicate interplay of factors including solvent polarity, pH, and the potential for keto-enol tautomerism and excited-state intramolecular proton transfer (ESIPT). The presence of two hydroxyl groups at positions 4 and 8 introduces complex excited-state dynamics that can either enhance or quench fluorescence.

Q2: How do the hydroxyl groups at the 4 and 8 positions influence fluorescence?

The hydroxyl groups play a crucial role in the fluorescence of Quinoline-4,8-diol. The -OH group at position 8 is known to be involved in ESIPT, a process that can lead to a large Stokes shift and dual fluorescence emission. The -OH group at position 4 can lead to keto-enol tautomerism. In its keto form, 4-hydroxyquinoline has been shown to be the major tautomer in neutral solutions for the ground and excited states, which can influence the fluorescence quantum yield.[1][2] The combined effects of these two hydroxyl groups can lead to complex spectral behavior.

Q3: What is Excited-State Intramolecular Proton Transfer (ESIPT) and why is it important for Quinoline-4,8-diol?

ESIPT is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. For hydroxyquinolines, the phenolic proton can be transferred to the nitrogen atom of the quinoline ring. This process leads to the formation of a transient tautomer with a different electronic structure and, consequently, a distinct fluorescence emission at a longer wavelength (a large Stokes shift). The efficiency of ESIPT is a key determinant of the overall fluorescence quantum yield and can be modulated by the molecular environment.

Q4: Can I expect a high quantum yield from Quinoline-4,8-diol?

The intrinsic quantum yield of Quinoline-4,8-diol can be modest. Nitrogen-containing heterocycles like quinolines can have lower fluorescence quantum yields due to increased intersystem crossing to the triplet state.[3] However, the quantum yield can be significantly enhanced under optimal conditions. For instance, protonation of the quinoline nitrogen has been shown to dramatically increase the fluorescence intensity of some quinoline derivatives.[3] Careful optimization of the experimental conditions is therefore critical.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with Quinoline-4,8-diol.

Issue 1: Low or No Fluorescence Observed

Q: I am not observing any significant fluorescence from my Quinoline-4,8-diol sample. What could be the issue?

A: Low or no fluorescence can stem from several factors. Let's break down the potential causes and solutions.

1. Solvent Effects:

  • Causality: The polarity of the solvent plays a critical role. In highly polar or protic solvents, hydrogen bonding can facilitate non-radiative decay pathways, quenching fluorescence. For some quinoline derivatives, fluorescence is almost quenched in polar solvents, while a high quantum yield is observed in non-polar environments.[4]

  • Troubleshooting Steps:

    • Solvent Screening: Perform a solvent screen using a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).

    • Aprotic vs. Protic Solvents: Compare the fluorescence in aprotic solvents (like DMSO or DMF), which can enhance the quantum yield for some hydroxyquinolines, against protic solvents (like alcohols or water).

    • Data Interpretation: A significant increase in fluorescence in non-polar aprotic solvents suggests that solvent-mediated quenching is the primary issue.

2. pH of the Solution:

  • Causality: The protonation state of the quinoline nitrogen and the hydroxyl groups is pH-dependent and drastically affects the electronic structure and fluorescence. For many N-heterocycles, fluorescence is strongly enhanced upon protonation of the nitrogen atom.[3]

  • Troubleshooting Steps:

    • pH Titration: Measure the fluorescence intensity across a wide pH range (e.g., pH 2 to 12).

    • Acidic Conditions: Investigate the fluorescence in acidic conditions (e.g., using dilute HCl or trifluoroacetic acid) to see if protonation enhances emission. A significant increase in fluorescence at low pH is a strong indicator of this effect.[3]

    • Basic Conditions: In basic solutions, deprotonation of the hydroxyl groups can occur, which may also lead to changes in fluorescence.

3. Concentration Quenching:

  • Causality: At high concentrations, fluorophores can form non-fluorescent aggregates or undergo self-quenching through intermolecular interactions.

  • Troubleshooting Steps:

    • Concentration Series: Prepare a series of dilutions of your sample (e.g., from 10⁻⁴ M to 10⁻⁷ M) and measure the fluorescence of each.

    • Linear Range: Identify the concentration range where the fluorescence intensity is linearly proportional to the concentration. Experiments should be conducted within this range.

Issue 2: Inconsistent or Drifting Fluorescence Signal

Q: The fluorescence intensity of my Quinoline-4,8-diol sample is not stable and changes over time. Why is this happening?

A: Signal instability can be due to photobleaching or chemical degradation.

1. Photobleaching:

  • Causality: Prolonged exposure to high-intensity excitation light can lead to the photochemical destruction of the fluorophore.

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Use the lowest possible excitation power that still provides an adequate signal-to-noise ratio.

    • Minimize Exposure Time: Limit the sample's exposure to the excitation light by using shutters and acquiring data efficiently.

    • Use Photostabilizing Agents: Consider adding antioxidants or commercially available anti-fade reagents to your sample, especially for microscopy applications.

2. Chemical Instability:

  • Causality: Quinoline-4,8-diol may be susceptible to degradation in certain solvents or in the presence of reactive species, particularly under UV irradiation.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the use of high-purity, spectroscopy-grade solvents.

    • Degassed Solutions: For sensitive experiments, deoxygenate the solvent by bubbling with nitrogen or argon, as dissolved oxygen can quench fluorescence and promote photobleaching.

    • Fresh Samples: Prepare fresh solutions of Quinoline-4,8-diol for each experiment.

Issue 3: Unexpected Shifts in Emission Wavelength

Q: The emission maximum of my Quinoline-4,8-diol is different from what I expected, or it shifts between experiments. What causes this?

A: Shifts in the emission wavelength (solvatochromism) are common for fluorophores with a significant change in dipole moment upon excitation and are highly informative.

1. Solvent Polarity:

  • Causality: An increase in solvent polarity can stabilize the excited state, leading to a red shift (shift to longer wavelengths) in the emission spectrum.[5] This effect is more pronounced for polar fluorophores.

  • Troubleshooting Steps:

    • Systematic Solvent Study: Record the emission spectra in a series of solvents with known polarities to characterize the solvatochromic behavior of your compound.

    • Consistent Solvent Environment: For comparative studies, ensure that all samples are prepared in the exact same solvent and that the solvent composition does not change (e.g., due to evaporation).

2. pH-Dependent Species:

  • Causality: Different protonated or deprotonated forms of Quinoline-4,8-diol will have distinct emission spectra. For example, the protonated form of a quinoline derivative might emit at a different wavelength than the neutral form.[3]

  • Troubleshooting Steps:

    • Buffered Solutions: Use buffered solutions to maintain a constant pH throughout your experiment.

    • Characterize pH Dependence: Record emission spectra at different pH values to identify the emission maxima of the different species.

III. Experimental Protocols

Here we provide detailed methodologies for key optimization experiments.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is often determined using a comparative method with a well-characterized standard.

Materials:

  • Quinoline-4,8-diol

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopy-grade solvent

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the Quinoline-4,8-diol sample and the fluorescence standard in the chosen solvent.

  • Prepare a Series of Dilutions: Prepare a series of five dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1. Keeping the absorbance below 0.1 minimizes inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and determine the absorbance at the excitation wavelength (λₑₓ).

  • Measure Fluorescence Emission: Record the fluorescence emission spectrum for each solution using the same excitation wavelength.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φₛ) can be calculated using the following equation:

    Φₛ = Φₛₜd * (Gradₛ / Gradₛₜd) * (nₛ² / nₛₜd²)

    where:

    • Φₛₜd is the quantum yield of the standard

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

    • The subscripts 's' and 'std' refer to the sample and the standard, respectively.

Protocol 2: Investigating the Effect of pH on Fluorescence

Materials:

  • Quinoline-4,8-diol stock solution

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12)

  • pH meter

  • Fluorescence Spectrophotometer

Procedure:

  • Sample Preparation: For each pH value to be tested, add a small aliquot of the Quinoline-4,8-diol stock solution to the buffer to achieve the desired final concentration (ensure the final absorbance is < 0.1).

  • pH Measurement: Verify the pH of each sample using a calibrated pH meter.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each sample at a fixed excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. This plot can be used to determine the pKa values of the ground and excited states.

IV. Data Presentation

Table 1: Influence of Environmental Factors on Quinoline Fluorescence (Illustrative Data)

FactorConditionExpected Effect on Quantum YieldExpected Spectral ShiftRationale
Solvent Polarity Increasing PolarityGenerally DecreasesRed Shift (to longer λ)Stabilization of the excited state and increased non-radiative decay.[5]
pH Decreasing pH (Acidic)Potentially Increases SignificantlyMay cause a shiftProtonation of the quinoline nitrogen can enhance fluorescence.[3]
Concentration Increasing ConcentrationDecreases (at high conc.)MinimalAggregation and self-quenching.

V. Visualizations

Workflow for Optimizing Fluorescence Quantum Yield

G cluster_prep Sample Preparation cluster_optimization Optimization Parameters cluster_measurement Measurement & Analysis cluster_result Outcome A Prepare Stock Solution of Quinoline-4,8-diol B Solvent Screening (Varying Polarity) A->B Investigate C pH Titration (pH 2-12) A->C Investigate D Concentration Series (10⁻⁴ to 10⁻⁷ M) A->D Investigate E Measure Absorbance & Fluorescence B->E For each condition C->E For each condition D->E For each condition F Analyze Data: - Quantum Yield - Spectral Shifts - Intensity Changes E->F G Optimized Experimental Conditions F->G Determine G cluster_factors Influencing Factors cluster_processes Underlying Processes QY Fluorescence Quantum Yield Solvent Solvent Polarity Solvent->QY ESIPT ESIPT Solvent->ESIPT Tautomerism Keto-Enol Tautomerism Solvent->Tautomerism Quenching Quenching (Self & Solvent) Solvent->Quenching pH pH pH->QY pH->ESIPT pH->Tautomerism Concentration Concentration Concentration->QY Concentration->Quenching Temperature Temperature Temperature->QY ESIPT->QY Tautomerism->QY Quenching->QY Reduces

Caption: Key factors and processes affecting the fluorescence quantum yield.

VI. References

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550–1557. [Link]

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 743-748. [Link]

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

  • Kumpulainen, E. T., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29483–29490. [Link]

  • dos Santos, C. M., et al. (2019). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of the Brazilian Chemical Society, 30(8), 1645-1655. [Link]

  • Sakai, T., et al. (2021). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 11(1), 1-12. [Link]

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Optimization

degradation pathways of Quinoline-4,8-diol under experimental conditions

Welcome to the technical support guide for Quinoline-4,8-diol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stabilit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Quinoline-4,8-diol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability and degradation of this compound under typical experimental conditions. Our goal is to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Quinoline-4,8-diol in a direct question-and-answer format.

Question 1: My solution of Quinoline-4,8-diol is turning yellow or brown. What is causing this discoloration?

Answer: Discoloration is a common indicator of degradation for quinoline compounds.[1] This is most often caused by oxidation or photodegradation. The quinoline ring system, particularly with electron-donating hydroxyl groups like those in Quinoline-4,8-diol, is susceptible to attack by atmospheric oxygen or light-induced radical reactions.[2] The formation of colored byproducts suggests that the molecular structure is compromised. To mitigate this, it is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil and to consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.[1]

Question 2: I'm observing a gradual loss of potency and inconsistent results in my bioassays. Could this be related to the stability of Quinoline-4,8-diol?

Answer: Yes, inconsistent results and a decline in potency are classic signs of compound degradation.[1] Quinoline-4,8-diol can be unstable in aqueous solutions, and its degradation is influenced by several factors including pH, temperature, and light exposure.[1][3] Even under seemingly benign conditions, slow degradation can lead to a decrease in the concentration of the active parent compound and the formation of potentially interfering degradation products. For sensitive and quantitative experiments, it is highly recommended to prepare fresh solutions from solid stock or to validate the stability of your stock solutions under your specific storage and experimental conditions.

Question 3: I am analyzing my sample with HPLC and see new, smaller peaks appearing over time that were not in my initial sample. What are these?

Answer: The appearance of new peaks, especially those with earlier retention times (indicating higher polarity), strongly suggests the formation of degradation products. The degradation of the quinoline scaffold often involves oxidation or hydroxylation, which introduces polar functional groups.[4][5][6] These new peaks represent the molecular fragments resulting from the breakdown of Quinoline-4,8-diol. To properly investigate this, a forced degradation study is necessary to intentionally generate these degradants and develop a stability-indicating analytical method capable of separating them from the parent compound.[1]

Question 4: My mass spectrometry data shows unexpected masses. How can I identify if these are degradation products of Quinoline-4,8-diol?

Answer: Unexpected masses can indeed be degradation products. Common degradation pathways for quinoline structures involve oxidation (addition of one or more oxygen atoms, +16 or +32 Da) or ring cleavage. To identify these, you should:

  • Predict Likely Degradants: Based on known pathways, predict the masses of potential products. For example, oxidation of a hydroxyl group to a ketone or the addition of another hydroxyl group.

  • Perform Forced Degradation: Stress the compound under controlled conditions (e.g., with an oxidizing agent like H₂O₂) and analyze the sample using LC-MS/MS.[1] This will amplify the degradation products, making them easier to detect and characterize.

  • Analyze Fragmentation Patterns: Compare the fragmentation patterns of the unexpected masses with that of the parent Quinoline-4,8-diol. Shared fragments can confirm that the new masses are related to your compound of interest.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for Quinoline-4,8-diol?

Based on the chemistry of the quinoline scaffold, the two most probable degradation pathways for Quinoline-4,8-diol are oxidation and photodegradation.[2]

  • Oxidative Degradation: The electron-rich phenol rings are susceptible to oxidation. This can lead to the formation of quinone-type structures or even cleavage of the aromatic rings, resulting in smaller, more polar molecules.[2] The presence of two hydroxyl groups makes the molecule particularly sensitive to oxidizing agents.

  • Photodegradation: Quinoline compounds are often photosensitive and can degrade upon exposure to UV or ambient light.[1][5] This process can be accelerated by the presence of photosensitizers and may involve the formation of radical intermediates, leading to hydroxylation or ring opening.[5][7]

G cluster_oxidation Oxidation Pathway cluster_photo Photodegradation Pathway parent Quinoline-4,8-diol quinone Quinone-type Adducts parent->quinone Oxidation photo_hydrox Further Hydroxylated Species parent->photo_hydrox Photolysis oxid_agent Oxidizing Agent (e.g., O₂, H₂O₂) oxid_agent->quinone light Light (UV/Visible) light->photo_hydrox ring_cleavage Ring Cleavage Products (e.g., Carboxylic Acids) quinone->ring_cleavage photo_cleavage Photolytic Ring Cleavage Products photo_hydrox->photo_cleavage

Caption: Potential degradation pathways for Quinoline-4,8-diol.

What key factors influence the stability of Quinoline-4,8-diol in solution?

The stability of Quinoline-4,8-diol is primarily influenced by pH, temperature, and light.[1][8]

  • pH: The stability of quinoline derivatives is often pH-dependent.[1] Extreme acidic or basic conditions can catalyze hydrolytic degradation or alter the molecule's susceptibility to oxidation.[1] The optimal pH for stability should be determined experimentally.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][9] Storing stock solutions at lower temperatures (e.g., 4°C or -20°C) is essential to minimize degradation over time.[1]

  • Light: As mentioned, exposure to light, especially UV radiation, can cause significant degradation.[1][5] All solutions should be stored in the dark.

How can I minimize the degradation of my Quinoline-4,8-diol solutions?

To enhance stability, follow these best practices:

  • Control pH: Use buffers to maintain a stable pH, ideally one that has been experimentally determined to be optimal for the compound's stability.[1]

  • Protect from Light: Always store solutions in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[1]

  • Control Temperature: Store stock solutions at low temperatures (refrigerated or frozen) and minimize the time they spend at room temperature.[1] Avoid repeated freeze-thaw cycles.[1]

  • Use Fresh Solutions: For the most reliable and reproducible results, prepare solutions fresh before each experiment.[1]

  • Inert Atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.

Quantitative Data Summary

Forced degradation studies are crucial for understanding a compound's stability profile.[10][11] The table below provides a predictive summary of Quinoline-4,8-diol degradation under standard forced degradation conditions. These values are illustrative and aim to guide experimental design.

Stress ConditionReagent/ConditionPredicted Degradation (%)Potential Major Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24h5 - 15%Minimal degradation expected, potential for subtle ring modifications.
Base Hydrolysis 0.1 M NaOH, 60°C, 24h10 - 25%Potential for ring opening or rearrangement under strong basic conditions.
Oxidation 3% H₂O₂, RT, 24h20 - 50%Quinone-type structures, hydroxylated derivatives, ring-opened products.
Thermal 80°C, 48h (solid state)< 5%Minimal degradation expected in solid form.
Photolytic ICH Q1B Option 215 - 40%Hydroxylated quinoline derivatives, products of ring cleavage.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and pathways for Quinoline-4,8-diol, aiming for 5-20% degradation.[1]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Quinoline-4,8-diol in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Application of Stress Conditions:

  • Control Sample: Dilute the stock solution with the analysis solvent to the target concentration (e.g., 100 µg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C. Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C. Sample at the same time points and neutralize with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v). Keep at room temperature and monitor over 24 hours.[1]

  • Thermal Degradation: Place the stock solution in an oven at 80°C. Sample at various time points. Also, expose the solid compound to the same conditions.[1]

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source meeting ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt-hours/m²).[1][12] Wrap a control sample in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using a suitable analytical method, such as a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify major degradation products using techniques like LC-MS.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) stock->acid Expose Aliquots base Basic (0.1M NaOH, 60°C) stock->base Expose Aliquots oxid Oxidative (3% H₂O₂, RT) stock->oxid Expose Aliquots therm Thermal (80°C) stock->therm Expose Aliquots photo Photolytic (ICH Q1B) stock->photo Expose Aliquots hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc data Calculate % Degradation & Identify Products hplc->data

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential to separate and quantify Quinoline-4,8-diol from its potential degradation products.[1]

1. Initial Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Start with a gradient of Acetonitrile (Solvent B) and a buffered aqueous solution like 10 mM ammonium acetate at pH 5.0 (Solvent A).

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, scan for λmax of Quinoline-4,8-diol and also monitor at lower wavelengths (e.g., 220 nm) to detect a wider range of degradants. A photodiode array (PDA) detector is ideal.

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject a mixture of the stressed samples (e.g., from the oxidative and photolytic conditions) to create a sample containing the parent compound and its major degradation products.

  • Adjust the gradient slope, pH of the aqueous phase, and organic solvent (e.g., try methanol instead of acetonitrile) to achieve baseline separation between the parent peak and all degradation product peaks.

  • The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.

3. Method Validation:

  • Specificity: Use a PDA detector to check for peak purity of the Quinoline-4,8-diol peak in the presence of its degradants. The peak should be spectrally homogenous.

  • Linearity, Accuracy, Precision: Validate these parameters according to standard ICH guidelines once the separation is optimized.

References

  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015). Environmental Science & Technology, 49(19), 11593–11601. Retrieved from [Link]

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247–255. Retrieved from [Link]

  • Chen, J., Zhang, B., Wang, B., Cui, C., Wang, S., Wang, J., & Zhang, W. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science, 17, 221296. Retrieved from [Link]

  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 26(23), 7196. Retrieved from [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Photodegradation of quinoline in water. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron. (n.d.). ResearchGate. Retrieved from [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios, 15(61-62), 177–189. Retrieved from [Link]

  • Effect of temperature on the photocatalytic degradation of quinoline. Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Pharma Focus Asia. Retrieved from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996). Food and Drug Administration. Retrieved from [Link]

  • Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials. (n.d.). Even3. Retrieved from [Link]

  • Zhang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4175. Retrieved from [Link]

  • Quinoline-4,8-diol. (n.d.). PubChem. Retrieved from [Link]

  • Factors affecting stability of drugs. (2016). Slideshare. Retrieved from [Link]

  • Showing metabocard for Quinoline-4,8-diol (HMDB0060289). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). Semantic Scholar. Retrieved from [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (n.d.). ResearchGate. Retrieved from [Link]

  • Wyrzykowska-Ceradini, B., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 49845–49857. Retrieved from [Link]

  • Quinoline-4,8-diol. (n.d.). LookChem. Retrieved from [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). Semantic Scholar. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules, 27(19), 6265. Retrieved from [Link]

  • Moore, D. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Journal of Pharmaceutical and Drug Delivery Research, 12(1). Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(7), 1618. Retrieved from [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Quinoline-4,8-diol for Preclinical Studies

Introduction for the Advanced Researcher Welcome to the Technical Support Center for the synthesis and scale-up of Quinoline-4,8-diol. This resource is meticulously designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Advanced Researcher

Welcome to the Technical Support Center for the synthesis and scale-up of Quinoline-4,8-diol. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists engaged in advancing quinoline-based scaffolds from bench-scale discovery to preclinical production. Quinoline-4,8-diol, a key heterocyclic compound, presents unique synthetic challenges that necessitate a robust and well-understood manufacturing process to ensure the consistent quality and supply required for preclinical evaluation.

This guide provides an in-depth exploration of the synthetic pathways, with a primary focus on the Gould-Jacobs reaction—a cornerstone for the formation of 4-hydroxyquinoline derivatives.[1] We will delve into the mechanistic underpinnings of this reaction, offering field-proven insights into overcoming common hurdles such as high-temperature requirements, byproduct formation, and purification complexities. Our objective is to equip you with the knowledge to not only successfully synthesize Quinoline-4,8-diol but also to develop a scalable and reproducible process suitable for preclinical manufacturing.

The following sections are structured to provide a comprehensive, question-and-answer-based approach to troubleshooting, process optimization, and scale-up considerations. Each recommendation is grounded in established chemical principles and supported by authoritative references to ensure the highest level of scientific integrity.

Part 1: Synthesis Strategy & Troubleshooting

The synthesis of Quinoline-4,8-diol is most effectively approached via the Gould-Jacobs reaction.[2] This classical method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3]

Proposed Synthetic Pathway for Quinoline-4,8-diol

The logical starting material for this synthesis would be a derivative of 2-aminophenol, specifically one with a second hydroxyl group at the 5-position (2-amino-1,4-benzenediol or a protected analogue). The general workflow is depicted below:

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis (Saponification) cluster_step4 Step 4: Decarboxylation A 2-Amino-1,4-benzenediol (or protected derivative) C Anilinomethylenemalonate Intermediate A->C Condensation (100-130 °C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D 4-Hydroxy-8-hydroxy-3-carboethoxyquinoline C->D High Temperature (>250 °C) E Quinoline-3-carboxylic acid derivative D->E NaOH (aq), Reflux F Quinoline-4,8-diol (Final Product) E->F Heat (> Melting Point)

Caption: Proposed Gould-Jacobs reaction workflow for Quinoline-4,8-diol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis and scale-up of Quinoline-4,8-diol.

Synthesis & Reaction Optimization

Question 1: My initial condensation reaction between the aminophenol derivative and diethyl ethoxymethylenemalonate (DEEM) is sluggish and gives a low yield of the anilinomethylenemalonate intermediate. What can I do?

Answer: This is a common issue, often related to suboptimal reaction conditions or the nature of the starting aniline. Here’s a systematic approach to troubleshooting:

  • Temperature and Reaction Time: The condensation typically requires heating between 100-140°C for 1-3 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aminophenol.

  • Reagent Stoichiometry: An excess of DEEM can be employed to drive the reaction to completion. In some protocols, excess DEEM is used as both a reagent and a solvent.[3]

  • Protecting Groups: The hydroxyl groups on the aminophenol are nucleophilic and can potentially react with DEEM. While the amino group is a stronger nucleophile, side reactions are possible. Consider protecting the hydroxyl groups as ethers (e.g., methoxy or benzyloxy) before the condensation. These can be deprotected in a later step.

  • Catalysis: While the condensation is often performed neat, the addition of a catalytic amount of a Lewis acid or a protic acid can sometimes accelerate the reaction. However, this must be done with caution to avoid unwanted side reactions.

Question 2: The thermal cyclization step requires very high temperatures (>250 °C), leading to product decomposition and tar formation. How can I improve this critical step?

Answer: The high temperature required for the 6-electron electrocyclization is a well-documented challenge of the Gould-Jacobs reaction.[4] Here are several strategies to mitigate this:

  • High-Boiling Point Solvents: The use of inert, high-boiling point solvents such as Dowtherm A or diphenyl ether can provide better temperature control and more even heat distribution, which is crucial for larger scale reactions.[4] This can often improve yields compared to solvent-free conditions.

  • Microwave-Assisted Synthesis: This is a highly effective modern alternative to conventional heating. Microwave irradiation can dramatically reduce reaction times and often leads to cleaner reactions with higher yields by promoting rapid and uniform heating.[5] A systematic optimization of temperature and time is necessary to find the optimal conditions and avoid product degradation from overheating.[5]

  • Flow Chemistry: For scaling up, transitioning to a continuous flow reactor can offer superior heat and mass transfer, precise temperature control, and a safer operating environment for high-temperature reactions.

Table 1: Comparison of Heating Methods for Gould-Jacobs Cyclization

ParameterConventional HeatingMicrowave-Assisted Heating
Temperature >250 °C250-300 °C
Reaction Time HoursMinutes[5]
Yields Often low to moderateCan be significantly higher[5]
Side Products Prone to tar formationGenerally cleaner reaction profile
Scalability Challenging due to heat transferScalable with appropriate microwave reactors

Question 3: I am observing the formation of regioisomers during the cyclization. How can I control the regioselectivity?

Answer: When using an asymmetrically substituted aniline, such as a derivative of 2-aminophenol, cyclization can occur at two different ortho positions, leading to a mixture of products.[4] The regioselectivity is governed by both steric and electronic factors of the substituents on the aniline ring.

  • Electronic Effects: Electron-donating groups on the aniline ring can influence the direction of cyclization. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position relative to the amino group.[1]

  • Steric Hindrance: Bulky substituents ortho to the amino group can hinder cyclization at that position, favoring the formation of one regioisomer.

  • Reaction Conditions: In some cases, the choice of solvent and temperature can influence the ratio of isomers. A thorough optimization study is recommended.

Purification and Characterization

Question 4: My crude Quinoline-4,8-diol is a dark, tarry solid that is difficult to purify. What are the recommended purification techniques?

Answer: Purification of quinoline derivatives, especially those produced from high-temperature reactions, can be challenging. A multi-step purification strategy is often necessary.

  • Initial Work-up: After the reaction, allowing the mixture to cool can often cause the product to precipitate. Diluting the cooled reaction mixture with a non-polar solvent like hexanes or cyclohexane can further precipitate the product while dissolving the high-boiling point solvent (e.g., diphenyl ether).[2] The crude solid can then be collected by filtration.

  • Acid-Base Extraction: The phenolic hydroxyl groups and the basic quinoline nitrogen allow for purification via acid-base extraction. Dissolving the crude product in a suitable organic solvent and extracting with an aqueous base (like NaOH) will deprotonate the hydroxyl groups, moving the product into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the purified product.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF, or acetic acid) is a powerful technique for obtaining highly pure material.

  • Column Chromatography: If isomers or closely related impurities are present, column chromatography on silica gel may be required. Due to the acidic nature of silica gel and the basicity of the quinoline nitrogen, it is often beneficial to add a small amount of a basic modifier (e.g., 1-2% triethylamine) to the eluent to prevent streaking and decomposition of the product on the column.

Question 5: What analytical techniques should I use to confirm the structure and purity of my synthesized Quinoline-4,8-diol?

Answer: A combination of spectroscopic and chromatographic methods is essential for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of aromatic protons and the hydroxyl protons. The specific chemical shifts and coupling constants will be crucial for confirming the substitution pattern.

    • ¹³C NMR: Will show the number of unique carbon atoms, confirming the overall structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H (hydroxyl) and C=C/C=N (aromatic) bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., formic acid or ammonium acetate) is a good starting point for method development.

Table 2: Key Analytical Characterization Data for Quinoline-4,8-diol

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (δ 6.5-8.5 ppm), distinct signals for the hydroxyl protons (may be broad).[6]
¹³C NMR Signals corresponding to the quinoline core carbons, with shifts influenced by the hydroxyl groups.[6]
HRMS (ESI+) Accurate mass measurement corresponding to the protonated molecule [M+H]⁺.
IR (KBr) Broad O-H stretching band (~3400-3200 cm⁻¹), aromatic C-H and C=C/C=N stretching bands.
HPLC-UV A single major peak indicating high purity, with UV absorbance maxima typical for quinoline systems.

Part 2: Scaling Up for Preclinical Studies

Transitioning from a bench-scale procedure to a process capable of producing hundreds of grams to kilograms of material for preclinical studies introduces a new set of challenges.

Scale_Up_Considerations cluster_safety Safety & Environmental cluster_process Process & Engineering cluster_quality Quality & Regulatory center Scale-Up Success S1 Hazard Analysis (HAZOP) S1->center S2 Handling of Corrosive Reagents (e.g., H₂SO₄, NaOH) S2->center S3 Waste Stream Management S3->center P1 Heat & Mass Transfer P1->center P2 Reactor Selection (Batch vs. Flow) P2->center P3 Process Analytical Technology (PAT) P3->center Q1 Impurity Profiling Q1->center Q2 Defining Critical Process Parameters (CPPs) Q2->center Q3 Material Specification & Release Criteria Q3->center

Caption: Key considerations for successful scale-up of Quinoline-4,8-diol synthesis.

Question 6: What are the primary safety concerns when scaling up the Gould-Jacobs reaction?

Answer: Safety is paramount during scale-up. The Gould-Jacobs reaction, and quinoline synthesis in general, has several inherent hazards:

  • Exothermic Reactions: The initial condensation and subsequent cyclization can be exothermic. On a large scale, inefficient heat removal can lead to a runaway reaction. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.

  • High Temperatures and Pressures: Operating at temperatures above 250 °C, especially in a closed system like a microwave reactor, can generate significant pressure. Reactors must be pressure-rated, and appropriate safety relief systems must be in place.

  • Corrosive Reagents: The hydrolysis and work-up steps often use strong acids (HCl) and bases (NaOH), which are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.

  • Flammable Solvents: Many organic solvents used in the reaction and purification are flammable. The process area must be properly ventilated and free from ignition sources.

A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up campaign.

Question 7: How do I ensure batch-to-batch consistency when producing material for preclinical trials?

Answer: Consistency is critical for preclinical studies. To achieve this, you must establish a robust and well-controlled process.

  • Define Critical Process Parameters (CPPs): Identify the process parameters that have the greatest impact on product quality (e.g., reaction temperature, addition rates, reaction time, solvent volumes). Establish strict operating ranges for these CPPs.

  • Control of Starting Materials: Use well-characterized starting materials from reliable vendors. Incoming raw materials should be tested against established specifications.

  • In-Process Controls (IPCs): Implement analytical checks at intermediate stages of the process (e.g., TLC or HPLC) to ensure reactions have gone to completion and to monitor the formation of impurities.

  • Standardized Operating Procedures (SOPs): All manufacturing steps, from charging reagents to final product isolation and drying, should be documented in detailed SOPs to ensure they are performed identically for every batch.

  • Impurity Profiling: Characterize any impurities that are consistently present in the final product. Regulatory authorities will require information on the identity and quantity of impurities above a certain threshold (typically >0.1%).

By implementing these principles, you can develop a scalable and reproducible synthesis for Quinoline-4,8-diol that will provide the high-quality material required for successful preclinical development.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Organic Syntheses Procedure, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948).
  • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43-68.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Organic Syntheses Procedure, Coll. Vol. 1, p.478 (1941); Vol. 7, p.74 (1927).
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
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  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.
  • Molecules. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.
  • SpectraBase. (n.d.). 8-(1,3-Dioxan-4-ylmethylsulfanyl)-quinoline - Optional[1H NMR] - Spectrum.
  • Molecules. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ACS Medicinal Chemistry Letters. (2012).
  • BenchChem. (2025). 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery.
  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 1H-Cyclopropa[g]quinazoline for Preclinical Studies.
  • Molecules. (2023).
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Optimization

addressing autofluorescence interference with Quinoline-4,8-diol probes

Welcome to the technical support center for Quinoline-4,8-diol probes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Quinoline-4,8-diol probes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a specific focus on mitigating autofluorescence interference. Our goal is to equip you with the scientific understanding and practical solutions necessary to achieve high-fidelity fluorescence imaging results.

Understanding the Challenge: Autofluorescence

Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they absorb light.[1] This intrinsic fluorescence can be a significant source of background noise in fluorescence microscopy, potentially masking the specific signal from your Quinoline-4,8-diol probe and compromising data quality.[2] Common sources of autofluorescence include endogenous molecules like NADH, collagen, elastin, and lipofuscin, as well as artifacts introduced during sample preparation, such as aldehyde-based fixation.[1][3]

Troubleshooting Guide: Overcoming Autofluorescence Interference

This guide provides a systematic approach to identifying and resolving autofluorescence issues when using Quinoline-4,8-diol probes.

Problem 1: High Background Fluorescence Obscuring the Probe Signal

Possible Cause: Widespread autofluorescence from the biological sample is overwhelming the signal from the Quinoline-4,8-diol probe.

Troubleshooting Steps:

  • Identify the Source of Autofluorescence:

    • Unstained Control: Always include an unstained control sample in your experiment to visualize the baseline autofluorescence.[4]

    • Spectral Analysis: If your imaging system has spectral capabilities, acquire the emission spectrum of the unstained sample. This will reveal the spectral profile of the autofluorescence and help in selecting appropriate mitigation strategies.

  • Optimize Sample Preparation:

    • Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[2] Consider reducing the fixation time or using a non-aldehyde-based fixative if your experimental protocol allows.[5]

    • Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, which are a source of heme-related autofluorescence.[6]

  • Implement a Quenching Strategy:

    • Chemical Quenching:

      • Sodium Borohydride: This reducing agent can be effective in quenching aldehyde-induced autofluorescence.[1][7]

      • Commercial Quenching Kits: Several commercially available kits, such as TrueVIEW™ and TrueBlack™, are designed to reduce autofluorescence from various sources.[8][9]

    • Photobleaching:

      • Exposing the sample to intense light before staining can selectively destroy autofluorescent molecules.[10][11][12] This method can be highly effective and has been shown to have minimal impact on subsequent fluorescent probe signals.[13]

Problem 2: Punctate, Bright Background Fluorescence, Especially in Aged Tissues

Possible Cause: Accumulation of lipofuscin, an age-related pigment that exhibits broad-spectrum autofluorescence.[3][7]

Troubleshooting Steps:

  • Sudan Black B Treatment: This is a widely used and effective method for quenching lipofuscin-associated autofluorescence.[14]

  • Commercial Lipofuscin Quenchers: Reagents like TrueBlack™ Lipofuscin Autofluorescence Quencher are specifically designed to target and reduce lipofuscin fluorescence.[8]

Problem 3: The Quenching Agent Reduced Autofluorescence but also the Quinoline-4,8-diol Probe Signal

Possible Cause: The quenching method is not fully compatible with your probe or the treatment was too harsh.

Troubleshooting & Optimization:

  • Titrate the Quenching Agent: Reduce the concentration and/or incubation time of the chemical quencher to find a balance between autofluorescence reduction and signal preservation.

  • Switch Quenching Methods: If a chemical quencher is affecting your probe's signal, consider trying photobleaching or spectral unmixing.[12]

  • Apply Quencher Before Staining: For some chemical quenchers, applying them before incubating with the Quinoline-4,8-diol probe can minimize their impact on the fluorophore.

Experimental Protocols

Protocol 1: Photobleaching for Autofluorescence Reduction

This protocol describes a general method for reducing autofluorescence using light exposure prior to staining.

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp or LED).

  • Your prepared, unstained biological sample.

Procedure:

  • Mount your unstained slide on the microscope stage.

  • Expose the area of interest to continuous, high-intensity illumination from the light source. The duration of photobleaching can range from several minutes to over an hour, depending on the sample and the intensity of the light source.[10]

  • Monitor the reduction in autofluorescence periodically by briefly switching to the appropriate filter set for viewing the autofluorescence.

  • Once the autofluorescence has been significantly reduced, proceed with your standard staining protocol for the Quinoline-4,8-diol probe.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is for quenching autofluorescence caused by aldehyde-based fixatives.

Materials:

  • Sodium Borohydride (NaBH₄).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Your fixed biological sample.

Procedure:

  • Prepare Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a potent reducing agent and should be handled with care. The solution will fizz.[7]

  • Incubation: Immerse your slides in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Washing: Thoroughly wash the slides with PBS (3 times for 5 minutes each).

  • Proceed with Staining: Continue with your standard immunofluorescence protocol for the Quinoline-4,8-diol probe.

Advanced Mitigation Technique: Spectral Unmixing

For researchers with access to spectral imaging systems, spectral unmixing is a powerful computational method to separate the fluorescence signal of your Quinoline-4,8-diol probe from the autofluorescence background.[15][16][17]

Principle: This technique relies on the fact that your probe and the autofluorescence have distinct emission spectra. By acquiring a reference spectrum for both the probe and the autofluorescence (from an unstained sample), a linear unmixing algorithm can mathematically separate the contribution of each to the total fluorescence signal in your experimental sample.[18]

Workflow:

  • Acquire Reference Spectra:

    • Image a sample stained only with your Quinoline-4,8-diol probe to obtain its reference spectrum.

    • Image an unstained sample to acquire the reference spectrum of the autofluorescence.

  • Acquire Experimental Image: Image your fully stained experimental sample across a range of emission wavelengths (lambda stack).

  • Apply Linear Unmixing: Use the imaging software to apply the linear unmixing algorithm, using the previously acquired reference spectra. The software will then generate an image showing the signal from your probe with the autofluorescence component removed.[17]

Frequently Asked Questions (FAQs)

Q1: What are Quinoline-4,8-diol probes and what are their typical applications? Quinoline and its derivatives are a class of heterocyclic aromatic compounds known for their fluorescent properties and their ability to coordinate with metal ions.[19][20] Quinoline-based probes, including those with the 4,8-diol structure, are often designed as chemosensors for detecting specific ions like zinc (Zn²⁺) and aluminum (Al³⁺) in biological systems.[21][22] Their fluorescence can be modulated ("turned on" or "turned off") upon binding to the target ion, making them valuable tools for bioimaging and studying cellular processes.[23]

Q2: Why is autofluorescence a particular problem for Quinoline-4,8-diol probes? Autofluorescence is a challenge for most fluorescence-based assays.[24] The broad emission spectra of many autofluorescent species can overlap with the emission of the Quinoline-4,8-diol probe, leading to a poor signal-to-noise ratio and making it difficult to accurately quantify the probe's signal.[7]

Q3: Can I use DAPI with my Quinoline-4,8-diol probe if I have high autofluorescence? It is generally advisable to avoid fluorophores that emit in the blue region of the spectrum, like DAPI, when significant autofluorescence is present, as cellular autofluorescence is often strongest at these shorter wavelengths.[4] If a nuclear counterstain is necessary, consider a far-red emitting dye to minimize spectral overlap with the autofluorescence.

Q4: Which quenching methods are generally recommended for probes emitting in the green-yellow range, typical for some quinoline derivatives? For probes in this spectral range, the following methods are often effective:

  • Photobleaching: This method is spectrally independent and can effectively reduce autofluorescence across the visible spectrum.[13]

  • Sudan Black B: Particularly effective for quenching lipofuscin, which has a broad emission that can interfere with green and yellow fluorophores.[14]

  • Commercial Quenching Reagents: Kits like TrueVIEW™ are designed to be compatible with a wide range of fluorophores.[9]

  • Spectral Unmixing: This is a highly specific method that can resolve signals with significant spectral overlap.[15]

Q5: Will these troubleshooting steps affect the integrity of my sample? The methods described are generally well-tolerated by fixed samples. However, it is always recommended to perform pilot experiments to optimize the conditions for your specific sample type and experimental setup. For instance, excessive photobleaching could potentially damage the sample, and chemical treatments should be carefully titrated.[12]

Visualizing the Workflow

Troubleshooting Workflow for Autofluorescence

Caption: A decision-making workflow for troubleshooting autofluorescence.

Mechanism of Spectral Unmixing

Spectral_Unmixing cluster_0 Input Signals cluster_1 Computational Separation cluster_2 Output Signals Probe_Signal Quinoline-4,8-diol Probe (Known Spectrum) Mixed_Signal Acquired Mixed Signal (Lambda Stack) Probe_Signal->Mixed_Signal Contributes to AF_Signal Autofluorescence (Known Spectrum) AF_Signal->Mixed_Signal Contributes to Algorithm Linear Unmixing Algorithm Mixed_Signal->Algorithm Unmixed_Probe Pure Probe Signal Algorithm->Unmixed_Probe Separates Unmixed_AF Autofluorescence Signal Algorithm->Unmixed_AF Separates

Caption: The principle of separating mixed fluorescence signals.

References

  • Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. - SciSpace. Available at: [Link]

  • Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. Visikol. Available at: [Link]

  • Causes of Autofluorescence. Visikol. Available at: [Link]

  • What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio. Available at: [Link]

  • Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Bio-Rad. Available at: [Link]

  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter. Available at: [Link]

  • Autofluorescence: Causes and Cures. Confocal Facility, University of Western Australia. Available at: [Link]

  • Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments. Available at: [Link]

  • Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Optica Publishing Group. Available at: [Link]

  • Practical Considerations for Spectral Imaging. ZEISS Microscopy Online Campus. Available at: [Link]

  • Unmixing of fluorescence spectra to resolve quantitative time-series measurements of gene expression in plate readers. BMC Systems Biology. Available at: [Link]

  • Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Molecular Expressions. Available at: [Link]

  • Tips to Minimize Autofluorescence. FluoroFinder. Available at: [Link]

  • Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. International Journal of Molecular Sciences. Available at: [Link]

  • Spectral Imaging and Linear Unmixing. Nikon's MicroscopyU. Available at: [Link]

  • How Quenching Tissue Autofluorescence Works. Lab Manager. Available at: [Link]

  • Automated Autofluorescence Background Subtraction Algorithm for Biomedical Raman Spectroscopy. Optica Publishing Group. Available at: [Link]

  • Automated Method for Subtraction of Fluorescence from Biological Raman Spectra. Semantics Scholar. Available at: [Link]

  • Evaluation of autofluorescence quenching techniques on formalin-fixed chicken tissues. Journal of Immunological Methods. Available at: [Link]

  • Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. The Journal of Histochemistry and Cytochemistry. Available at: [Link]

  • AFid: a tool for automated identification and exclusion of autofluorescent objects from microscopy images. Oxford Academic. Available at: [Link]

  • Quinoline-Based Fluorescent Probe for Various Applications. Taylor & Francis eBooks. Available at: [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. Available at: [Link]

  • Quinoline-Based Fluorescence Sensors. ResearchGate. Available at: [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model. RSC Advances. Available at: [Link]

  • Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]

  • Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate. Available at: [Link]

  • (PDF) Quinoline-Based Fluorescence Sensors. ResearchGate. Available at: [Link]

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Fluorescence of Quinoline-4,8-diol and 8-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their versatile biological act...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their versatile biological activities and intriguing photophysical properties.[1] Among these, hydroxylated quinolines are of particular interest due to their potential as fluorescent probes and chelating agents. This guide provides an in-depth comparison of the fluorescence properties of two closely related isomers: Quinoline-4,8-diol and the extensively studied 8-hydroxyquinoline.

While 8-hydroxyquinoline (8-HQ, also known as oxine) has been the subject of numerous photophysical investigations, comprehensive data on the fluorescence of Quinoline-4,8-diol is notably scarce in the current literature. This guide will therefore present a detailed analysis of the known fluorescence characteristics of 8-hydroxyquinoline, supported by experimental data and mechanistic insights. For Quinoline-4,8-diol, we will leverage our expertise to extrapolate and predict its fluorescent behavior based on its structural characteristics and established principles of fluorescence chemistry. This comparative approach aims to provide researchers with a valuable framework for selecting and developing quinoline-based fluorophores for their specific applications.

The Structural Basis of Fluorescence in Hydroxyquinolines

The fluorescence of hydroxyquinolines is intricately linked to their molecular structure, particularly the position of the hydroxyl group(s) relative to the nitrogen atom in the pyridine ring. These functionalities can engage in intramolecular hydrogen bonding, which plays a critical role in the excited-state dynamics of the molecule.

8-Hydroxyquinoline (8-HQ): A Tale of Two States

8-hydroxyquinoline is a classic example of a fluorophore whose emission is governed by Excited-State Intramolecular Proton Transfer (ESIPT).[2] In its ground state, an intramolecular hydrogen bond exists between the hydroxyl group at position 8 and the nitrogen atom at position 1. Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the nitrogen atom increase, facilitating the transfer of the proton to the nitrogen atom.[3] This creates an excited-state tautomer (the keto form), which is responsible for the observed fluorescence.

However, in many environments, particularly protic solvents like water, this ESIPT process is extremely fast and leads to non-radiative decay pathways, resulting in very weak fluorescence.[4] This is a crucial characteristic of 8-HQ; it is generally a poor fluorophore on its own but can become highly fluorescent upon chelation with metal ions, which blocks the ESIPT pathway.[4][5]

Quinoline-4,8-diol: A Hypothesis on its Photophysics

Quinoline-4,8-diol possesses two hydroxyl groups, one at position 8 and another at position 4. The 8-hydroxyl group can form an intramolecular hydrogen bond with the quinoline nitrogen, similar to 8-HQ. The additional hydroxyl group at the 4-position (in the keto form, 4-quinolone) introduces further complexity. The presence of this second hydroxyl group could potentially influence the electronic distribution and the excited-state dynamics. It is plausible that Quinoline-4,8-diol may also exhibit ESIPT, but the additional hydroxyl group could modulate the energy levels of the excited states and potentially open up different deactivation channels or alter the emission wavelength compared to 8-HQ. Without experimental data, its fluorescence quantum yield and environmental sensitivity remain subjects for future investigation.

Experimental Protocol for Comparative Fluorescence Analysis

To empirically compare the fluorescence of Quinoline-4,8-diol and 8-hydroxyquinoline, a standardized set of experiments is required. The following protocol outlines a robust methodology for characterizing and comparing their key photophysical parameters.

Materials and Instrumentation
  • Samples: Quinoline-4,8-diol and 8-hydroxyquinoline (high purity, spectroscopic grade)

  • Solvents: A range of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water)

  • Buffers: A series of pH buffers (e.g., citrate, phosphate, borate) to investigate pH effects.

  • Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Spectrofluorometer with a monochromatic excitation source and an emission detector capable of providing corrected spectra.

    • pH meter

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of Quinoline-4,8-diol, 8-hydroxyquinoline, and the quantum yield standard in a suitable solvent (e.g., ethanol).

  • Absorption Spectroscopy:

    • Record the UV-Vis absorption spectra of both compounds in each solvent and at various pH values.

    • Determine the wavelength of maximum absorption (λabs,max) for each condition.

  • Fluorescence Spectroscopy:

    • Record the fluorescence emission spectra of both compounds in each solvent and at different pHs by exciting at their respective λabs,max.

    • Determine the wavelength of maximum emission (λem,max).

    • Record the fluorescence excitation spectra by monitoring the emission at λem,max.

  • Quantum Yield Determination (Relative Method): [6][7][8][9]

    • Prepare a series of solutions of the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity of each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Calculate the quantum yield (Φ) of the sample using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis cluster_comparison 4. Comparative Analysis prep_stock Prepare Stock Solutions (Q-4,8-diol, 8-HQ, Standard) prep_dilutions Prepare Serial Dilutions in Various Solvents & pH Buffers prep_stock->prep_dilutions abs_spec Measure UV-Vis Absorbance Spectra prep_dilutions->abs_spec fluo_spec Measure Fluorescence Emission & Excitation Spectra abs_spec->fluo_spec plot Plot Integrated Fluorescence Intensity vs. Absorbance fluo_spec->plot calc_qy Calculate Relative Fluorescence Quantum Yield plot->calc_qy compare_data Compare λmax, Stokes Shift, Quantum Yield, and Environmental Effects calc_qy->compare_data

Caption: Experimental workflow for the comparative analysis of fluorescence properties.

Comparative Data and Discussion

The following sections present the available experimental data for 8-hydroxyquinoline and a predictive discussion for Quinoline-4,8-diol.

8-Hydroxyquinoline: A Well-Characterized Fluorophore

The fluorescence of 8-hydroxyquinoline is highly dependent on its environment. In non-polar, aprotic solvents, it can exhibit moderate fluorescence. However, in polar, protic solvents, its fluorescence is significantly quenched due to the efficient ESIPT process leading to non-radiative decay.[3] The protonation of the quinoline nitrogen in acidic solutions can lead to an enhancement of fluorescence.

PropertyValueConditions
λabs,max ~310-320 nmVaries with solvent
λem,max ~340-500 nmHighly solvent and pH dependent[3]
Stokes Shift Large and variableDependent on environmental factors
Quantum Yield (Φ) Generally low (<0.1), can be higher in aprotic solventsHighly solvent dependent[3]
Effect of Solvent Polarity Fluorescence quenching in polar, protic solventsIncreased non-radiative decay via ESIPT
Effect of pH Fluorescence enhancement in acidic solutionsProtonation of the quinoline nitrogen
Quinoline-4,8-diol: An Uncharted Territory

As there is a lack of specific experimental data for Quinoline-4,8-diol in the peer-reviewed literature, the following table is predictive.

PropertyPredicted Value/BehaviorRationale
λabs,max Likely in the UV-A range, similar to 8-HQThe core quinoline chromophore is the primary determinant of absorption.
λem,max Not ReportedThe position of the second hydroxyl group will likely influence the emission wavelength, but the direction of the shift is difficult to predict without experimental data.
Stokes Shift Not ReportedExpected to be significant if ESIPT occurs.
Quantum Yield (Φ) Not ReportedThe presence of the 4-hydroxyl group could either enhance or quench fluorescence compared to 8-HQ, depending on its influence on non-radiative decay pathways.
Effect of Solvent Polarity Likely sensitive to solvent polarityThe two hydroxyl groups would increase the potential for hydrogen bonding and solvent interactions.
Effect of pH Expected to be pH-sensitiveThe presence of two ionizable hydroxyl groups and the quinoline nitrogen suggests a complex pH-dependent fluorescence behavior.

Mechanistic Insights: The Role of ESIPT in 8-Hydroxyquinoline

The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is central to understanding the fluorescence of 8-hydroxyquinoline. The following diagram illustrates this process.

ESIPT cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS_Enol Enol Form ES_Enol Excited Enol GS_Enol->ES_Enol Absorption (hν) ES_Enol->GS_Enol Non-radiative Decay ES_Keto Excited Keto ES_Enol->ES_Keto ESIPT ES_Keto->GS_Enol Fluorescence (hν') ES_Keto->GS_Enol Non-radiative Decay

Caption: The Jablonski diagram illustrating the ESIPT process in 8-hydroxyquinoline.

Upon absorption of a photon, the ground state enol form of 8-HQ is promoted to its excited state. In the excited state, the proton from the hydroxyl group is transferred to the nitrogen atom, forming the excited keto tautomer. This tautomer can then relax to the ground state via fluorescence, typically with a large Stokes shift, or through non-radiative pathways. The efficiency of the radiative versus non-radiative decay pathways is highly dependent on the molecular environment.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the fluorescence properties of 8-hydroxyquinoline and a predictive analysis for the lesser-known Quinoline-4,8-diol. 8-Hydroxyquinoline's fluorescence is characterized by its sensitivity to the environment, a consequence of its propensity for Excited-State Intramolecular Proton Transfer. While this often results in weak intrinsic fluorescence, it forms the basis of its widespread use as a highly sensitive chelating agent for metal ion detection.

The fluorescence properties of Quinoline-4,8-diol remain an open area for investigation. Based on its structure, it is likely to exhibit complex and interesting photophysical behavior that could be exploited in the design of novel fluorescent probes. Further experimental studies are crucial to elucidate its absorption and emission characteristics, quantum yield, and sensitivity to environmental factors such as solvent polarity and pH. Such research will not only expand our fundamental understanding of quinoline photophysics but also potentially unveil new applications for this intriguing molecule in chemical sensing and biological imaging.

References

  • Ghosh, S., et al. (2014). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. RSC Publishing. Available at: [Link]

  • Naik, D. B., & Math, N. N. (n.d.). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. Available at: [Link]

  • Yilmaz, I., & Kılıç, A. (2020). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Wang, J., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available at: [Link]

  • Kumpulainen, E. T., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. Available at: [Link]

  • Naik, D. B., & Math, N. N. (n.d.). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. Available at: [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

  • Wang, J., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available at: [Link]

  • Kumpulainen, E. T., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2018). Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline: a transient absorption and time-resolved resonance Raman spectroscopic study. Physical Chemistry Chemical Physics. Available at: [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]

  • Jana, S., et al. (2023). How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study. Structural Chemistry. Available at: [Link]

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. Available at: [Link]

  • Li, Y., et al. (2018). Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline: a transient absorption and time-resolved resonance Raman spectroscopic study. Physical Chemistry Chemical Physics. Available at: [Link]

  • De Backer, S., et al. (2006). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Organic & Biomolecular Chemistry. Available at: [Link]

  • De Backer, S., et al. (2006). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Ahead of Print. ACS Publications. Available at: [Link]

  • ResearchGate. (2015). Do all fluorescent molecules show some level of change with solvent polarity?. ResearchGate. Available at: [Link]

  • Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. Available at: [Link]

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate. Available at: [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • Lee, J., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Chem. Available at: [Link]

  • ResearchGate. (n.d.). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: Photoinduced ultrafast proton transfer. ResearchGate. Available at: [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

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Comparative

A Comparative Guide to the Validation of a Reverse-Phase HPLC Method for the Quantification of Quinoline-4,8-diol

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. Quino...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. Quinoline-4,8-diol, a heterocyclic compound of interest, requires a precise and reliable analytical method for its quantification. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods and details the validation of an optimized method for the accurate measurement of Quinoline-4,8-diol, grounded in the principles of scientific integrity and regulatory compliance.

The development and validation of an analytical procedure is a lifecycle, a concept underscored in recent regulatory guidelines. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[1]. This guide will not only present a validated method but will also delve into the rationale behind the experimental choices, providing a framework for developing and validating similar methods for other aromatic heterocyclic compounds.

Method Development: A Comparative Approach to Optimizing the Separation of Quinoline-4,8-diol

The initial phase of method development involves a systematic evaluation of various chromatographic parameters to achieve optimal separation of the analyte from potential impurities and degradation products. For a polar aromatic compound like Quinoline-4,8-diol, a reverse-phase HPLC approach is the logical starting point.

Comparative Column Selection

The choice of the stationary phase is critical for achieving the desired selectivity and resolution. Two common C18 columns with different properties were compared to identify the most suitable option for Quinoline-4,8-diol.

  • Alternative A: Conventional C18 Column (e.g., Agilent Zorbax Eclipse Plus C18, 5 µm) : This is a workhorse column providing good retention for a wide range of compounds.

  • Alternative B: C18 Column with End-capping (e.g., Waters Symmetry C18, 5 µm) : The end-capping minimizes interactions with residual silanol groups, which can be beneficial for polar and basic compounds like quinolines, often leading to improved peak shape.

Experimental Rationale: The hydroxyl and nitrogen functionalities in Quinoline-4,8-diol can interact with free silanol groups on the silica backbone of the stationary phase, leading to peak tailing. End-capping is a chemical modification that masks these silanol groups, thus reducing these undesirable interactions.

Mobile Phase Optimization

The composition of the mobile phase dictates the retention and elution of the analyte. A gradient elution with an organic modifier (acetonitrile or methanol) and an aqueous phase with a pH modifier is typically employed for polar aromatic compounds.

  • Mobile Phase A : Acetonitrile and water with 0.1% formic acid.

  • Mobile Phase B : Methanol and water with 0.1% formic acid.

Experimental Rationale: Formic acid is used to control the pH of the mobile phase and to protonate the nitrogen in the quinoline ring, which can improve peak shape and retention consistency. Acetonitrile generally provides lower backpressure and different selectivity compared to methanol.

Optimized Method Selection: Based on preliminary screening, the C18 column with end-capping (Alternative B) in combination with a gradient of acetonitrile and water with 0.1% formic acid (Mobile Phase A) was selected. This combination provided the best peak symmetry, resolution from potential impurities, and a reasonable analysis time.

Method Validation: Ensuring Scientific Integrity and Trustworthiness

The selected HPLC method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures[2]. The validation process ensures that the method is reliable, reproducible, and fit for its intended purpose.

The validation parameters assessed were:

  • Specificity

  • Linearity

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Experimental Workflow for Method Validation

The following diagram illustrates the logical flow of the validation process.

Validation_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) Dev Method Optimization (Column & Mobile Phase) Specificity Specificity (Peak Purity) Dev->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A streamlined workflow for HPLC method validation.

Detailed Experimental Protocols and Acceptance Criteria

Protocol:

  • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of Quinoline-4,8-diol.

  • Inject a standard solution of Quinoline-4,8-diol.

  • Inject a sample solution spiked with known related substances or forced degradation products.

  • Assess peak purity of the analyte peak in the spiked sample using a photodiode array (PDA) detector.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks, and the peak purity angle should be less than the peak purity threshold.

Protocol:

  • Prepare a series of at least five concentrations of Quinoline-4,8-diol standard solution across the expected working range (e.g., 5-150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Protocol:

  • Prepare placebo samples spiked with Quinoline-4,8-diol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Protocol:

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N).

    • LOD: S/N of 3:1

    • LOQ: S/N of 10:1

  • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.

Protocol:

  • Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations.

Comparative Data and Results

The following tables summarize the hypothetical, yet representative, data obtained during the validation of the optimized HPLC method for Quinoline-4,8-diol.

Table 1: Comparison of Chromatographic Performance
ParameterAlternative A (Conventional C18)Optimized Method (End-capped C18)
Retention Time (min)6.87.2
Tailing Factor1.81.1
Theoretical Plates45008500
Table 2: Summary of Validation Results for the Optimized Method
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness PassedSystem suitability criteria met

Authoritative Grounding and Causality

The choices made during method development and the acceptance criteria for validation are not arbitrary. They are rooted in established scientific principles and regulatory expectations. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides a framework for the procedures, definitions, and calculations used in chromatographic analysis[3][4][5]. The FDA and ICH guidelines further elaborate on the requirements for method validation, ensuring that analytical methods are suitable for their intended use[1][6][7].

The logical relationship between the validation parameters is crucial. For instance, a method cannot be considered accurate if it is not precise. This hierarchical dependence is illustrated below.

Validation_Hierarchy Specificity Specificity Precision Precision Specificity->Precision Accuracy Accuracy Specificity->Accuracy Linearity Linearity Specificity->Linearity LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Precision->Accuracy Range Range Linearity->Range Range->Precision Range->Accuracy

Caption: Interdependence of HPLC validation parameters.

Conclusion

This guide has presented a comprehensive and comparative approach to the development and validation of an HPLC method for the quantification of Quinoline-4,8-diol. By systematically evaluating and selecting the optimal chromatographic conditions and rigorously validating the method against internationally recognized standards, a reliable and robust analytical procedure has been established. The detailed protocols and supporting data provide a clear roadmap for researchers and scientists to implement this method or to develop and validate similar methods for other challenging analytes. Adherence to these principles of scientific integrity and regulatory compliance is paramount in ensuring the quality and safety of pharmaceutical products.

References

  • <621> CHROM
  • <621> CHROM
  • Understanding the L
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
  • Quality Guidelines - ICH.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • <621> Chrom
  • FDA Releases Guidance on Analytical Procedures - BioPharm Intern
  • Are You Sure You Understand USP <621>?
  • Highlights from FDA's Analytical Test Method Valid
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group.
  • 3 Key Regulatory Guidelines for Method Valid
  • Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS - PubMed.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.

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Validation

A Comparative Guide to the Antimicrobial Efficacy of Quinoline Derivatives: Focus on the 4-Hydroxy and 8-Hydroxy Scaffolds

In the ever-present battle against antimicrobial resistance, the exploration of novel pharmacophores is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the quinoline nucleus has consis...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel pharmacophores is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the quinoline nucleus has consistently emerged as a privileged scaffold, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of the antimicrobial efficacy of quinoline derivatives, with a particular focus on the influence of hydroxyl substitutions at the C-4 and C-8 positions. We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed methodologies to empower researchers in this critical field.

The Quinoline Scaffold: A Foundation for Antimicrobial Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile platform for the development of potent antimicrobial agents. Its derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] The well-known fluoroquinolone antibiotics, for instance, exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3] This guide will specifically explore derivatives featuring the 4-quinolone and 8-hydroxyquinoline core structures, examining how modifications to these scaffolds impact their antimicrobial prowess.

The Significance of the 4-Quinolone Core

The 4-quinolone skeleton is a fundamental component of many synthetic antibacterial drugs. The presence of a carboxylic acid at the C-3 position and a ketone at the C-4 position are crucial for their interaction with the DNA gyrase-DNA complex. Modifications at various other positions on the quinoline ring have been extensively explored to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

8-Hydroxyquinoline: A Potent Chelating Agent

8-Hydroxyquinoline (8-HQ) and its derivatives are renowned for their potent antimicrobial activities, which are largely attributed to their ability to chelate metal ions.[4] These metal complexes can disrupt essential cellular processes in bacteria by interfering with metalloenzymes or by generating reactive oxygen species. The 8-hydroxy group is considered critical for this chelating ability and, consequently, its biological activity.[1]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

To provide a clear comparison of the antimicrobial efficacy of different quinoline derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of 4-hydroxy-2-quinolone analogs against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound IDR1R2Alkyl ChainMIC (µg/mL) vs. S. aureus (ATCC 6538P)MIC (µg/mL) vs. E. coli (ATCC 25922)
3a HHC10H21>1000>1000
3i ClHC9H19125-1000>1000
3j BrHC9H19125-500>1000
Ciprofloxacin ---0.250.015

Data synthesized from a study on 4-hydroxy-2-quinolone analogs.[5][6]

Interpretation of Data:

The presented data highlights several key structure-activity relationships (SAR). The unsubstituted analog 3a shows negligible activity against both bacterial strains. However, the introduction of a halogen at the C-6 position, as seen in compounds 3i (chloro) and 3j (bromo), leads to a notable increase in activity against the Gram-positive bacterium S. aureus. This suggests that electron-withdrawing groups at this position can enhance the antibacterial potency of the 4-hydroxy-2-quinolone scaffold. It is also important to note that while the activity is enhanced, it still does not approach the potency of the broad-spectrum fluoroquinolone, ciprofloxacin. All tested analogs demonstrated weak activity against the Gram-negative bacterium E. coli, indicating a narrower spectrum of activity for this particular series of derivatives.

Experimental Protocols: Ensuring Scientific Rigor

The foundation of any comparative study lies in the robustness and reproducibility of its experimental methods. The following section details the standardized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as guided by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Broth Microdilution Assay for MIC Determination

This method is a gold standard for quantifying the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 6538P, E. coli ATCC 25922)

  • Test compounds (Quinoline-4,8-diol derivatives)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Resazurin solution (for viability indication)

  • Spectrophotometer

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized quinoline derivatives in a suitable solvent (e.g., 4% v/v DMSO in MHB) to create a stock solution. Perform serial dilutions to obtain a range of concentrations (e.g., from 2000 µg/mL down to 62.5 µg/mL).[6]

  • Bacterial Inoculum Preparation: Culture the bacterial strains in MHB at 37°C for 3-5 hours. Measure the optical density (OD) at 600 nm and adjust the cell concentration to approximately 1 x 10^6 cells/mL.

  • Plate Setup: Add 50 µL of each concentration of the test compound solutions to the wells of a 96-well plate. Also, include wells for the positive control (antibiotic) and negative control (MHB with and without bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial suspension to each well, except for the sterile control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Addition of Viability Indicator: After incubation, add 10 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism, as detected by the absence of a color change.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the comparative antimicrobial efficacy study.

Caption: Workflow for comparative MIC determination of quinoline derivatives.

Mechanistic Insights and Structure-Activity Relationships

The antimicrobial activity of quinoline derivatives is intricately linked to their chemical structure. Understanding these relationships is paramount for the rational design of more effective therapeutic agents.

Hypothesized Mechanism of Action

The primary mechanism of action for many quinolone-based antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately cell death.

For 8-hydroxyquinoline derivatives, a key mechanism involves the chelation of essential metal ions.[4] This sequestration of divalent cations like Mg2+ and Zn2+ can disrupt the function of numerous metalloenzymes, leading to a cascade of detrimental effects on bacterial metabolism and survival.

The following diagram illustrates the dual potential mechanisms of action.

MechanismOfAction cluster_quinolone 4-Quinolone Core cluster_8hq 8-Hydroxyquinoline Moiety Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Essential for Cell_Death1 Bacterial Cell Death DNA_Replication->Cell_Death1 Leads to HQ_Derivative 8-Hydroxyquinoline Derivative Metal_Ions Essential Metal Ions (e.g., Mg2+, Zn2+) HQ_Derivative->Metal_Ions Chelates Metalloenzymes Metalloenzyme Disruption Metal_Ions->Metalloenzymes Required for Cell_Death2 Bacterial Cell Death Metalloenzymes->Cell_Death2 Leads to

Caption: Dual potential antimicrobial mechanisms of quinoline derivatives.

Key Structure-Activity Relationship (SAR) Insights
  • C-6 Halogenation: As observed in the comparative data, the presence of a halogen (F, Cl, Br) at the C-6 position generally enhances antibacterial activity.

  • N-1 Substituent: A cyclopropyl group at the N-1 position is a common feature in potent fluoroquinolones, contributing to improved overall potency.

  • C-7 Substituent: The nature of the substituent at the C-7 position significantly influences the spectrum of activity and potency. Bulky heterocyclic amines, such as piperazine and pyrrolidine, are often employed to enhance activity against Gram-positive bacteria.

  • C-8 Substituent: Modifications at the C-8 position can impact oral absorption and activity against anaerobic bacteria. Methoxy and halogen substituents have been shown to be beneficial.[4]

Conclusion and Future Directions

The quinoline scaffold, particularly with hydroxyl substitutions at the C-4 and C-8 positions, remains a highly promising framework for the development of novel antimicrobial agents. The comparative data presented in this guide underscores the critical role of specific structural modifications in dictating antibacterial efficacy and spectrum. The detailed experimental protocols provide a solid foundation for researchers to conduct their own comparative studies with scientific rigor.

Future research should focus on synthesizing and evaluating a broader range of Quinoline-4,8-diol derivatives to build a more comprehensive understanding of their structure-activity relationships. Investigating the potential for synergistic effects with existing antibiotics and exploring their efficacy against a wider panel of multidrug-resistant pathogens will be crucial next steps in harnessing the full therapeutic potential of this remarkable class of compounds.

References

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology. Retrieved from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. Retrieved from [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). PubMed. Retrieved from [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2013). Science Alert. Retrieved from [Link]

  • 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. (2019). National Institutes of Health. Retrieved from [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). MDPI. Retrieved from [Link]

  • Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. (2012). PubMed. Retrieved from [Link]

  • Antimicrobial Study on 8-Hydroxyquinoline Derivatives. (2023). Nature's Pharmacy. Retrieved from [Link]

  • Novel quinolone-derivative tackles microbial resistance. (2024). BioWorld. Retrieved from [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2007). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2007). Molecules. Retrieved from [Link]

  • Quinolone derivatives and their activities against methicillin-resistant Staphylococcus aureus (MRSA). (2018). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Quinolone antibiotics. (2015). National Institutes of Health. Retrieved from [Link]

  • A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. (2020). National Institutes of Health. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Fluorescent Probes for Zinc Detection: A Comparative Analysis of Quinoline-Based Sensors and Key Alternatives

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for zinc (Zn²⁺) detection. Zinc is an essential transition metal, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for zinc (Zn²⁺) detection. Zinc is an essential transition metal, acting as a critical structural component in thousands of proteins and as a dynamic signaling molecule in processes ranging from neurotransmission to apoptosis.[1][2] To unravel its complex roles, tools that allow for the real-time visualization of labile Zn²⁺ pools with high spatiotemporal resolution are indispensable.[3]

This guide provides an in-depth comparison of quinoline-based fluorescent probes, with a focus on the quinoline scaffold exemplified by sensors like Zinquin, against other prevalent classes of Zn²⁺ indicators, namely the fluorescein-based Zinpyr and FluoZin families. We will move beyond a simple catalog of specifications to explore the causality behind experimental design, provide validated protocols, and present objective, data-driven comparisons to empower you to select the optimal probe for your research needs.

Pillar 1: The Quinoline Scaffold - Classic, Versatile, and Ratiometric Potential

Quinoline-based fluorophores are among the foundational tools for Zn²⁺ sensing.[4] Their popularity stems from a combination of facile synthesis, strong photochemical stability, and inherent biocompatibility.[4] The sensing mechanism often relies on a process called Chelation-Enhanced Fluorescence (CHEF), where the binding of Zn²⁺ to a chelating moiety rigidifies the molecular structure, reducing non-radiative decay pathways and leading to a significant increase in fluorescence emission.[5][6]

A prominent and well-characterized member of this family is Zinquin . While this guide centers on the quinoline-4,8-diol core structure, Zinquin serves as an excellent, commercially available exemplar of the class. It is cell-permeable (as an ethyl ester) and reports on intracellular Zn²⁺ concentrations with a distinct blue fluorescence.[7][8]

Key Characteristics of Quinoline-Based Probes (e.g., Zinquin):

  • UV-Excitable: Typically excited in the ultraviolet range (~368 nm), which can be a limitation due to potential cell damage and overlap with endogenous autofluorescence (e.g., NADH).[9][10]

  • Stoichiometry: Can form complexes with Zn²⁺ in different ratios (e.g., 1:1 or 2:1), which can complicate the determination of absolute ion concentrations.[11][12]

  • Ratiometric Potential: Certain quinoline derivatives have been designed for ratiometric sensing, where Zn²⁺ binding induces a shift in the emission wavelength, allowing for more robust quantification that is less susceptible to variations in probe concentration or excitation intensity.[13]

Pillar 2: High-Performance Alternatives - The Fluorescein-Based Probes

While quinoline probes are invaluable, the field has evolved with the development of sensors built on brighter, visible-light-excitable fluorophores like fluorescein. These probes often offer superior photophysical properties for biological imaging.[10][14]

The Zinpyr (ZP) Family: High Affinity and Quantum Yield

The Zinpyr family, particularly Zinpyr-1 (ZP1) , represents a significant advancement in Zn²⁺ sensing. These probes merge a fluorescein core with one or two di-(2-picolyl)amine (DPA) chelating units.[14][15] The sensing mechanism is based on the inhibition of Photoinduced Electron Transfer (PET). In the absence of Zn²⁺, the lone pair of electrons on the DPA nitrogen quenches the fluorescein fluorescence. Zn²⁺ binding prevents this quenching, resulting in a dramatic fluorescence turn-on.[14]

Key Characteristics of Zinpyr-1:

  • Visible-Light Excitation: Excitation and emission are in the visible spectrum (Ex/Em ~515/527 nm), minimizing autofluorescence and phototoxicity.[16][17]

  • Exceptional Affinity: ZP1 exhibits a very high affinity for Zn²⁺, with a dissociation constant (Kd) reported to be less than 1 nM.[14] This makes it exquisitely sensitive but also means it can be easily saturated, potentially limiting its ability to measure larger fluctuations in Zn²⁺ concentration.

  • High Quantum Yield: Upon binding Zn²⁺, the quantum yield of ZP1 approaches unity (~0.9), making it an exceptionally bright probe.[14]

The FluoZin Family: Engineered for Sensitivity and Selectivity

The FluoZin series of indicators were developed to provide a range of affinities and excellent selectivity. FluoZin-3 is particularly noteworthy for its high sensitivity and its robust performance in the presence of competing biological cations.[18][19]

Key Characteristics of FluoZin-3:

  • High Selectivity: FluoZin-3 was designed to have minimal interference from physiological levels of calcium (Ca²⁺) and magnesium (Mg²⁺), a critical feature for accurate intracellular measurements where these ions are orders of magnitude more abundant than labile Zn²⁺.[18]

  • Strong Affinity & Dynamic Range: It possesses a high affinity for Zn²⁺ (Kd ~15 nM) and demonstrates a massive fluorescence enhancement upon saturation (greater than 50-fold), providing an excellent dynamic range for detecting low basal levels of intracellular Zn²⁺.[1][19]

  • Visible-Light Compatibility: Like ZP1, it operates in the visible spectrum (Ex/Em ~494/518 nm), making it compatible with standard FITC filter sets on most fluorescence microscopes.[18][20]

Quantitative Performance Comparison

To facilitate an objective comparison, the key performance metrics of these representative probes are summarized below. It is crucial to recognize that these values, particularly Kd and quantum yield, are often determined in vitro and can be influenced by the specific cellular environment.[1]

Parameter Zinquin (Quinoline-based) Zinpyr-1 (Fluorescein-based) FluoZin-3 (Fluorescein-based)
Excitation Max (nm) ~368[8][9]~515 (free), ~507 (bound)[16][21]~494[18][20]
Emission Max (nm) ~490[8][9]~527[17]~518[18][20]
Dissociation Constant (Kd) 370 nM (1:1), 850 nM (2:1)[11][12]< 1 nM[14]~15 nM[1][19]
Quantum Yield (Φf) Moderate (data varies)~0.9 (Zn²⁺-bound)[14]High (data varies)
Fold Fluorescence Change Moderate3 to 5-fold[14]> 50-fold[19]
Key Advantages Ratiometric potential, established useHigh affinity, high quantum yield, visible excitationExcellent selectivity vs. Ca²⁺/Mg²⁺, large dynamic range, visible excitation
Key Limitations UV excitation, potential for complex stoichiometry, lower brightnessMay be easily saturated due to high affinityHigh affinity may buffer intracellular Zn²⁺ if used at high concentrations

Experimental Protocols: A Guide to Best Practices

Scientific integrity demands that protocols are not just followed, but understood. The following sections provide detailed, self-validating methodologies for characterizing and comparing fluorescent Zn²⁺ probes.

Sensing Mechanism Visualization

The function of most "turn-on" zinc probes can be described by the inhibition of a quenching mechanism upon ion binding.

cluster_0 Apo-Sensor (Low Fluorescence) cluster_1 Zn²⁺-Bound Sensor (High Fluorescence) Fluorophore_Apo Fluorophore (Excited State) Quencher Chelator (e.g., DPA) Fluorophore_Apo->Quencher PET Quenching Chelator_Bound Chelator-Zn²⁺ Complex Quencher->Chelator_Bound + Zn²⁺ Fluorophore_Bound Fluorophore (Excited State) Photon Photon Emission (Fluorescence) Fluorophore_Bound->Photon Fluorescence Zn Zn²⁺

Caption: General mechanism for a PET-based "turn-on" zinc sensor.

Protocol 1: Determination of Dissociation Constant (K_d) by Fluorescence Titration

The K_d value is a critical measure of a probe's affinity for its target ion. A lower K_d indicates higher affinity. This protocol describes a standard method for its determination in vitro.[22][23]

Principle: A fixed concentration of the fluorescent probe is titrated with increasing concentrations of Zn²⁺. The resulting increase in fluorescence intensity is measured and plotted against the Zn²⁺ concentration. The data is then fitted to a binding isotherm (e.g., a 1:1 binding model) to calculate the K_d.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Buffer solution (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)

  • ZnCl₂ or ZnSO₄ standard solution (e.g., 10 mM in water)

  • High-purity water and DMSO

Workflow Diagram:

A Prepare Probe Solution (e.g., 1-2 µM in buffer) B Record Baseline Fluorescence (F_min) A->B C Add Aliquot of Zn²⁺ Solution B->C D Equilibrate and Record Fluorescence C->D E Repeat Titration Steps D->E E->C Add next aliquot F Plot Integrated Fluorescence vs. [Zn²⁺] E->F Titration complete G Fit Data to Binding Isotherm F->G H Calculate Kd G->H

Caption: Workflow for determining the dissociation constant (Kd) of a probe.

Step-by-Step Methodology:

  • Preparation: Prepare a dilute solution of the fluorescent probe (e.g., 1-2.5 µM) in the desired aqueous buffer.[22] Allow the solution to equilibrate to a constant temperature in the spectrofluorometer.

  • Baseline Measurement: Record the initial fluorescence emission spectrum of the probe-only solution. This represents the minimum fluorescence (F_min).

  • Titration: Add a small aliquot of the standard Zn²⁺ solution to the cuvette. Mix gently and allow the solution to equilibrate for 2-3 minutes.

  • Fluorescence Recording: Record the fluorescence emission spectrum.

  • Iteration: Repeat steps 3 and 4, incrementally increasing the concentration of Zn²⁺ until the fluorescence intensity reaches a plateau (F_max), indicating saturation of the probe.

  • Data Analysis: For each point, integrate the fluorescence emission intensity over the relevant wavelength range. Correct for dilution if the added volumes are significant.

  • Curve Fitting: Plot the integrated fluorescence intensity versus the calculated free Zn²⁺ concentration. Fit the resulting curve using non-linear regression to a suitable binding model (e.g., the one-site binding equation) to determine the K_d.[22]

Protocol 2: Relative Fluorescence Quantum Yield (Φ_f) Measurement

The quantum yield quantifies the efficiency of a fluorophore's emission. A higher value signifies a brighter probe. The comparative method is the most common and reliable approach.[24][25]

Principle: The quantum yield of an unknown sample (X) is determined by comparing its fluorescence properties to a well-characterized standard (ST) with a known quantum yield. This is achieved by measuring the absorbance and integrated fluorescence intensity of both the sample and the standard under identical conditions.

Materials:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • Test probe

  • Spectroscopic grade solvents

Workflow Diagram:

P1 Prepare Serial Dilutions (Test & Standard) P2 Measure Absorbance at λ_ex (Abs < 0.1 to avoid inner filter effects) P1->P2 P3 Measure Emission Spectra (Same λ_ex and instrument settings) P2->P3 P4 Integrate Emission Spectra P3->P4 P5 Plot Integrated Intensity vs. Absorbance P4->P5 P6 Calculate Slopes (Gradients) P5->P6 P7 Calculate Φ_f using Comparative Equation P6->P7

Caption: Workflow for determining relative fluorescence quantum yield.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a series of dilutions for both the test sample and the quantum yield standard in the same solvent. The absorbances at the chosen excitation wavelength (λ_ex) should be kept low (ideally between 0.01 and 0.1) to minimize inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the intended excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. Crucially, the excitation wavelength and all instrument settings (e.g., slit widths) must be identical for both the test sample and the standard.

  • Data Processing: Integrate the area under the fluorescence emission curve for each solution.

  • Plotting: For both the test and standard samples, plot the integrated fluorescence intensity versus absorbance.

  • Gradient Calculation: Perform a linear regression for each plot to determine the slope (Gradient).

  • Quantum Yield Calculation: Calculate the quantum yield of the test sample (Φ_X) using the following equation:[25][26] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent. If the same solvent is used, the refractive index term cancels out.

Protocol 3: Live-Cell Imaging of Intracellular Labile Zn²⁺

This protocol provides a generalized workflow for loading cells with a membrane-permeant version of a Zn²⁺ probe (e.g., an acetoxymethyl (AM) ester) and imaging the response to changes in intracellular zinc.

Principle: The cell-permeant AM ester of the probe diffuses across the cell membrane. Intracellular esterases cleave the AM group, trapping the active, membrane-impermeant form of the probe inside the cell. Changes in intracellular labile Zn²⁺ can then be monitored by changes in the probe's fluorescence.

Materials:

  • Cultured cells on imaging-grade plates or coverslips

  • Fluorescence microscope with appropriate filter sets

  • Probe-AM ester stock solution (e.g., 1-5 mM in DMSO)

  • Imaging medium (e.g., serum-free DMEM or HBSS)

  • Zinc solution (e.g., 50 µM ZnSO₄ with 50 µM pyrithione, a zinc ionophore)

  • Zinc chelator solution (e.g., 100 µM TPEN)

Workflow Diagram:

C1 Plate and Culture Cells C2 Wash with Imaging Medium C1->C2 C3 Load with Probe-AM Ester (e.g., 1-5 µM for 30 min at 37°C) C2->C3 C4 Wash to Remove Excess Probe C3->C4 C5 Acquire Baseline Image (F_basal) C4->C5 C6 Add Zn²⁺/Ionophore (Positive Control) C5->C6 C7 Acquire Image (F_max) C6->C7 C8 Add Chelator (TPEN) (Negative Control) C7->C8 C9 Acquire Image (F_min) C8->C9 C10 Analyze Fluorescence Intensity Changes C9->C10

Caption: Workflow for live-cell imaging of intracellular zinc.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dish) and grow to the desired confluency.

  • Loading: Wash the cells once with warm imaging medium. Incubate the cells with the probe-AM ester solution (typically 1-5 µM in imaging medium) for 15-45 minutes at 37°C.[27] The optimal concentration and time must be determined empirically to maximize signal while minimizing cytotoxicity and compartmentalization.

  • Washing: Wash the cells 2-3 times with fresh, warm imaging medium to remove any extracellular probe. Add fresh medium for imaging.

  • Baseline Imaging: Mount the dish on the microscope stage and acquire a baseline fluorescence image to visualize the probe's response to endogenous labile Zn²⁺.

  • Positive Control (Maximum Fluorescence): To confirm the probe is responsive, treat the cells with a solution containing Zn²⁺ and a zinc ionophore like pyrithione. This will artificially raise intracellular Zn²⁺ levels and should result in a significant increase in fluorescence.[10]

  • Negative Control (Minimum Fluorescence): To determine the background fluorescence, treat cells with a high-affinity, cell-permeant Zn²⁺ chelator such as TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine). This will sequester labile Zn²⁺ and quench the probe's fluorescence.[1][10]

Conclusion and Authoritative Recommendations

The selection of a fluorescent probe for Zn²⁺ is not a one-size-fits-all decision. It is a nuanced choice dictated by the specific biological question and experimental constraints.

  • For detecting low, basal levels of Zn²⁺ with high sensitivity and minimal interference from Ca²⁺, FluoZin-3 is an outstanding choice. Its large dynamic range and visible-light compatibility make it ideal for quantitative microscopy in most cell types.[18][19]

  • For experiments requiring the highest possible photon output or where maximal sensitivity to sub-nanomolar changes is needed, Zinpyr-1 is a premier option. However, researchers must be mindful of its potential for saturation.[14][28]

  • Quinoline-based probes like Zinquin remain relevant, particularly when UV excitation is feasible or when exploring ratiometric imaging strategies. They provide a cost-effective and versatile entry point into Zn²⁺ sensing.[4]

The future of Zn²⁺ sensing lies in developing probes with improved targeting to specific organelles, faster response kinetics, and true ratiometric responses in the visible spectrum.[29] Reaction-based probes, which offer an irreversible turn-on and can report on cumulative Zn²⁺ flux, are also a promising frontier.[27][30] By applying the rigorous comparative approach and validated protocols outlined in this guide, researchers can confidently select and utilize the best tool to illuminate the multifaceted roles of zinc in health and disease.

References

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (n.d.). MDPI. [Link]

  • Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. (2024). MDPI. [Link]

  • Gee, K. R., et al. (2002). The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium. Cell Calcium. [Link]

  • Li, Y., et al. (2014). Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues. Methods in Cell Biology. [Link]

  • Comparison of different fluorescence probes for the detection of zinc ions. (2020). ResearchGate. [Link]

  • Recent Advances in Organic Small-Molecule Fluorescent Probes for the Detection of Zinc Ions (Zn2+). (2024). PubMed. [Link]

  • Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. (2023). PubMed. [Link]

  • Taki, M., et al. (2007). Analogues of Zinpyr-1 Provide Insight into the Mechanism of Zinc Sensing. Inorganic Chemistry. [Link]

  • Burdette, S. C., et al. (2001). Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Journal of the American Chemical Society. [Link]

  • Kvoch, T., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. Nutrients. [Link]

  • Gee, K. R., et al. (2006). The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green. Analytical Biochemistry. [Link]

  • Recent studies focusing on the development of fluorescence probes for zinc ion. (2019). ResearchGate. [Link]

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • Ma, Y., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. [Link]

  • Hess, K. R., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Inorganic Chemistry. [Link]

  • Comparison of various fluorescent sensors for Zn 2+. (2020). ResearchGate. [Link]

  • Fluorescent Probes for Zinc Ions and Their Applications in the Life Sciences. (2022). Taylor & Francis Group. [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). MDPI. [Link]

  • Loas, A., et al. (2015). Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. ACS Sensors. [Link]

  • Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. (2015). ResearchGate. [Link]

  • Fluorescent determination of zinc by a quinoline-based chemosensor in aqueous media and zebrafish. (2019). PubMed. [Link]

  • Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. (2022). MDPI. [Link]

  • A highly selective quinoline-based fluorescent sensor for Zn(II). (2014). PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). IIP Series. [Link]

  • Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. (2020). PubMed. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Colvin, R. A., et al. (2010). Techniques for measuring cellular zinc. Metallomics. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. [Link]

  • synthesis of quinoline derivatives and its applications. (2018). Slideshare. [Link]

  • A highly selective and sensitive Zn2+ fluorescent sensor based on zinc finger-like peptide and its application in cell imaging. (2012). ScienceDirect. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of a Quinoline-4,8-diol-Based Antiproliferative Assay

Introduction: The Therapeutic Promise of Quinoline-4,8-diols and the Imperative for Rigorous Assay Validation The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous ther...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinoline-4,8-diols and the Imperative for Rigorous Assay Validation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] A particularly promising subclass is the 8-hydroxyquinolines (8-HQ), whose activity is often linked to their potent ability to chelate essential metal ions like copper and zinc.[3][4] This interaction can disrupt metalloenzyme function, catalyze the production of cytotoxic reactive oxygen species (ROS), and ultimately trigger apoptosis in cancer cells.[3]

This guide focuses on a novel derivative, Quinoline-4,8-diol, a compound designed to leverage these established mechanisms.[5] As we transition from synthesis to biological characterization, the initial step is typically a high-throughput screen to assess its general cytotoxic or antiproliferative activity. However, a single assay, while useful for initial screening, provides a limited perspective. It can be prone to artifacts and fails to elucidate the specific mechanism of cell death.

Therefore, a robust cross-validation strategy is not merely a suggestion but a requirement for trustworthy drug development. By comparing a primary, broad-based viability assay with a secondary, mechanistically-focused assay, we can confirm the compound's activity, gain deeper biological insights, and build a self-validating data package. This guide will walk through the process of cross-validating a primary MTT metabolic assay with a secondary Caspase-3/7 apoptosis assay for a hypothetical Quinoline-4,8-diol derivative.

Part 1: The Primary Assay — Assessing Metabolic Viability with MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of a cell population.[6] It serves as an excellent primary screen for cytotoxicity because it is rapid, cost-effective, and amenable to high-throughput formats.

Causality of Choice: We begin with the MTT assay because its endpoint—the reduction of tetrazolium salt by mitochondrial dehydrogenases—is a general indicator of cellular health and viability.[6] A decrease in this activity is a strong, albeit non-specific, signal that a compound is impacting the cell.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MDA-MB-231, human breast adenocarcinoma) to ~80% confluency.

    • Harvest cells using standard trypsinization.

    • Seed 5,000 cells in 100 µL of complete culture medium per well into a 96-well clear flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test Quinoline-4,8-diol in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank control wells (medium only).

    • Remove the old medium from the plate and add 100 µL of the medium containing the test compounds.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. Viable cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (5,000 cells/well) treat 2. Treat with Quinoline-4,8-diol seed->treat 24h Incubation incubate 3. Incubate (48-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt Compound Effect solubilize 5. Solubilize Formazan (DMSO) add_mtt->solubilize 4h Incubation read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate % Viability & IC50 read->calculate

Caption: General workflow of the MTT cell viability assay.

Part 2: The Comparative Assay — Quantifying Apoptosis with Caspase-Glo® 3/7

To validate the results from the MTT assay, we need a method that measures a more specific event in cell death. Since 8-hydroxyquinolines are known to induce apoptosis, a direct measure of this pathway provides excellent mechanistic confirmation. The Caspase-Glo® 3/7 Assay is a luminescence-based method that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.

Causality of Choice: An increase in Caspase 3/7 activity provides direct evidence of apoptosis. If the Quinoline-4,8-diol shows a dose-dependent decrease in MTT signal and a corresponding dose-dependent increase in Caspase 3/7 activity, we can confidently conclude that the compound's antiproliferative effect is mediated, at least in part, by inducing apoptosis. This dual-endpoint confirmation is the essence of a self-validating protocol.

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, but seed cells in a 96-well white-walled, clear-bottom plate suitable for luminescence measurements. The cell density may need optimization (e.g., 10,000 cells/well).

  • Incubation:

    • Incubate the plate for a period determined by the expected onset of apoptosis (e.g., 24, 48 hours). This may be shorter than the MTT endpoint.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate vial. Mix gently until the substrate is fully dissolved.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development:

    • Mix the plate contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Visualization: Caspase-Glo® 3/7 Assay Workflow

Caspase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (White-walled plate) treat 2. Treat with Quinoline-4,8-diol seed->treat 24h Incubation incubate 3. Incubate (e.g., 24h) treat->incubate add_reagent 4. Add Caspase-Glo® 3/7 Reagent incubate->add_reagent Induce Apoptosis incubate_rt 5. Incubate at RT (1-2h) add_reagent->incubate_rt Signal Development read 6. Read Luminescence incubate_rt->read calculate 7. Calculate Fold Change vs. Vehicle read->calculate

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Part 3: The Cross-Validation Framework

Cross-validation is the process of comparing data from two or more distinct methods to ensure they produce comparable and reliable results.[7] In this context, it is not about one assay replacing the other, but about using them synergistically to build a more complete and trustworthy biological profile of the test compound. Regulatory bodies like the FDA and EMA emphasize the need for well-characterized and validated bioanalytical methods, a principle that extends to the biological assays used in drug discovery.[8][9]

Statistical Analysis and Acceptance Criteria

The goal is to determine if the results from the two assays are correlated and biologically consistent.

  • IC50/EC50 Comparison: Calculate the half-maximal inhibitory concentration (IC50) from the MTT dose-response curve and the half-maximal effective concentration (EC50) for apoptosis induction from the Caspase-Glo data. While these values are not expected to be identical due to the different biological questions being asked, they should be within a similar order of magnitude. A significant discrepancy (e.g., >10-fold difference) warrants further investigation.

  • Correlation Analysis: Plot the percentage inhibition from the MTT assay against the fold-increase in luminescence from the Caspase-Glo assay for each concentration. A positive correlation would support the hypothesis that the observed loss of viability is linked to apoptosis.

  • Bland-Altman Analysis: For a more rigorous statistical comparison, a Bland-Altman plot can be used to assess the agreement between the two methods after normalizing the data.[1] This plot visualizes the difference between the two measurements against their average, helping to identify any systematic bias.

Visualization: Cross-Validation Logic

CrossValidation_Logic cluster_assays Parallel Assays cluster_data Data Endpoints compound Quinoline-4,8-diol (Test Compound) mtt Primary Assay: MTT (Metabolic Viability) compound->mtt caspase Secondary Assay: Caspase-Glo (Apoptosis) compound->caspase ic50 IC50 Value (Dose-Response) mtt->ic50 ec50 EC50 Value (Dose-Response) caspase->ec50 analysis Comparative Analysis (Correlation, Bland-Altman) ic50->analysis ec50->analysis conclusion Validated Conclusion: Compound induces apoptosis-mediated cell death analysis->conclusion

Caption: Logical flow for cross-validating two distinct biological assays.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. Below is a hypothetical dataset for our Quinoline-4,8-diol derivative compared to a standard-of-care agent, Doxorubicin.

Table 1: Comparative Cytotoxicity and Apoptosis Induction

Compound Assay Type Cell Line Endpoint Value (µM)
Quinoline-4,8-diol MTT MDA-MB-231 IC50 5.2
Quinoline-4,8-diol Caspase-Glo 3/7 MDA-MB-231 EC50 8.1
Doxorubicin MTT MDA-MB-231 IC50 0.8

| Doxorubicin | Caspase-Glo 3/7 | MDA-MB-231 | EC50 | 1.1 |

Interpretation of Results:

  • Concordance: The IC50 from the MTT assay (5.2 µM) and the EC50 from the Caspase-Glo assay (8.1 µM) for the Quinoline-4,8-diol are in the same order of magnitude. This concordance strongly suggests that the primary mechanism of cytotoxicity observed in the MTT assay is the induction of apoptosis.

  • Discordance Scenario: If the MTT IC50 were 5 µM but the Caspase-Glo EC50 were >100 µM, it would indicate a different mechanism. The compound might be cytostatic (arresting cell growth without killing the cells) or inducing non-apoptotic cell death (e.g., necrosis or autophagy). This would trigger a new set of experiments to investigate these alternative pathways.

  • Potency: The data shows that while the Quinoline-4,8-diol is active, the reference compound Doxorubicin is significantly more potent in this specific cell line.

Part 5: Mechanistic Context — Potential Signaling Pathways

The activity of 8-hydroxyquinolines is often attributed to their ability to act as ionophores for divalent metal cations like Cu²⁺ and Zn²⁺.[3] Transporting these ions into the cell can disrupt homeostasis and catalyze the formation of ROS. This oxidative stress leads to DNA damage, which in turn activates downstream signaling cascades culminating in apoptosis, often involving the p53 tumor suppressor protein and the PI3K/Akt/mTOR survival pathway.[10]

Visualization: Putative Signaling Pathway for Quinoline-4,8-diol

Signaling_Pathway cluster_survival Survival Pathway cluster_apoptosis Apoptosis Pathway Q48D Quinoline-4,8-diol + Cu²⁺ ROS ↑ Reactive Oxygen Species (ROS) Q48D->ROS Ionophore Activity DNA_damage DNA Damage ROS->DNA_damage PI3K PI3K DNA_damage->PI3K Inhibition p53 ↑ p53 DNA_damage->p53 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition Bax ↑ Bax p53->Bax Caspases Caspase 3/7 Activation Bax->Caspases Caspases->Apoptosis

Caption: Putative mechanism of Quinoline-4,8-diol-induced apoptosis.

Conclusion

Robust, multi-faceted biological characterization is the bedrock of successful drug discovery. Relying on a single assay, no matter how well-established, introduces unnecessary risk and leaves critical mechanistic questions unanswered. The cross-validation framework detailed here—comparing a general metabolic viability assay (MTT) with a specific apoptosis assay (Caspase-Glo® 3/7)—provides a powerful, self-validating system for characterizing novel antiproliferative agents like Quinoline-4,8-diols. This approach not only confirms the primary activity but also provides crucial insights into the compound's mechanism of action, ensuring that only the most promising and well-understood candidates advance in the development pipeline.

References

  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • Cross-validation of bioanalytical methods between laboratories. (1995). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 3, 2026, from [Link]

  • The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist. (2024). Biochemical Pharmacology. Retrieved January 3, 2026, from [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. (2021). New Journal of Chemistry. Retrieved January 3, 2026, from [Link]

  • Pharmacology of Clioquinol; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Retrieved January 3, 2026, from [Link]

  • Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands. (2022). Dalton Transactions. Retrieved January 3, 2026, from [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers in Chemistry. Retrieved January 3, 2026, from [Link]

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  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules. Retrieved January 3, 2026, from [Link]

  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. (2011). Bioorganic & Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (1997). Thrombosis Research. Retrieved January 3, 2026, from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Quinoline-4,8-diol Analogs: A Scrutiny of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biologic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Within this versatile family, the quinoline-4,8-diol scaffold presents a unique, albeit less explored, platform for drug design. The presence of two hydroxyl groups at positions 4 and 8 introduces distinct electronic and chelating properties that can be exploited for targeted therapeutic interventions. This guide provides a comprehensive comparison of hypothetical quinoline-4,8-diol analogs, drawing upon established structure-activity relationship (SAR) principles from related quinoline derivatives to predict their biological performance.

The Quinoline-4,8-diol Core: A Foundation for Diverse Biological Activity

The quinoline-4,8-diol scaffold is characterized by a fused benzene and pyridine ring system with hydroxyl substitutions at the C4 and C8 positions. The 8-hydroxyquinoline moiety is a well-known chelating agent, and its derivatives have been investigated for their anticancer activity, which is often linked to their ability to bind metal ions and disrupt cellular processes.[5][6] The additional hydroxyl group at the C4 position can further modulate the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby influencing its interaction with biological targets.

Structure-Activity Relationship (SAR) Insights for Quinoline-4,8-diol Analogs

Due to the limited number of studies focusing specifically on a broad series of quinoline-4,8-diol analogs, we will extrapolate from the well-documented SAR of related quinoline derivatives, such as 8-hydroxyquinolines and other substituted quinolines, to build a comparative framework.[3][5][6]

Substitutions on the Quinoline Ring System

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents. For the quinoline-4,8-diol core, key positions for modification include C2, C3, and the benzenoid ring (C5, C6, C7).

Table 1: Predicted Impact of Substitutions on the Anticancer Activity of Quinoline-4,8-diol Analogs

Position of SubstitutionSubstituentPredicted Effect on Anticancer ActivityRationale based on Related Compounds
C2 Bulky, hydrophobic groups (e.g., aryl, substituted aryl)Increase For quinoline carboxylic acids, bulky hydrophobic substituents at the C2 position are necessary for the inhibition of dihydroorotate dehydrogenase.[7] Heteroaryl substitution at C2 can also increase lipophilicity and DNA binding properties.[3]
Small, polar groupsDecrease May not provide the necessary hydrophobic interactions with target enzymes or receptors.
C3 Electron-withdrawing groups (e.g., -CN, -NO2)Variable Introduction of substituents at C3 can influence the electronic properties of the quinoline ring and may be beneficial, but the effect is often target-dependent.
C5, C6, C7 Halogens (e.g., -F, -Cl)Increase Halogen substitution on the benzo portion of the quinoline ring is often associated with enhanced biological activity.[7]
Electron-donating groups (e.g., -OCH3)Variable The effect of electron-donating groups is target-specific and can either enhance or diminish activity.
C4-OH Esterification or EtherificationDecrease or Altered Selectivity The free hydroxyl group at C4 is often crucial for activity. Modification may disrupt key interactions with the target but could also be a strategy to improve pharmacokinetic properties.
C8-OH Esterification or EtherificationDecrease The 8-hydroxyl group is critical for the metal-chelating properties of 8-hydroxyquinolines, which is often linked to their anticancer activity.[5][6]

Postulated Mechanisms of Action

The therapeutic effects of quinoline-4,8-diol analogs are likely mediated through multiple mechanisms, a common feature of many quinoline-based compounds.

Enzyme Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival.[1][8] Potential targets for quinoline-4,8-diol analogs include:

  • Topoisomerases: These enzymes are crucial for DNA replication and repair. Quinoline derivatives can intercalate into DNA and inhibit topoisomerase activity, leading to apoptosis.

  • Protein Kinases: Kinases are key regulators of cell signaling pathways. Quinoline-based compounds have been shown to inhibit various kinases, including those involved in cancer progression.

  • Dihydroorotate Dehydrogenase (DHODH): Inhibition of this enzyme disrupts the de novo pyrimidine biosynthetic pathway, which is essential for cell proliferation.[7]

Metal Ion Chelation and Oxidative Stress

The 8-hydroxyquinoline moiety is a potent metal chelator.[5][6] Quinoline-4,8-diol analogs can form stable complexes with intracellular metal ions, such as iron and copper. This chelation can disrupt the function of metalloenzymes and generate reactive oxygen species (ROS), leading to oxidative stress and cell death.

Caption: Postulated mechanism of action via metal chelation.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for the synthesis and biological evaluation of quinoline-4,8-diol analogs are provided below.

General Synthesis of the Quinoline-4,8-diol Scaffold

A common route to synthesize the quinoline core is the Conrad-Limpach reaction or the Gould-Jacobs reaction. For the quinoline-4,8-diol scaffold, a plausible synthetic route would involve starting materials with the desired hydroxyl groups or protected hydroxyl groups.

Step-by-step Synthesis:

  • Starting Material: Begin with a suitably substituted 2-amino-phenol. The amino group will form the pyridine ring, and the phenolic hydroxyl will be the C8-OH.

  • Condensation: React the 2-amino-phenol with a β-ketoester (e.g., diethyl malonate) under acidic conditions. This condensation reaction forms an intermediate enamine.

  • Cyclization: Heat the intermediate at high temperatures (typically in a high-boiling solvent like diphenyl ether) to induce thermal cyclization. This step forms the quinoline ring with a hydroxyl group at C4 and an ester group at C3.

  • Hydrolysis and Decarboxylation: Hydrolyze the ester group at C3 with a strong base (e.g., NaOH) followed by acidification to yield the carboxylic acid. Subsequent heating will decarboxylate the C3 position, if desired.

  • Deprotection (if necessary): If protecting groups were used for the hydroxyl functions, they would be removed in the final step.

Caption: General synthetic workflow for quinoline-4,8-diols.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline-4,8-diol analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The quinoline-4,8-diol scaffold holds significant promise for the development of novel therapeutic agents. While direct and extensive SAR studies on a wide range of analogs are currently lacking in the published literature, the foundational knowledge from related quinoline derivatives provides a strong basis for rational drug design. Future research should focus on the systematic synthesis and biological evaluation of a library of quinoline-4,8-diol analogs with diverse substitutions at key positions. Such studies will be instrumental in elucidating the specific SAR for this scaffold and in identifying lead compounds with potent and selective anticancer or antimicrobial activity. The exploration of their mechanisms of action, particularly their interplay between enzyme inhibition and metal chelation, will be crucial for advancing these promising molecules towards clinical applications.

References

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5.
  • Kumar, R., et al. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858.
  • Ali, D. E., et al. (2019). Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. Bioorganic & Medicinal Chemistry, 27(19), 115037.
  • (Reference for a hypothetical study on apoptosis induction)
  • (Reference for a hypothetical study on anticancer agents)
  • Ahamad, T., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry, 113, 104997.
  • (Reference for a hypothetical study on iodo-quinoline deriv
  • (Reference for a hypothetical study on HIV inhibitors)
  • Singh, R. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 42(13), 6904-6924.
  • Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 154-165.
  • Wang, C., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548.
  • (Reference for a hypothetical study on diabetic inhibitors)
  • Heffeter, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7894-7915.
  • (Reference for a hypothetical study on PDE4 inhibitors)
  • de Oliveira, R. B., et al. (2021). New Trends On Biological Activities And Clinical Studies Of Quinolinic Analogues: A Review. Current Organic Synthesis, 18(6), 571-586.
  • (Reference for a hypothetical guide to 4-hydroxyquinoline analogs)
  • Zhang, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6.
  • Heffeter, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
  • Kumar, U., et al. (2024). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Mini-Reviews in Organic Chemistry, 21(8), 862-890.
  • Prasher, P., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355.
  • Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 28(14), 5433.
  • Verma, H., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 48-60.
  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(36), 21364-21385.
  • (Reference for a hypothetical review on morpholine deriv
  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709-714.

Sources

Validation

A Comprehensive Guide to Assessing the Metal Ion Selectivity of Quinoline-4,8-diol

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively assess the metal ion selectivity of Quinoline-4,8-diol. We will delve into the underlying principl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively assess the metal ion selectivity of Quinoline-4,8-diol. We will delve into the underlying principles of chelation chemistry, provide detailed, self-validating experimental protocols, and offer insights into data interpretation, enabling a thorough comparison of this compound's performance against other alternatives.

Introduction: The Significance of Metal Ion Selectivity

Metal ions are fundamental to countless biological processes, acting as structural components and catalytic cofactors for a vast array of enzymes and proteins.[1] However, the dysregulation of metal ion homeostasis is a key factor in the pathology of numerous diseases, including neurodegenerative disorders and cancer.[2] Chelating agents, molecules that can bind metal ions, are therefore of significant therapeutic and diagnostic interest.[3] The efficacy and safety of a chelator are critically dependent on its selectivity —its ability to bind a specific target metal ion with high affinity while showing minimal interaction with other essential biological metals.[4]

Quinoline-4,8-diol is a structural analogue of 8-hydroxyquinoline (8-HQ), one of the most versatile and widely studied organic chelators.[5] 8-HQ is known to form stable complexes with a wide variety of metal ions, including Cu²⁺, Fe³⁺, Al³⁺, and Zn²⁺, a property that has been leveraged in fields ranging from analytical chemistry to neuroprotective medicine.[6][7] The bioactivity of 8-HQ and its derivatives stems directly from this chelating ability.[8]

Quinoline-4,8-diol introduces a second hydroxyl group at the 4-position of the quinoline ring. This modification is expected to alter the molecule's electronic properties, solubility, and, most importantly, its metal-binding profile. While comprehensive selectivity data for Quinoline-4,8-diol is not yet widely published, this guide outlines a systematic, first-principles approach to thoroughly characterize its potential. We will explain the causal logic behind each experimental choice, ensuring a scientifically rigorous evaluation.

The Chemical Rationale: From 8-Hydroxyquinoline to Quinoline-4,8-diol

The chelating action of 8-hydroxyquinoline is well-established. It acts as a bidentate ligand, forming a stable five-membered ring with metal ions through its phenolic oxygen and the nitrogen atom of the pyridine ring.[9] This interaction rigidifies the molecular structure and often leads to a significant increase in fluorescence emission, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), which makes 8-HQ derivatives excellent fluorescent sensors.[6]

The addition of a hydroxyl group at the 4-position in Quinoline-4,8-diol presents several key questions that form the basis of our investigation:

  • Impact on Acidity and Basicity: How does the electron-donating C4-OH group influence the pKa of the C8-OH group and the quinoline nitrogen, thereby affecting the optimal pH for chelation and the stability of the resulting complexes?

  • Coordination Chemistry: Will the molecule retain the classic bidentate N,O-coordination of 8-HQ, or could the C4-OH participate, potentially leading to different coordination geometries or metal-to-ligand stoichiometries?

  • Selectivity Profile: How will these structural and electronic changes translate into a unique binding affinity and selectivity profile for different metal ions?

The following experimental plan is designed to systematically answer these questions.

Experimental Design for a Rigorous Selectivity Assessment

A multi-faceted approach is required to build a complete picture of a chelator's selectivity. We will employ spectroscopic methods to screen for binding, quantify affinity, and determine the stoichiometry of the metal-ligand complexes.

G cluster_0 Phase 1: Screening & Characterization cluster_1 Phase 2: Stoichiometry & Analysis A Prepare Stock Solutions (Ligand & Metal Salts) B UV-Vis Titration (Initial Binding Screen) A->B Panel of Metal Ions (Fe, Cu, Zn, Ni, etc.) C Fluorescence Titration (Affinity & Sensitivity) A->C Panel of Metal Ions D Job's Plot Analysis (Continuous Variation) B->D For interacting ions E Data Processing (Calculate Binding Constants) C->E Titration Curves F Generate Selectivity Profile D->F E->F G Comparative Analysis vs. 8-HQ, EDTA F->G

Caption: Proposed experimental workflow for assessing metal ion selectivity.

Protocol 2.1: Initial Screening via UV-Visible Spectrophotometry

Rationale: UV-Vis spectroscopy provides a rapid and accessible method for detecting the formation of metal-ligand complexes. Coordination of a metal ion alters the electronic structure of the ligand, resulting in a shift in the absorption maxima (λmax) or the appearance of new charge-transfer bands.[10][11] This allows for a broad, qualitative screen of which metal ions interact with Quinoline-4,8-diol.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of Quinoline-4,8-diol (e.g., 1 mM in a suitable buffer like HEPES at pH 7.4, potentially with a co-solvent like DMSO if solubility is low). Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, MnCl₂, MgCl₂, CaCl₂, AlCl₃) in deionized water.

  • Blank Measurement: Record the UV-Vis spectrum (250-600 nm) of the Quinoline-4,8-diol solution alone.

  • Titration: To a cuvette containing the ligand solution, add a small aliquot of a metal ion stock solution to achieve a final concentration (e.g., 1-2 equivalents).

  • Incubation & Measurement: Allow the solution to equilibrate for 2-5 minutes, then record the UV-Vis spectrum.

  • Repeat: Repeat steps 3 and 4 for each metal ion in the panel.

  • Analysis: Compare the spectra of the ligand-metal mixtures to the spectrum of the ligand alone. Significant changes (e.g., >10 nm shift in λmax or a new absorption band) indicate complex formation.

Protocol 2.2: Quantifying Binding Affinity with Fluorescence Spectroscopy

Rationale: As derivatives of 8-hydroxyquinoline, Quinoline-4,8-diol complexes are likely to be fluorescent.[6] By titrating the ligand with a metal ion and monitoring the change in fluorescence intensity, one can determine the binding affinity (expressed as the association constant, Kₐ, or dissociation constant, Kₑ).[12] Some paramagnetic metal ions like Fe³⁺ and Cu²⁺ are known to be effective fluorescence quenchers, and this quenching can also be used to quantify binding.[13][14][15]

Step-by-Step Methodology:

  • Instrument Setup: Determine the optimal excitation (λₑₓ) and emission (λₑₘ) wavelengths by recording the excitation and emission spectra of a solution of Quinoline-4,8-diol with a known interacting ion (e.g., Zn²⁺ or Al³⁺).

  • Titration Setup: Place a fixed concentration of Quinoline-4,8-diol (e.g., 10 µM) in a fluorometer cuvette.

  • Incremental Addition: Add increasing concentrations of a metal ion stock solution in small aliquots (e.g., 0, 0.2, 0.4, 0.6... up to ~2-3 equivalents).

  • Measurement: After each addition, mix and allow the solution to equilibrate, then record the fluorescence intensity at the predetermined λₑₘ.

  • Data Analysis: Plot the change in fluorescence intensity (or F/F₀ for quenching) against the metal ion concentration. Fit the resulting binding isotherm to a suitable model (e.g., a 1:1 or 1:2 binding equation) to calculate the binding constant.

Protocol 2.3: Determining Stoichiometry with Job's Plot

Rationale: The method of continuous variation, or Job's Plot, is a definitive technique to determine the binding stoichiometry of a metal-ligand complex.[10] By varying the mole fraction of the ligand and metal while keeping the total molar concentration constant, the stoichiometry corresponds to the mole fraction at which the measured physical property (e.g., absorbance or fluorescence at a specific wavelength) is maximal.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a series of solutions where the total concentration of [Ligand] + [Metal] is constant (e.g., 100 µM). The mole fraction of the metal ion (Xₘₑₜₐₗ) should vary from 0 to 1 (e.g., 0, 0.1, 0.2, ... 0.9, 1.0).

  • Measurement: For each solution, measure the absorbance or fluorescence intensity at the wavelength that showed the largest change during the initial titration experiments.

  • Data Plotting: Plot the measured absorbance or fluorescence intensity against the mole fraction of the metal ion.

  • Interpretation: The peak of the plot indicates the stoichiometry. A peak at a mole fraction of 0.5 indicates a 1:1 complex, a peak at ~0.33 indicates a 1:2 (Metal:Ligand) complex, and a peak at ~0.25 suggests a 1:3 complex.[9]

Data Interpretation and Building a Selectivity Profile

The data from the preceding experiments should be compiled to create a comprehensive selectivity profile.

Comparative Data Summary
Metal IonUV-Vis Δλmax (nm)Fluorescence ResponseBinding Constant (Kₐ, M⁻¹)Stoichiometry (M:L)
Fe³⁺+45Quenching1.5 x 10⁶1:2
Cu²⁺+30Quenching8.0 x 10⁵1:2
Zn²⁺+2215-fold Enhancement5.2 x 10⁵1:2
Al³⁺+2825-fold Enhancement9.5 x 10⁵1:3
Ni²⁺+152-fold Enhancement1.1 x 10⁴1:2
Co²⁺+12Quenching3.5 x 10⁴1:2
Mn²⁺+5Slight Enhancement7.0 x 10³1:2
Mg²⁺< 2No ChangeNot Determined-
Ca²⁺< 2No ChangeNot Determined-
Note: The data presented in this table is hypothetical and for illustrative purposes only. It represents the type of results expected from the proposed experiments.

Interpreting the Profile:

  • High Selectivity: A binding constant (Kₐ) for one metal ion that is at least one to two orders of magnitude greater than for others indicates high selectivity. In the example table, Quinoline-4,8-diol shows high affinity for Fe³⁺, Al³⁺, Cu²⁺, and Zn²⁺, with lower affinity for other divalent transition metals and negligible interaction with Mg²⁺ and Ca²⁺.

  • Sensing Potential: A strong fluorescence enhancement ("turn-on") upon binding to specific ions (e.g., Zn²⁺, Al³⁺) suggests potential applications as a selective fluorescent sensor.[6]

  • Therapeutic Potential: High affinity for biologically relevant ions like Fe³⁺ or Cu²⁺ could warrant further investigation for therapeutic applications in diseases of metal overload.[2][7]

G cluster_0 Experimental Observations cluster_1 Inferred Properties Obs1 Spectral Shift (UV-Vis) Prop1 Complex Formation Obs1->Prop1 Obs2 Intensity Change (Fluorescence) Obs2->Prop1 Prop2 Binding Affinity (Ka) Obs2->Prop2 Obs3 Job's Plot Peak Prop3 Binding Stoichiometry Obs3->Prop3 Prop1->Prop2 Prop2->Prop3 Selectivity Selectivity Prop3->Selectivity Overall Selectivity Profile

Caption: Logical relationship between experimental data and selectivity assessment.

Concluding Remarks and Comparison to Alternatives

This guide outlines a comprehensive and logically sound methodology for assessing the metal ion selectivity of Quinoline-4,8-diol. By systematically applying UV-Vis and fluorescence spectroscopy, researchers can elucidate the compound's binding affinities and stoichiometries for a wide range of metal ions.

The resulting selectivity profile will allow for a direct and objective comparison with established chelators:

  • vs. 8-Hydroxyquinoline: The key comparison will be to determine how the C4-OH group modifies the parent molecule's binding profile. It may enhance affinity for certain ions, alter the optimal pH for chelation, or even introduce selectivity for new metal ions.

  • vs. EDTA: EDTA is a powerful, non-selective hexadentate chelator. Quinoline-4,8-diol is unlikely to match its raw binding power but may offer crucial selectivity for specific transition metals over alkaline earth metals like Ca²⁺ and Mg²⁺, a vital property for biological applications.[3]

  • vs. Deferoxamine (DFO): DFO is a clinically used iron chelator with extremely high specificity for Fe³⁺.[3] Comparing the Fe³⁺ binding constant of Quinoline-4,8-diol to that of DFO will be a critical benchmark if it is considered for iron chelation therapy.

By following this structured approach, the scientific community can fully characterize Quinoline-4,8-diol, unlocking its potential as a novel tool for selective metal ion chelation in research, diagnostics, and therapeutic development.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L. and Junuzović, H. (2021) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). [Link]

  • Saleh N Al-Busafi, Fakhr Eldin O Suliman, and Zaid R Al-Alawi. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Request PDF. (2025). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. [Link]

  • Kaiser, J. B., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. bioRxiv. [Link]

  • Gülçin, İ., & Apak, S. H. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 153. [Link]

  • Amaechi, C. F., & Ezeugwu, C. D. (2023). Perspectives and prospects of chelation extraction of heavy metals from wastewater: A review. Water Science & Technology, 88(2), 273–296. [Link]

  • Li, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 12(35), 22967–22973. [Link]

  • Kontoghiorghes, G. J. (2020). Advances on Chelation and Chelator Metal Complexes in Medicine. International Journal of Molecular Sciences, 21(8), 2958. [Link]

  • Barnett, J. P., et al. (2021). Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc. mBio, 12(4). [Link]

  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745–2788. [Link]

  • Melavanki, R., et al. (2022). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. Luminescence, 37(20). [Link]

  • Xiao, Z., & Wedd, A. G. (2010). Principles and practice of determining metal–protein affinities. Natural Product Reports, 27(5), 768. [Link]

  • Kim, D., et al. (2023). A Naphthoquinoline-Dione-Based Cu2+ Sensing Probe with Visible Color Change and Fluorescence Quenching in an Aqueous Organic Solution. Chemosensors, 11(7), 392. [Link]

  • Ali, S., et al. (2019). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Sensors, 19(24), 5543. [Link]

  • Liptak, M. D., et al. (2011). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society, 133(4), 1151–1157. [Link]

  • PubChem. (n.d.). Quinoline-4,8-diol. PubChem. [Link]

  • Argay, G., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. Molecules, 26(2), 302. [Link]

  • Pettit, L. D., & Powell, K. J. (2003). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. IUPAC. [Link]

  • Choe, Y.-K., et al. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Future Medicinal Chemistry, 12(1), 69–92. [Link]

  • El-Ghamry, M. A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of the Iranian Chemical Society. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... ResearchGate. [Link]

  • Patil, A. B., & Mahale, R. G. (2022). Synthesis, UV-visible and ADME study of transition metal complexes of 8-Hydroxyquinoline. International Journal of Health and Allied Sciences, 1(1), 1. [Link]

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Comparative

A Guide to Inter-Laboratory Validation of an Analytical Method for Quinoline-4,8-diol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and research, the integrity of analytical data is paramount. The accurate quantification of compounds like Qu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and research, the integrity of analytical data is paramount. The accurate quantification of compounds like Quinoline-4,8-diol, a molecule of significant interest due to its potential biological activities, underpins the reliability of research findings and the quality of pharmaceutical products. This guide provides a comprehensive framework for the inter-laboratory validation of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of Quinoline-4,8-diol.

This document is not a rigid protocol but rather a detailed guide grounded in scientific principles and regulatory expectations. It is designed to empower researchers to establish a robust, reliable, and transferable analytical method, ensuring data consistency across different laboratories, a critical step in collaborative research and regulatory submissions.

The Imperative of Inter-Laboratory Validation

Before an analytical method can be considered truly robust and reliable, it must undergo a rigorous validation process to demonstrate its fitness for the intended purpose.[1] Inter-laboratory validation, often referred to as a "round-robin" study, is the pinnacle of this process.[2] It assesses the reproducibility of the method when performed by different analysts, on different instruments, and in different laboratory environments.[3][4][5][6] This is a critical step to ensure that the method is not only precise and accurate within a single laboratory (repeatability) but also transferable and capable of producing comparable results across various settings.[3][4][5][6]

Proposed Analytical Method: HPLC-UV for Quinoline-4,8-diol

Based on established chromatographic principles for quinoline derivatives, the following HPLC method is proposed for the quantification of Quinoline-4,8-diol.[7][8][9] The choice of a C18 column is based on its wide applicability for the separation of moderately polar compounds, while the mobile phase composition and UV detection wavelength are selected to ensure optimal separation and sensitivity for the analyte.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 250 nm

Inter-Laboratory Validation Protocol: A Step-by-Step Guide

The following protocol outlines the key validation parameters to be assessed in an inter-laboratory study, in accordance with the International Council for Harmonisation (ICH) guidelines.[6][10][11][12]

Specificity/Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14][15][16][17][18][19]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of Quinoline-4,8-diol.

  • Forced Degradation Studies: Subject a solution of Quinoline-4,8-diol to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak.[17]

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the Quinoline-4,8-diol peak in the presence of its degradation products and matrix components.

Linearity and Range

Objective: To establish the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13][18][20][21]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Quinoline-4,8-diol of known concentrations, spanning the expected working range (e.g., 80% to 120% of the target concentration).[13][20]

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥0.999 is generally considered acceptable for assays.[13]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[13][15][22][23]

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare a placebo (formulation without the active ingredient) and spike it with known amounts of Quinoline-4,8-diol at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percent recovery of the analyte. The mean recovery should typically be within 98-102% for assay methods.[13]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15][22][23]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of Quinoline-4,8-diol at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.[24]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument within the same laboratory.

    • Calculate the RSD and compare the results with the repeatability data.

  • Reproducibility (Inter-laboratory precision):

    • Provide the validated method protocol and a homogeneous sample of Quinoline-4,8-diol to multiple participating laboratories.

    • Each laboratory will perform the analysis according to the protocol.

    • The results from all laboratories will be statistically analyzed to determine the overall reproducibility of the method.[4][5][6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[13][21][22]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of Quinoline-4,8-diol that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Analyze a series of blank samples and calculate the standard deviation of the response.

    • Calculate the slope of the calibration curve.

    • LOD = 3.3 * (standard deviation of the response / slope)

    • LOQ = 10 * (standard deviation of the response / slope)

Robustness

Objective: To evaluate the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4][15][25][26][27]

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of parameters to vary include:

    • Mobile phase composition (e.g., ±2% acetonitrile)

    • pH of the aqueous phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze a standard solution of Quinoline-4,8-diol under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor, resolution). The method is considered robust if the results remain within the predefined acceptance criteria.[4]

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and widely accessible technique, other methods can also be employed for the analysis of Quinoline-4,8-diol. The choice of method will depend on the specific requirements of the analysis, such as the need for higher sensitivity or structural elucidation.[7][22][28]

Analytical Technique Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available, good for routine quantitative analysis.Lower sensitivity compared to MS, not suitable for structural elucidation.Quality control, routine quantification in drug substance and product.
UPLC-MS/MS Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry.High sensitivity, high selectivity, provides structural information, fast analysis times.[10][21][25][29]Higher cost of instrumentation and maintenance, requires more expertise.Bioanalysis, impurity profiling, metabolite identification.[29]
GC-MS Gas chromatography for separation of volatile compounds, mass spectrometry for detection.Excellent for volatile and semi-volatile compounds, high sensitivity and selectivity.[11][17][30]Requires derivatization for non-volatile compounds like Quinoline-4,8-diol, potential for thermal degradation.[14]Analysis of volatile impurities or after derivatization.
Capillary Electrophoresis (CE) Separation based on the charge-to-size ratio of analytes in an electric field.High separation efficiency, small sample volume, can be coupled with MS.[13][15][20][27][31]Lower concentration sensitivity compared to HPLC, potential for reproducibility issues.[27]Analysis of charged quinoline derivatives, chiral separations.

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows and logical relationships within the inter-laboratory validation process.

G cluster_0 Method Development & In-House Validation cluster_1 Inter-Laboratory Validation Study Method Development Method Development In-House Validation In-House Validation Method Development->In-House Validation ICH Q2(R1) Protocol Development Protocol Development In-House Validation->Protocol Development Method Transfer Sample Distribution Sample Distribution Protocol Development->Sample Distribution Multi-Lab Analysis Multi-Lab Analysis Sample Distribution->Multi-Lab Analysis Data Collection & Analysis Data Collection & Analysis Multi-Lab Analysis->Data Collection & Analysis Final Validation Report Final Validation Report Data Collection & Analysis->Final Validation Report Regulatory Submission / Publication Regulatory Submission / Publication Final Validation Report->Regulatory Submission / Publication

Caption: Workflow of an inter-laboratory validation study.

G Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity & Range Linearity & Range Method Validation->Linearity & Range Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD & LOQ LOD & LOQ Method Validation->LOD & LOQ Robustness Robustness Method Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters of analytical method validation.

Conclusion

The inter-laboratory validation of an analytical method for Quinoline-4,8-diol is a critical endeavor that ensures the generation of reliable and reproducible data across different scientific settings. By following a structured and scientifically sound validation protocol, researchers can establish a high degree of confidence in their analytical results. This guide provides a comprehensive framework for this process, from the initial method proposal to the detailed execution of each validation parameter. Adherence to these principles not only strengthens the scientific rigor of research but also facilitates seamless collaboration and regulatory acceptance.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Element Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Lab Manager. (2023). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • Innovation.world. (n.d.). Repeatability Vs. Reproducibility. [Link]

  • Industrial Pharmacist. (n.d.). Robustness in Analytical Method Validation. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Bednár, P., Barták, P., Adamovský, P., Gavenda, A., Sevcík, J., & Stránsky, Z. (2001). Capillary electrophoresis of methylderivatives of quinolines. I. Journal of Chromatography A, 917(1-2), 319–329. [Link]

  • PharmaGuru. (2023). How To Perform Robustness In Analytical Method Validation: 7- Steps Strategies. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lee, M. R., Lee, J. A., & Lim, H. B. (2020). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). Journal of Analytical Methods in Chemistry, 2020, 8893415. [Link]

  • Unger, M., St-Lauren, C., & Pittertschatscher, K. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026–3032. [Link]

  • ResearchGate. (n.d.). What is the difference between specificity and selectivity of the HPLC method?. [Link]

  • Pérez-Castaño, E., Pérez-Parada, A., Heinzen, H., & Fernández-Alba, A. R. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 169, 310–318. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Factors affecting test reproducibility among laboratories. [Link]

  • Ali, A., Ali, I., & Ahmed, S. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: application to analysis of human cerebrospinal fluid. Journal of Chromatography A, 1318, 236–243. [Link]

  • ResearchGate. (n.d.). What is the difference between specificity and selectivity of the HPLC method?. [Link]

  • Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Inst Tools. (2022). Difference between Repeatability and Reproducibility. [Link]

  • Dong, Y., & Chen, J. (2013). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Advanced Materials Research, 627, 653-656. [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link]

  • SCION Instruments. (n.d.). A Guide to Analytical Method Validation. [Link]

  • Altabrisa Group. (2023). HPLC Specificity Testing: Importance Explained. [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(11), 60-71. [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Analytical Method Validation: A brief review. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaguideline. (2023). Steps for HPLC Method Validation. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

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Validation

A Comparative Guide to the In Vitro Cytotoxicity of Quinoline-4,8-diol and Its Precursors

In the landscape of drug discovery and development, the quinoline scaffold remains a cornerstone for identifying novel therapeutic agents, particularly in oncology. Its derivatives have demonstrated a broad spectrum of b...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the quinoline scaffold remains a cornerstone for identifying novel therapeutic agents, particularly in oncology. Its derivatives have demonstrated a broad spectrum of biological activities, including significant anticancer properties. This guide provides a comparative analysis of the in vitro cytotoxicity of Quinoline-4,8-diol and its plausible synthetic precursors, offering insights for researchers and scientists in the field.

While direct comparative cytotoxic studies on Quinoline-4,8-diol and its immediate precursors are not extensively available in the current literature, this guide synthesizes existing data on the individual components and structurally related compounds to provide a scientifically grounded perspective. We will delve into the probable synthetic pathway of Quinoline-4,8-diol, examine the known cytotoxic profiles of its likely precursors, and infer the potential cytotoxic activity of the final compound based on evidence from related quinoline structures.

The Synthetic Pathway: From Precursors to Quinoline-4,8-diol

A plausible and efficient method for the synthesis of quinoline derivatives is the Gould-Jacobs reaction. Following this synthetic logic, Quinoline-4,8-diol can be synthesized from the reaction of 2-amino-5-hydroxybenzoic acid and malic acid. This reaction involves the condensation of the aniline derivative with the β-keto acid, followed by cyclization to form the quinoline ring system.

Caption: Plausible synthesis of Quinoline-4,8-diol.

Cytotoxicity Profile of the Precursors

A critical aspect of drug development is understanding the toxicity of not only the final active pharmaceutical ingredient (API) but also its precursors and any potential impurities. This section evaluates the available in vitro cytotoxicity data for the likely precursors of Quinoline-4,8-diol.

Malic Acid

Malic acid, a dicarboxylic acid, is a key intermediate in cellular metabolism. Studies have investigated its cytotoxic potential against various cell lines. In a study on human glioblastoma (U87-MG) and normal human dermal fibroblast (HDFa) cell lines, malic acid exhibited a dose-dependent cytotoxic effect[1][2][3][4]. Notably, it showed a greater cytotoxic effect on the glioblastoma cells compared to the normal fibroblasts, suggesting a degree of cancer cell selectivity[1][2][3][4]. The primary mechanism of cell death in glioblastoma cells was identified as necrosis, while in normal fibroblasts, it was apoptosis[1][3][4].

Another study reported that malic acid significantly decreased the viability of fibroblast cells at concentrations of 100, 200, and 400 µg/ml, while lower concentrations had no significant effect[1]. In contrast, it inhibited the growth of glioblastoma cells at concentrations as low as 12.5 µg/ml[1].

2-amino-5-hydroxybenzoic acid

Given that 2-amino-5-hydroxybenzoic acid is a derivative of benzoic acid, it is plausible that it possesses some level of cytotoxic activity. However, the presence of the amino and hydroxyl groups will significantly influence its biological activity, and dedicated experimental studies are required to determine its specific cytotoxic profile.

In Vitro Cytotoxicity of Quinoline-4,8-diol and Related Compounds

While specific IC50 values for Quinoline-4,8-diol are not prominently reported, the cytotoxicity of the broader quinoline class of compounds is well-documented. Numerous quinoline derivatives have been synthesized and evaluated for their anticancer potential, with many exhibiting potent cytotoxic effects against a wide range of cancer cell lines[5][6].

For instance, a comprehensive review on quinoline-based anticancer agents highlights that various derivatives show significant toxicity against cell lines such as HL-60 (myeloid leukemia), U937 (leukemia monocyte lymphoma), HEp-2 (larynx tumor), and a panel of other cancer cells[5]. The mechanisms of action are diverse and include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis[5].

Structurally related dihydroxyquinolines and their derivatives have also been investigated. For example, 8-hydroxyquinoline derivatives have demonstrated notable cytotoxic activity[7]. One study reported that 5,7-dibromo-8-hydroxyquinoline was a promising anticancer agent against HeLa, HT29, and C6 cell lines[8].

Based on the established anticancer properties of the quinoline scaffold, it is reasonable to hypothesize that Quinoline-4,8-diol possesses cytotoxic activity. The presence and position of the hydroxyl groups are expected to play a crucial role in its biological activity, potentially through mechanisms such as metal chelation and the induction of oxidative stress, which are common pathways for quinoline-induced cytotoxicity.

Comparative Analysis and Future Directions

The following table summarizes the available and inferred cytotoxicity information for Quinoline-4,8-diol and its precursors. It is important to reiterate that a direct comparison is challenging due to the lack of studies using consistent cell lines and experimental conditions.

CompoundPrecursor/ProductAvailable Cytotoxicity Data (IC50)Cell LinesNotes
Malic Acid Precursor12.5 - 400 µg/mlU87-MG (Glioblastoma), HDFa (Fibroblast)Greater cytotoxicity towards cancer cells. Induces necrosis in cancer cells and apoptosis in normal cells[1][2][3][4].
2-amino-5-hydroxybenzoic acid PrecursorData not available-Cytotoxicity can be inferred from related benzoic acid derivatives, but experimental validation is required.
Quinoline-4,8-diol ProductData not available-Cytotoxicity is expected based on the activity of the quinoline scaffold and related dihydroxyquinoline derivatives.

This comparative guide highlights a significant gap in the existing literature regarding the direct evaluation of the in vitro cytotoxicity of Quinoline-4,8-diol and a head-to-head comparison with its immediate synthetic precursors.

Future research should focus on:

  • Direct Cytotoxicity Testing: Performing in vitro cytotoxicity assays (e.g., MTT, LDH) on Quinoline-4,8-diol, 2-amino-5-hydroxybenzoic acid, and malic acid using a standardized panel of cancer cell lines (e.g., HeLa, MCF-7, A549) and normal cell lines.

  • Mechanism of Action Studies: Elucidating the specific cellular and molecular mechanisms by which Quinoline-4,8-diol exerts its cytotoxic effects, including its potential to induce apoptosis, cell cycle arrest, or other forms of cell death.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of Quinoline-4,8-diol analogs to understand how modifications to the quinoline core affect cytotoxic potency and selectivity.

By addressing these research questions, a more complete and actionable understanding of the therapeutic potential of Quinoline-4,8-diol can be achieved.

Experimental Protocols

To facilitate future research in this area, detailed step-by-step methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (Quinoline-4,8-diol and its precursors) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: MTT Assay Experimental Workflow.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and calculate the percentage of cytotoxicity.

Caption: LDH Assay Experimental Workflow.

References

  • Arslan, M. E. (2021). Anticarcinogenic properties of malic acid on glioblastoma cell line through necrotic cell death mechanism. MANAS Journal of Engineering, 9(1), 22-29. [Link]

  • Arslan, M. E. (2021). Anticarcinogenic Properties of Malic Acid on Glioblastoma Cell Line through Necrotic Cell Death Mechanism. ResearchGate. [Link]

  • Kabakaş, H. Ö., & Merve, S. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. [Link]

  • Anticarcinogenic properties of malic acid on glioblastoma cell line through necrotic cell death mechanism - IAD - Index of Academic Documents. (2021). [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Combes synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Kaur, M., & Singh, M. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(13), 2764-2785. [Link]

  • Yenigun, V. B., Güler, E. M., Koçyiğit, A., & Cakmak, O. (2025). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. ResearchGate. [Link]

  • In vitro antiproliferative/cytotoxic activity of novel quinoline compound SO-18 against various cancer cell lines | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • synthesis of quinoline derivatives and its applications | PPTX. (n.d.). Slideshare. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). ScienceDirect. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). PubMed. [Link]

  • Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives. (2025). ResearchGate. [Link]

  • Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. (1999). PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Fluorophore Performance: Quinoline-4,8-diol vs. Commercial Dyes

Introduction: Beyond the Spectrum Sheet In the landscape of molecular biology and drug development, fluorescent probes are indispensable tools. They are the reporters in our assays, the beacons in our cellular imaging, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum Sheet

In the landscape of molecular biology and drug development, fluorescent probes are indispensable tools. They are the reporters in our assays, the beacons in our cellular imaging, and the quantifiers in our flow cytometry experiments. The selection of a fluorophore is, therefore, a critical decision that profoundly impacts experimental outcomes. While manufacturers provide specification sheets, a deeper, application-oriented understanding of a dye's performance is paramount for rigorous and reproducible science.

This guide provides an in-depth comparative analysis of Quinoline-4,8-diol , a versatile heterocyclic scaffold, against three widely-used commercial fluorescent dyes: DAPI , Hoechst 33342 , and Fluorescein . Quinoline and its derivatives are gaining interest as molecular probes due to their unique photophysical properties and the relative ease of synthetic modification.[1][2] This guide moves beyond catalog data, presenting head-to-head comparisons supported by detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodology to benchmark fluorophores effectively, ensuring the selection of the optimal tool for their specific application.

Disclaimer: Specific experimental photophysical data for Quinoline-4,8-diol is not extensively published. The data presented for Quinoline-4,8-diol in this guide is representative, based on the known properties of quinoline derivatives, to illustrate the benchmarking process.

The Contenders: A Profile of Each Fluorophore

A fluorophore's utility is defined by its unique chemical structure and resulting photophysical properties. Let's meet our contenders.

  • Quinoline-4,8-diol : This compound belongs to a class of heterocyclic aromatic molecules known for their interesting fluorescence properties.[3][4] The quinoline scaffold is the core of quinine, one of the first well-defined small-molecule fluorophores.[2] Its structure, featuring a fused benzene and pyridine ring, provides a rigid framework that can be synthetically modified to tune its spectral properties, making it a promising candidate for developing novel probes and sensors.[5]

  • DAPI (4′,6-diamidino-2-phenylindole) : A classic blue-fluorescent nuclear stain, DAPI binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA.[][7] This binding event leads to a significant enhancement of its fluorescence, making it an excellent counterstain in fluorescence microscopy for visualizing nuclei.[4][8] While it can pass through an intact cell membrane, it is more efficient in fixed cells.[7]

  • Hoechst 33342 : Similar to DAPI, Hoechst 33342 is a blue-fluorescent dye that binds to the minor groove of DNA, also with a preference for A-T rich sequences.[9][10] A key advantage of Hoechst 33342 is its enhanced cell permeability due to an additional ethyl group, making it highly suitable for staining the nuclei of living cells with lower toxicity than DAPI.[11][12]

  • Fluorescein : One of the most common fluorophores, Fluorescein is an organic dye that emits a bright green fluorescence.[2] Its major derivative, Fluorescein isothiocyanate (FITC), is widely used to label proteins and other biomolecules.[2] A critical characteristic of Fluorescein is its pH-dependent fluorescence, with its intensity being sensitive to the ionization state over a pH range of 5 to 9.[2][13]

Key Performance Indicator 1: Core Spectral Properties

The most fundamental characteristics of any fluorophore are its absorption (excitation) and emission spectra. The wavelength of maximum absorption (λ_abs) and emission (λ_em) dictates the necessary hardware (light sources, lasers, and filters) for its use. The difference between these two maxima, the Stokes Shift, is also critical; a larger Stokes shift minimizes self-quenching and simplifies filter design by reducing spectral overlap between excitation and emission light.

Experimental Protocol: Determining λ_abs and λ_em

The rationale here is to identify the wavelengths at which the molecule most efficiently absorbs light and subsequently emits it. This is achieved using a UV-Vis spectrophotometer for absorbance and a spectrofluorometer for emission.

Materials:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer (with corrected emission spectra capabilities)

  • 1 cm path length quartz cuvettes

  • Fluorophore stock solutions (e.g., 1 mM in DMSO)

  • Appropriate solvent (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • Sample Preparation : Prepare a dilute solution of each dye in the chosen solvent (e.g., 1 µM in PBS). The concentration should yield an absorbance maximum below 0.1 AU to avoid inner filter effects.

  • Absorbance Spectrum :

    • Use the pure solvent to record a baseline (blank) spectrum in the UV-Vis spectrophotometer.

    • Record the absorbance spectrum of the dye solution over a relevant wavelength range (e.g., 250-750 nm).

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Emission Spectrum :

    • Transfer the same solution to a quartz fluorescence cuvette.

    • In the spectrofluorometer, set the excitation wavelength to the determined λ_abs.

    • Scan the emission wavelengths across a range starting ~10-20 nm above the excitation wavelength.

    • Identify the wavelength of maximum fluorescence emission (λ_em).

Comparative Data: Spectral Properties
Fluorophoreλ_abs (nm)λ_em (nm)Stokes Shift (nm)Solvent/Conditions
Quinoline-4,8-diol ~350~455~105PBS, pH 7.4
DAPI 358461103Bound to dsDNA
Hoechst 33342 350461111Bound to dsDNA
Fluorescein 494518240.1 M NaOH

Data for DAPI, Hoechst 33342, and Fluorescein sourced from[7][9][14].

Key Performance Indicator 2: Brightness (Molar Extinction Coefficient & Quantum Yield)

The perceived "brightness" of a fluorophore in an application is a product of two key photophysical parameters: its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield).

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher ε value means more light is absorbed at a given concentration, contributing to a brighter signal. It is determined using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

Experimental Protocol: Determining ε

This protocol relies on measuring the absorbance of a solution of precisely known concentration.

Procedure:

  • Prepare a stock solution of the dye with a precisely known concentration in the desired solvent.

  • Make a dilution that gives an absorbance at λ_abs between 0.5 and 1.0 AU.

  • Measure the absorbance (A) at λ_abs using a UV-Vis spectrophotometer.

  • Calculate ε using the formula: ε = A / (c * l) , where c is the molar concentration and l is the cuvette path length (typically 1 cm). The units are M⁻¹cm⁻¹.

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (QY) is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[15] A QY of 1.0 (100%) means every absorbed photon results in an emitted photon. This is one of the most critical parameters for comparing fluorophores. The relative method, comparing the dye to a standard with a known quantum yield, is most common and accessible.[15][16]

Experimental Protocol: Relative Quantum Yield Determination

The causality behind this protocol is that if a standard and a sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[16] Therefore, a ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvent, will yield the ratio of their quantum yields.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Dye samples and chosen solvent

Procedure:

  • Prepare Solutions : Prepare a series of 5-6 dilutions for both the test sample and the reference standard in the appropriate solvents. The concentrations should be adjusted so that the absorbance values at the excitation wavelength are in the range of 0.01 to 0.1.

  • Measure Absorbance : Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence :

    • For each solution, record the fluorescence emission spectrum on a corrected spectrofluorometer, using the same excitation wavelength and instrument settings (e.g., slit widths).

    • Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity (I).

  • Data Analysis :

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Determine the gradient (Grad) of the straight line for both plots.

  • Calculate Quantum Yield : Use the following equation to calculate the quantum yield of the sample (Φ_X):

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solvents, respectively.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Analysis & Calculation P1 Prepare Dilution Series (Sample & Standard) P2 Ensure Absorbance < 0.1 P1->P2 Constraint M1 Measure Absorbance (UV-Vis Spectrophotometer) P2->M1 Input A1 Plot 'I' vs. Absorbance M1->A1 Data M2 Measure Emission Spectra (Spectrofluorometer) M3 Integrate Emission Intensity (I) M2->M3 M3->A1 Data A2 Calculate Gradient (Grad) A1->A2 A3 Calculate QY (Φ_X) using comparative equation A2->A3 Result Final Quantum Yield A3->Result

Caption: Workflow for determining relative fluorescence quantum yield.

Comparative Data: Brightness Parameters
Fluorophoreε (M⁻¹cm⁻¹) at λ_absΦ_F (Quantum Yield)Relative Brightness (ε × Φ_F)
Quinoline-4,8-diol ~15,000~0.456,750
DAPI 34,000~0.90 (bound to DNA)30,600
Hoechst 33342 42,000~0.60 (bound to DNA)25,200
Fluorescein 76,9000.92 (in 0.1 M NaOH)70,748

Data for DAPI, Hoechst 33342, and Fluorescein sourced from various supplier technical sheets and[14].

Key Performance Indicator 3: Photostability

Photostability, or resistance to photobleaching, is a fluorophore's ability to withstand repeated excitation cycles before becoming permanently non-fluorescent.[17] For applications requiring long or intense illumination, such as time-lapse imaging or super-resolution microscopy, high photostability is non-negotiable. Poor photostability leads to signal decay and limits the quantity and quality of data that can be acquired.

Experimental Protocol: Assessing Photobleaching

This protocol measures the rate of fluorescence decay under continuous illumination. The self-validating aspect of this protocol is the inclusion of a dark control, which ensures that any observed signal loss is due to light exposure and not other factors like chemical degradation.

Materials:

  • Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera.

  • Software for time-lapse acquisition and intensity measurement.

  • Dye solutions or stained samples (e.g., stained cells on a coverslip).

Procedure:

  • Sample Preparation : Prepare the sample as it would be used in an experiment (e.g., cells stained with 1 µg/mL of each dye). Mount the sample on the microscope.

  • Locate Region of Interest (ROI) : Find a representative area of the sample for imaging.

  • Set Imaging Parameters :

    • Choose an objective lens (e.g., 40x or 60x oil).

    • Set the excitation intensity to a level typical for your experiments.

    • Set the camera exposure time and gain. Crucially, these settings must remain constant throughout the experiment.

  • Time-Lapse Acquisition :

    • Acquire a time-lapse series of images of the same ROI. For example, capture an image every 30 seconds for 15 minutes.

    • To minimize photobleaching during focusing, use a low-intensity "snap" to find the focal plane before starting the continuous acquisition.

  • Data Analysis :

    • Using the imaging software, measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity data by dividing each value by the intensity of the first time point (t=0).

    • Plot the normalized intensity (y-axis) versus time (x-axis).

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value.[18]

Photostability_Workflow cluster_setup Microscope Setup cluster_acq Data Acquisition cluster_analysis Analysis S1 Prepare Stained Sample S2 Mount on Microscope S1->S2 S3 Set Constant Illumination & Camera Parameters S2->S3 A1 Acquire Time-Lapse Image Series S3->A1 Begin AN1 Measure Mean Intensity in ROI over Time A1->AN1 Image Stack AN2 Normalize Intensity to t=0 AN1->AN2 AN3 Plot Normalized Intensity vs. Time AN2->AN3 AN4 Determine Half-Life (t₁/₂) AN3->AN4 Result Photostability Profile AN4->Result

Caption: Experimental workflow for assessing fluorophore photostability.

Comparative Data: Photostability
FluorophoreRelative PhotostabilityTypical Application Note
Quinoline-4,8-diol ModerateSuitable for standard endpoint imaging; may require optimization for long time-lapse.
DAPI HighVery stable, ideal for fixed-cell counterstaining and long-term storage of slides.
Hoechst 33342 HighStable in live cells, suitable for extended live-cell imaging sessions.
Fluorescein LowProne to rapid photobleaching, often requiring anti-fade reagents for imaging.

Synthesis and Discussion

This comparative analysis provides a framework for evaluating the performance of a novel fluorophore like Quinoline-4,8-diol against established commercial standards.

Performance MetricQuinoline-4,8-diolDAPI / Hoechst 33342Fluorescein
Excitation/Emission UV-excitable, Blue emissionUV-excitable, Blue emissionBlue-excitable, Green emission
Stokes Shift LargeLargeSmall
Brightness ModerateHigh (when bound to DNA)Very High
Photostability ModerateHighLow
Key Feature Versatile scaffold, tunableDNA-specific, nuclear stainHigh brightness, pH-sensitive

Expert Insights:

  • Quinoline-4,8-diol emerges as a promising scaffold. Its large Stokes shift is advantageous for minimizing spectral crosstalk. While its intrinsic brightness in our representative example is lower than DNA-bound DAPI or Fluorescein, its true potential lies in its versatility. The quinoline core can be synthetically modified to enhance quantum yield, tune emission wavelengths, or add reactive moieties for conjugation to biomolecules, creating bespoke probes for specific applications.[2]

  • DAPI and Hoechst 33342 remain the gold standard for nuclear counterstaining due to their high specificity, DNA-enhanced fluorescence, and excellent photostability. The choice between them hinges on the application: Hoechst 33342 is superior for live-cell imaging due to its higher membrane permeability and lower toxicity.[11]

  • Fluorescein is a workhorse dye prized for its exceptional brightness. However, its utility is tempered by its poor photostability and pH sensitivity.[2][13] It is best suited for applications where signal intensity is paramount and illumination times can be kept short, such as flow cytometry. For microscopy, the use of anti-fade mounting media is nearly always required.

The selection of a fluorescent dye should be a data-driven decision based on a holistic performance evaluation. No single dye is superior in all aspects; the optimal choice is always application-dependent. Quinoline-4,8-diol represents a class of fluorophores with significant potential, offering a tunable platform that can be engineered to meet specific experimental demands. By employing the rigorous benchmarking protocols outlined in this guide, researchers can move beyond the spec sheet to confidently select—or design—the ideal fluorescent tool to illuminate their next discovery.

References

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • Park, S. J., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. Available at: [Link]

  • Masotti, L., et al. (1990). The fluorescence properties of a DNA probe. 4'-6-Diamidino-2-phenylindole (DAPI). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

  • Wikipedia. (n.d.). DAPI. Available at: [Link]

  • Ogilvie, K. F., et al. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Hoechst stain. Available at: [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

  • Islam, M. R., et al. (2021). Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. Journal of Fluorescence. Available at: [Link]

  • Bio-Rad Laboratories, Inc. (2014). PureBlu™ Hoechst 33342 Nuclear Staining Dye. Available at: [Link]

  • de Mello, J. C., et al. (1997). A method for measuring the photoluminescent quantum yields of luminescent organic dyes. Advanced Materials. Available at: [Link]

  • PubChem. (n.d.). Quinoline-4,8-diol. Available at: [Link]

  • Wikipedia. (n.d.). Fluorescein. Available at: [Link]

  • Eggeling, C., et al. (1998). Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. Journal of Biotechnology. Available at: [Link]

  • Barbas, R., et al. (2016). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Molecules. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Quinoline-4,8-diol

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of quinoli...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of quinoline-4,8-diol, a dihydroxyquinoline metabolite. As a compound within the broader quinoline class—known for a range of biological activities and potential hazards—it demands meticulous handling from acquisition to disposal. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower researchers with a deep, actionable understanding of safe laboratory practices.

Hazard Profile and Core Principles

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. Quinoline-4,8-diol is classified with specific risks that dictate its handling and disposal protocols. The primary principle is to treat quinoline-4,8-diol and any contaminated materials as hazardous chemical waste at all times.

GHS Hazard Classification for Quinoline-4,8-diol

Hazard ClassHazard StatementGHS Pictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarning
Data sourced from PubChem CID 440737.[1]

Core Disposal Mandates:

  • DO NOT dispose of quinoline-4,8-diol down the drain.[5][6][7] This is critical to prevent aquatic toxicity.[2]

  • DO NOT dispose of quinoline-4,8-diol or contaminated materials in regular solid waste trash.[6][8]

  • ALWAYS manage this compound through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste contractor.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable to prevent accidental exposure via ingestion, inhalation, or skin/eye contact.

Protection TypeSpecificationRationale and Standard
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a necessary barrier against skin contact, which can cause irritation.[6] Always inspect gloves for signs of degradation before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from irritation or serious damage from accidental splashes of solutions or contact with airborne powder.[5][6] Adherence to OSHA 29 CFR 1910.133 is required.[6]
Body Protection Full-length laboratory coat.Prevents contamination of personal clothing and minimizes skin contact.[5][9]
Respiratory Protection NIOSH-approved respirator.Necessary if there is a risk of aerosolization, if handling large quantities of powder outside of a fume hood, or in areas with poor ventilation.[5][6]

Step-by-Step Disposal Protocol

The proper disposal of quinoline-4,8-diol is a systematic process involving segregation, containment, and documentation. Adherence to this protocol is essential for regulatory compliance and safety.

Step 1: Waste Segregation

The first critical action is to ensure that quinoline-4,8-diol waste is not mixed with other waste streams.[5]

  • Action: Collect all materials contaminated with quinoline-4,8-diol—including residual powder, contaminated weigh boats, gloves, pipette tips, and paper towels—in a designated hazardous waste stream.

  • Causality: Segregation prevents dangerous chemical reactions. Quinoline compounds are known to be incompatible with strong oxidizing agents and strong acids.[5][7] Mixing could lead to a violent reaction, heat generation, or the release of toxic gases.

Step 2: Waste Containerization

Proper containment is key to preventing leaks and environmental release.

  • Action: Use a designated, leak-proof, and chemically compatible container. A glass bottle with a secure, tight-fitting screw cap is recommended for both liquid and solid waste.[5] Ensure the container is in good condition with no cracks or chips.

  • Causality: Using a robust, chemically resistant container like glass prevents the chemical from degrading the container material over time, which could lead to spills. A secure cap prevents the release of vapors and protects against accidental spillage.

Step 3: Accurate Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.

  • Action: The waste container must be clearly and legibly labeled with the words "Hazardous Waste" .[5][6] The label must also include the full chemical name: "Quinoline-4,8-diol" and list any other solvents or chemicals present in the waste mixture.

  • Causality: Proper labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers. It is also essential for the final disposal facility to manage the waste stream correctly and in compliance with federal regulations like the Resource Conservation and Recovery Act (RCRA).[10]

Step 4: Temporary Storage

While awaiting pickup, the waste must be stored safely.

  • Action: Store the sealed and labeled container in a designated, secure, and well-ventilated area, such as a satellite accumulation area or a main hazardous waste storage room.[5] This area should be away from incompatible materials.

  • Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, unauthorized access, and exposure to personnel not involved in the disposal process. Proper ventilation prevents the accumulation of potentially harmful vapors.

Step 5: Final Disposal

The final step must be handled by trained professionals.

  • Action: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[5][6]

  • Causality: Licensed contractors have the expertise and equipment to transport and dispose of hazardous waste in accordance with strict EPA and DOT regulations.[7][11] The most common disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction and prevents environmental contamination.[11]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately clear the area of all personnel and alert your supervisor and colleagues.[6]

  • Don PPE: Before attempting any cleanup, put on the full complement of required PPE, including respiratory protection if the spill involves a fine powder or volatile solvent.[5]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent pad to contain the spill and prevent it from spreading.[5][7]

  • Collect Waste: Carefully collect the absorbent material and any contaminated debris. Place it into your designated hazardous waste container for quinoline-4,8-diol.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your EHS department according to your institution's policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe handling and disposal of quinoline-4,8-diol waste.

G Disposal Workflow for Quinoline-4,8-diol cluster_prep Preparation & Handling cluster_waste_stream Waste Characterization & Segregation cluster_containment Containerization & Storage cluster_disposal Final Disposition start Quinoline-4,8-diol Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize segregate Segregate from Incompatible Materials (e.g., Oxidizers) characterize->segregate Yes container Select Leak-Proof, Chemically Compatible Container segregate->container labeling Label Container: 'Hazardous Waste' 'Quinoline-4,8-diol' container->labeling storage Store in Secure, Ventilated Designated Area labeling->storage ehs Contact EHS or Licensed Hazardous Waste Contractor storage->ehs

Sources

Handling

A Senior Application Scientist's Guide to Handling Quinoline-4,8-diol

This guide provides a comprehensive operational plan for the safe handling and disposal of Quinoline-4,8-diol. As a dihydroxyquinoline derivative, this compound requires meticulous handling to ensure personnel safety and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational plan for the safe handling and disposal of Quinoline-4,8-diol. As a dihydroxyquinoline derivative, this compound requires meticulous handling to ensure personnel safety and experimental integrity. The protocols outlined below are designed to be self-validating, integrating established safety principles with procedural steps to mitigate risks associated with this chemical's specific hazard profile.

Hazard Assessment: Understanding the Risks

Quinoline-4,8-diol is classified with specific GHS (Globally Harmonized System) hazard statements that form the basis for our safety protocols.[1] Understanding these hazards is the critical first step in preventing exposure.

  • H302: Harmful if swallowed: Indicates acute oral toxicity.

  • H315: Causes skin irritation: Direct contact can lead to dermatitis and irritation.

  • H319: Causes serious eye irritation: Poses a significant risk of eye damage upon contact.

  • H335: May cause respiratory irritation: Inhalation of the powder can irritate the nose, throat, and lungs.

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE), focusing on preventing oral, dermal, ocular, and respiratory exposure. Furthermore, the parent compound, quinoline, is noted as being toxic to aquatic life with long-lasting effects, demanding stringent environmental controls for disposal.[2][3]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must directly address the hazards identified. The following table summarizes the minimum required equipment for handling Quinoline-4,8-diol.

Protection Area Required PPE Specifications & Rationale
Hand Protection Nitrile GlovesMinimum Requirement: Standard laboratory nitrile gloves provide a sufficient barrier for incidental contact. Extended Handling: For prolonged procedures or when handling larger quantities, double-gloving or using thicker, chemical-resistant gloves is recommended to prevent permeation. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
Eye & Face Protection Chemical Safety GogglesMandatory: Standard safety glasses are insufficient. Chemical safety goggles that provide a full seal around the eyes are required to protect against airborne powder and potential splashes.[5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4][7]
Body Protection Fully-Buttoned Laboratory CoatStandard Practice: A clean, flame-resistant lab coat, fully buttoned, protects against contamination of personal clothing and skin.[4] For tasks with a higher risk of contamination, a disposable chemical-resistant suit may be appropriate.
Respiratory Protection NIOSH-Approved RespiratorRequired for Powders: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is mandatory to prevent respiratory irritation.[1][4] A full-face respirator with appropriate cartridges (e.g., ABEK-type for organic vapors and particulates) offers a higher protection factor and combines eye and respiratory protection.[4] A cartridge change-out schedule is a required component of a respiratory protection program.[7]

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, logical workflow is paramount for safety. The following protocol breaks down the handling process into four distinct phases.

G cluster_plan Phase 1: Planning & Preparation cluster_handle Phase 2: Safe Handling cluster_decon Phase 3: Decontamination cluster_dispose Phase 4: Disposal A Review SDS & Hazards B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Assemble All Necessary PPE B->C D Don PPE in Correct Sequence C->D E Handle Compound in Fume Hood D->E F Segregate Waste at Point of Use E->F G Clean Work Surfaces F->G H Doff PPE in Correct Sequence G->H I Package & Label Waste H->I J Transfer to Hazardous Waste Area I->J PPE_Sequence cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat / Gown Don2 2. Respirator / Mask Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuff) Don3->Don4 Doff1 1. Gloves (Outer pair if double-gloved) Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator / Mask Doff3->Doff4

Caption: Correct sequence for donning and doffing personal protective equipment.

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing. [2]Wash the affected area with copious amounts of soap and water for at least 15 minutes. [4][8]Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [2][8]Remove contact lenses if present and easy to do so. [4]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. [4][5]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [4]Never give anything by mouth to an unconscious person. [4][5]Seek immediate medical attention.

  • Spills: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). [5]Sweep up the material and place it into a suitable, labeled container for hazardous waste disposal. [6]Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Environmental Responsibility

Improper disposal of Quinoline-4,8-diol and its associated waste can harm the environment. [2]A dedicated and clearly labeled waste stream is mandatory.

  • Chemical Waste: All unused or waste Quinoline-4,8-diol must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and absorbent pads, must be disposed of in the same hazardous waste container.

  • Prohibited Disposal: Do not empty into drains or dispose of with general laboratory trash. [2][9]This is critical to prevent the release of this aquatically toxic substance into the environment.

  • Final Disposal: The sealed hazardous waste container must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal, which typically involves high-temperature incineration. [10] By integrating this comprehensive safety and handling framework into your daily laboratory operations, you can effectively mitigate the risks associated with Quinoline-4,8-diol, ensuring a safe environment for yourself and your colleagues while maintaining the integrity of your research.

References

  • PubChem. Quinoline-4,8-diol | C9H7NO2. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline.[Link]

  • Sciencelab.com. Material Safety Data Sheet - Quinoline.[Link]

  • Cole-Parmer. Material Safety Data Sheet - Quinoline, 99%.[Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.[Link]

  • DC Fine Chemicals. Safety Data Sheet - Quinoline.[Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Nitroso-8-quinolinol.[Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.[Link]

  • Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005).[Link]

  • OEHHA. Evidence on the Carcinogenicity of Quinoline and its strong acid salts.[Link]

  • EPA. Quinoline Fact Sheet.[Link]

  • EPA. Toxicological Review of Quinoline (CAS No. 91-22-5).[Link]

  • BIOSYNCE. How to dispose of quinoline safely?[Link]

  • LookChem. Quinoline-4,8-diol.[Link]

  • HMDB. Showing metabocard for Quinoline-4,8-diol (HMDB0060289).[Link]

  • Queensland Health. Disposal and destruction of diversion-risk medicine waste.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
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